Tetrahydropyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-diazinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABIAKDIZVCTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601987 | |
| Record name | Tetrahydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10167-09-6 | |
| Record name | Tetrahydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of Novel Tetrahydropyrimidin-4(1H)-one Derivatives: Mechanisms, Protocols, and Modern Catalysis
Abstract
The tetrahydropyrimidin-4(1H)-one (THPM) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including antiviral, anticancer, and antihypertensive agents.[1][2][3] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel THPM derivatives. We begin by revisiting the foundational Biginelli reaction, dissecting its mechanism and traditional limitations. The core of this work is an exploration of modern, innovative synthetic strategies, including the use of diverse catalytic systems, microwave-assisted synthesis, and the development of enantioselective approaches. Each section provides not only detailed, step-by-step protocols but also the underlying chemical logic, explaining the causality behind experimental choices. Through comparative data, mechanistic diagrams, and authoritative references, this guide serves as a practical and scientifically rigorous resource for the efficient and targeted synthesis of next-generation THPM-based therapeutics.
Introduction: The Enduring Significance of the THPM Scaffold
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) nucleus, the parent structure of THPMs, is a cornerstone of heterocyclic chemistry. Its discovery dates back to 1893, when Pietro Biginelli reported a simple one-pot synthesis from an aldehyde, a β-ketoester, and urea.[4][5][6][7] For decades, this reaction remained a niche academic curiosity. However, the discovery of marine natural alkaloids like Batzelladine A and B, which feature the DHPM core and inhibit the binding of HIV gp-120 to CD4 cells, ignited a renaissance of interest in this scaffold.[1]
This resurgence led to the development of potent synthetic analogs with a wide spectrum of biological activities.[8] Notable examples include:
-
Monastrol: A specific and reversible inhibitor of the Eg5 mitotic kinesin, making it a valuable tool in cancer research.[1]
-
Calcium Channel Blockers: Derivatives of DHPMs have been developed as potent antihypertensive agents, mimicking the action of dihydropyridine drugs.[4][8]
-
Antiviral and Antibacterial Agents: The scaffold has been successfully modified to create compounds with significant activity against various pathogens.[2][8]
The power of the THPM scaffold lies in its structural simplicity and the high degree of functionalization possible at multiple positions around the ring. This allows for the creation of vast chemical libraries for drug discovery through multicomponent reactions (MCRs), which offer high atom economy and procedural efficiency.[9][10][11][12]
The Classic Biginelli Reaction: Foundation and Mechanism
The Biginelli reaction is the archetypal multicomponent reaction for synthesizing DHPMs.[13][14] In its classic form, it involves the acid-catalyzed condensation of an aromatic aldehyde, a β-ketoester (commonly ethyl acetoacetate), and urea or thiourea.[4][5][13]
Accepted Reaction Mechanism
While several mechanistic pathways have been proposed over the years, the most widely accepted mechanism, advanced by C. Oliver Kappe, proceeds through an N-acyliminium ion intermediate.[4] This pathway elegantly explains the observed product structures and reaction kinetics.
The key steps are:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion. This is often the rate-determining step.[4][15]
-
Nucleophilic Addition: The enol form of the β-ketoester acts as a nucleophile, attacking the electrophilic iminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl group, followed by dehydration to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[4]
Below is a diagram illustrating this mechanistic pathway.
Figure 1: Mechanism of the Biginelli Reaction.
Limitations of the Classical Approach
The traditional Biginelli reaction, while foundational, often suffers from several drawbacks that limit its application in modern high-throughput synthesis:
-
Harsh Conditions: Requires strong acid catalysts (e.g., HCl) and high reaction temperatures.[1][13]
-
Low Yields: Yields can be modest, particularly with sterically hindered or electronically deactivated substrates.[16]
-
Limited Scope: The reaction is often limited to aromatic aldehydes and specific active methylene compounds.
-
Environmental Concerns: The use of strong acids and organic solvents raises environmental and waste disposal issues.[15]
Modern Synthetic Strategies and Catalysis
To overcome the limitations of the classical method, extensive research has focused on developing novel catalysts and reaction conditions. These modern approaches offer milder conditions, higher yields, shorter reaction times, and a broader substrate scope.[17]
Lewis Acid Catalysis
A significant breakthrough has been the use of Lewis acids as catalysts. They activate the aldehyde carbonyl group, facilitating the initial condensation with urea and accelerating the reaction rate.[2] A wide array of Lewis acids have been successfully employed.
| Catalyst | Typical Conditions | Advantages | Reference |
| Lanthanide Triflates (e.g., Yb(OTf)₃, La(OTf)₃) | Solvent-free, 80-100 °C | Excellent yields, short reaction times, catalyst can be recovered and reused.[2][15] | Ma, Y. et al. (2000)[2][15] |
| Metal Nitrates (e.g., Al(NO₃)₃·9H₂O, Cu(NO₃)₂·3H₂O) | Solvent-free or EtOH reflux | Inexpensive, efficient, and environmentally benign.[18] | Heravi, M.M. et al. (2008)[18] |
| Metal Chlorides (e.g., ZnCl₂, CuCl₂) | Mild, solvent-free | High yields, readily available, and cost-effective.[16] | Kappe, C.O. et al. (2000) |
| Bismuth(III) Salts (e.g., BiCl₃) | Mild conditions | Low toxicity, high efficiency, and moisture tolerant.[2] | Ramalinga, K. et al. (2001)[2] |
Brønsted Acid and Organocatalysis
While strong mineral acids have been replaced, milder Brønsted acids and organocatalysts have proven highly effective. These catalysts are often less corrosive, easier to handle, and more environmentally friendly.
-
Trichloroacetic Acid (TCA): An inexpensive and efficient solid acid catalyst that promotes the reaction under solvent-free conditions at moderate temperatures (70°C), offering excellent yields in minutes.[19]
-
Ionic Liquids: Task-specific ionic liquids, such as triethylammonium hydrogen sulfate, can act as both the solvent and catalyst, facilitating easy product separation and catalyst recycling.[2]
-
Chiral Phosphoric Acids (SPINOL-based): These organocatalysts have enabled the first catalytic asymmetric versions of the Biginelli reaction, providing a direct route to enantiomerically enriched DHPMs, which is crucial for developing chiral drugs.[20]
Heterogeneous and Green Catalysis
A major focus in modern synthesis is the development of sustainable and "green" methodologies. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing waste and cost.[17][21]
-
Montmorillonite-KSF Clay: A solid acid catalyst that efficiently promotes the Biginelli reaction under solvent-free conditions, leading to high yields and simple work-up procedures.[21]
-
Covalent Organic Frameworks (COFs): Recent studies have shown that metal-doped COFs (e.g., Cd-COF) can serve as highly effective and recyclable heterogeneous catalysts for the solvent-free synthesis of DHPMs.[22]
-
Microwave-Assisted Synthesis: Microwave irradiation dramatically reduces reaction times from hours to minutes.[3] This technique, often combined with solvent-free conditions, provides a rapid and efficient pathway to DHPM libraries.[23]
The general workflow for a modern, catalyzed synthesis is depicted below.
Figure 2: General workflow for modern THPM synthesis.
Experimental Protocols: A Practical Guide
To ensure this guide is of practical value, we provide detailed, self-validating protocols for both a classic and a modern synthesis.
Protocol 1: Classical Biginelli Synthesis of Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from the original procedures and serves as a baseline for comparison.
-
Materials: Benzaldehyde (1.06 g, 10 mmol), Ethyl acetoacetate (1.30 g, 10 mmol), Urea (0.60 g, 10 mmol), Ethanol (20 mL), Concentrated HCl (0.2 mL).
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add the concentrated HCl catalyst to the mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure compound.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity.[2][18]
Protocol 2: Solvent-Free Synthesis using Trichloroacetic Acid (TCA) Catalyst
This modern protocol demonstrates the efficiency and simplicity of using an organocatalyst under green conditions.[19]
-
Materials: Aromatic aldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea or Thiourea (1 mmol), Trichloroacetic acid (0.032 g, 20 mol%).
-
Procedure:
-
In a 10 mL vial, combine the aldehyde, ethyl acetoacetate, urea/thiourea, and trichloroacetic acid.
-
Place a magnetic stir bar in the vial and seal it.
-
Stir the mixture at 70°C for the appropriate time (typically 4-15 minutes, depending on the aldehyde). Monitor the reaction by TLC.[19]
-
Once the reaction is complete (as indicated by the disappearance of starting materials), remove the vial from the heat source.
-
Add hot ethanol (5 mL) to the reaction mixture to dissolve the product.
-
Allow the solution to cool to room temperature, upon which the product will crystallize.
-
Collect the pure solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[18]
-
-
Characterization:
-
IR (KBr, cm⁻¹): Expect characteristic peaks around 3100-3360 (N-H stretching), 1735 (C=O ester), and 1590 (C=O amide/C=S thione).[2]
-
¹H NMR (DMSO-d₆, δ ppm): Key signals include a singlet for H-4 around 5.2-5.4 ppm and two distinct singlets for the NH protons between 9.7 and 10.7 ppm.[2]
-
¹³C NMR (DMSO-d₆, δ ppm): Look for signals corresponding to the C=O or C=S group (~165 ppm) and the ester carbonyl (~175 ppm).[2]
-
Conclusion and Future Outlook
The synthesis of this compound derivatives has evolved significantly from Pietro Biginelli's initial discovery. The development of multicomponent reactions, coupled with modern catalytic systems, has transformed this field, enabling the rapid and efficient generation of structurally diverse molecules with immense therapeutic potential.[9][10][24] The shift towards green chemistry, utilizing solvent-free conditions, microwave assistance, and recyclable heterogeneous catalysts, aligns with the growing demand for sustainable practices in drug development.[17][21]
Future research will likely focus on the continued development of highly stereoselective synthetic methods to access enantiopure THPMs, as chirality is often critical for biological activity and safety.[20][25] Furthermore, the integration of flow chemistry and automated synthesis platforms will undoubtedly accelerate the discovery of novel THPM-based drug candidates, solidifying the importance of this remarkable heterocyclic scaffold for years to come.
References
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Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. PMC - NIH. Available at: [Link]
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Available at: [Link]
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Biginelli reaction - Wikipedia. Wikipedia. Available at: [Link]
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BIGINELLI REACTION. SlideShare. Available at: [Link]
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Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journals. Available at: [Link]
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SYNTHETIC APPROACHES FOR THE SYNTHESIS OF DIHYDROPYRIMIDINONES/ THIONES (BIGINELLI ADDUCTS): A CONCISE REVIEW. ResearchGate. Available at: [Link]
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Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. Available at: [Link]
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Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances. Available at: [Link]
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Novel Dihydropyrimidinones: Molecular Docking, Synthesis and Anti-Neoplastic Activity. Asian Journal of Chemistry. Available at: [Link]
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Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. PMC. Available at: [Link]
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Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. ResearchGate. Available at: [Link]
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Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. Available at: [Link]
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Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. PubMed. Available at: [Link]
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Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. Hindawi. Available at: [Link]
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Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Con. Chemical Methodologies. Available at: [Link]
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Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
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A catalytic method for synthesis of Biginelli-type 3,4-dihydropyrimidin-2 (1H)-one using 12-tungstophosphoric acid. ResearchGate. Available at: [Link]
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New Advances in the Synthesis of Biginelli 3,4-Dihydropyrimidin-2(1H)-one Derivatives. ResearchGate. Available at: [Link]
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Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. Available at: [Link]
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Al(NO3)3⋅9H2O: An Efficient Catalyst for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1 H ). Semantic Scholar. Available at: [Link]
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One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. Royal Society of Chemistry. Available at: [Link]
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The Biginelli Reaction: A Technical Guide to the Synthesis of Tetrahydropyrimidin-4(1H)-ones for Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the Biginelli reaction, a cornerstone of multicomponent reactions (MCRs) for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs, collectively a key class of tetrahydropyrimidin-4(1H)-ones. With a focus on practical application for researchers in medicinal chemistry and drug development, this document elucidates the reaction's mechanistic underpinnings, showcases modern catalytic advancements, provides a detailed, field-proven experimental protocol, and discusses the profound impact of its products on contemporary pharmacology.
Introduction: The Enduring Relevance of a Classic MCR
First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][2] Its remarkable efficiency in constructing the complex and pharmacologically significant dihydropyrimidine core from simple, readily available precursors has cemented its status as a vital tool in synthetic organic chemistry. The products, DHPMs, are recognized as "privileged structures" in medicinal chemistry, forming the scaffold for a multitude of bioactive agents, including calcium channel blockers, antihypertensive drugs, and potent anticancer therapeutics.[3][4][5][6]
The classical protocol, often hampered by harsh conditions and low yields, has been revitalized through modern innovations.[1][7] This guide moves beyond the historical context to focus on the contemporary, high-efficacy methodologies that make the Biginelli reaction more relevant than ever for generating diverse molecular libraries for high-throughput screening and targeted drug design.
The Reaction Mechanism: A Validated Pathway
While several mechanistic pathways have been proposed over the century, extensive spectroscopic and experimental evidence, notably from the work of Kappe, supports the prevalence of the N-acyliminium ion pathway under typical acidic conditions.[8][9] Understanding this mechanism is critical for rational catalyst selection and reaction optimization.
The key stages are as follows:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. This step forms a heminal, which readily dehydrates to generate a highly electrophilic N-acyliminium ion intermediate.[8][9][10] This is often the rate-determining step.
-
Nucleophilic Attack: The β-ketoester, existing in equilibrium with its enol tautomer, acts as the nucleophile. The enol attacks the iminium ion, forming a C-C bond and creating an open-chain ureide intermediate.[1][5]
-
Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack by the terminal urea nitrogen onto the ketone carbonyl. The resulting heterocyclic intermediate then dehydrates to yield the stable 3,4-dihydropyrimidin-2(1H)-one product.[5][11]
Modern Catalysis and Reaction Optimization
The primary drawback of the original Biginelli protocol was its reliance on strong mineral acids (e.g., HCl) and high temperatures, leading to low yields, especially with sensitive substrates.[1] Modern catalysis has transformed the reaction into a highly efficient and versatile process.
Catalytic Systems
A wide array of catalysts have been successfully employed, broadly categorized as:
-
Brønsted Acids: Milder acids like p-toluenesulfonic acid (TsOH) are effective, but heterogeneous catalysts such as Amberlyst-15, Nafion-H, and silica-sulfuric acid offer advantages in terms of recyclability and simplified workup.[10][12]
-
Lewis Acids: This is the most extensively explored category. Lewis acids activate the aldehyde carbonyl, facilitating the initial condensation. A plethora of options exist, including metal triflates (e.g., Yb(OTf)₃, In(OTf)₃), metal halides (e.g., FeCl₃, InCl₃, ZnCl₂, CuCl₂), and organometallics.[1][13][14][15][16][17] Ytterbium(III) triflate, in particular, has proven highly effective, especially under solvent-free conditions.[14]
-
Ionic Liquids: Room temperature ionic liquids like [BMIm]BF₄ can act as both catalyst and solvent, promoting the reaction under neutral, solvent-free conditions and allowing for easy product isolation.[7]
Reaction Conditions
Beyond catalysis, reaction conditions can be tuned for optimal performance:
-
Solvent-Free Synthesis: A significant advancement towards green chemistry involves performing the reaction neat (solvent-free), often by grinding the reactants together or heating the mixture.[2][14] This approach not only reduces environmental impact but can also accelerate reaction rates and improve yields.[1][14]
-
Microwave Irradiation: Controlled microwave heating dramatically reduces reaction times from hours to minutes by efficiently promoting the condensation and cyclization steps.[11][18] This technique is particularly valuable for high-throughput synthesis in drug discovery workflows.
Catalyst Performance Comparison
The choice of catalyst directly impacts reaction efficiency. The following table summarizes the performance of various catalytic systems for the synthesis of a model DHPM.
| Catalyst (mol%) | Aldehyde | Solvent | Time | Yield (%) | Reference |
| HCl (catalytic) | Benzaldehyde | Ethanol | 18 h | 20-60 | Classical Protocol[1] |
| Yb(OTf)₃ (10) | 3-Hydroxybenzaldehyde | Solvent-free | 20 min | 99 | Ma, Y. et al. (2000)[14] |
| FeCl₃ (10) | 3-Hydroxybenzaldehyde | Solvent-free | 4 h | ~85 | Neto, B. A. D. et al. (2011)[2] |
| CuCl₂ (10) | 3-Hydroxybenzaldehyde | Solvent-free | 4 h | ~80 | Neto, B. A. D. et al. (2011)[2] |
| InBr₃ (10) | Formaldehyde | Ethanol | 7 h | 45 | Maskrey, T. S. et al. (2018)[17] |
| ZnSO₄·7H₂O (25) | Benzaldehyde | Solvent-free | 35 min | 95 | Mohamadpour, F. (2019) |
| [BMIm]BF₄ (0.8) | Benzaldehyde | Solvent-free | 30 min | 91 | Peng, J. et al. (2001)[7] |
| Microwave (HCl) | 3-Hydroxybenzaldehyde | Ethanol | 30 min | 76-86 | Stadler, A. et al. (2007)[10][11] |
Field-Proven Experimental Protocol: Synthesis of (±)-Monastrol
To illustrate a practical, modern application, this section provides a detailed protocol for the synthesis of (±)-Monastrol, a potent and specific inhibitor of the mitotic kinesin Eg5, which has become a benchmark molecule in anticancer research.[1][13][19] This protocol is adapted from a solvent-free, Lewis acid-catalyzed methodology.[2]
Materials and Reagents
-
Thiourea (76 mg, 1.00 mmol)
-
3-Hydroxybenzaldehyde (122 mg, 1.00 mmol)
-
Ethyl acetoacetate (130 mg, 1.00 mmol)
-
Anhydrous Ferric Chloride (FeCl₃) (16 mg, 0.10 mmol, 10 mol%)
-
Round-bottom flask (10 mL) with reflux condenser
-
Stir bar and heating mantle/stir plate
-
Ice, distilled water, ethanol for recrystallization
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add thiourea (1.00 mmol, 76 mg), 3-hydroxybenzaldehyde (1.00 mmol, 122 mg), and ethyl acetoacetate (1.00 mmol, 130 mg).[2]
-
Catalyst Addition: Add the catalyst, anhydrous FeCl₃ (10 mol%, 16 mg), to the mixture.[2]
-
Reaction Execution: Place the flask in a heating mantle and heat the mixture to 80 °C with continuous stirring. The reaction is typically complete within 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Product Isolation (Work-up): After completion, allow the reaction mixture to cool to room temperature. Add cold water or ice to the flask. A solid product will precipitate.[1]
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. For higher purity, the crude product should be recrystallized from ethanol to yield (±)-Monastrol as a crystalline solid.[1] The expected yield is typically greater than 85%.
Applications in Drug Development
The tetrahydropyrimidin-4(1H)-one scaffold is a pharmacophore of immense value. Its rigid, heterocyclic structure presents multiple points for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
-
Anticancer Agents: The most prominent example is Monastrol and its analogs. Monastrol inhibits the mitotic kinesin Eg5, a motor protein essential for forming the bipolar mitotic spindle during cell division.[13][19] This specific mechanism of action arrests cancer cells in mitosis, leading to apoptosis, and represents a novel therapeutic strategy compared to traditional tubulin-targeting agents like Taxol.[13][19] Numerous derivatives have been synthesized to improve potency and explore structure-activity relationships (SAR).[6][20][21]
-
Cardiovascular Drugs: Long before the discovery of Monastrol, DHPMs were recognized as structural aza-analogs of nifedipine-type dihydropyridine (DHP) calcium channel blockers.[3][8][22] These compounds are effective antihypertensive agents, modulating the influx of Ca²⁺ ions in vascular smooth muscle.[22] Lead compounds like SQ 32926 have demonstrated superior potency and duration of action compared to some classical DHP drugs.[4][8]
-
Antimicrobial and Antiviral Agents: The DHPM core is also present in marine natural alkaloids like Batzelladine A and B, which are known to inhibit the binding of the HIV gp-120 protein to CD4 cells.[4] This has spurred the synthesis and evaluation of numerous DHPM derivatives for their antimicrobial, antiviral, and anti-inflammatory properties.[3][23][24]
Conclusion
The Biginelli reaction, a classic in the synthetic chemist's toolkit, has demonstrated remarkable adaptability and enduring utility. Through the advent of modern catalytic systems, solvent-free conditions, and microwave-assisted protocols, it has evolved into a highly efficient, environmentally conscious, and robust method for synthesizing tetrahydropyrimidin-4(1H)-ones. The continued success of DHPMs in diverse therapeutic areas, from oncology to cardiovascular medicine, ensures that the Biginelli reaction will remain a critical and powerful strategy for the discovery and development of new pharmaceutical agents.
References
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Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(3), 228-236. [Link]
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Stadler, A., & Kappe, C. O. (2007). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Nature Protocols, 2(9), 2323-2327. [Link]
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Stadler, A., & Kappe, C. O. (2007). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. SciSpace, (Published 01 March 2007). [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tetrahydropyrimidin-4(1H)-one Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Structure in Drug Discovery
Tetrahydropyrimidin-4(1H)-one (THPM) and its analogs represent a privileged scaffold in medicinal chemistry, forming the core of molecules with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The biological activity of these compounds is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural elucidation is not merely an academic exercise; it is a fundamental prerequisite for ensuring the safety, efficacy, and novelty of a potential drug candidate. In a landscape where subtle structural changes can lead to significant differences in biological outcomes, mastering the spectroscopic characterization of these molecules is paramount.[3] This guide provides an in-depth, experience-driven approach to the definitive structural analysis of THPM analogs, moving beyond simple data reporting to explain the causality behind the experimental choices.
The Spectroscopic Quadrangle: An Integrated Strategy for Unambiguous Elucidation
Relying on a single analytical technique for structural confirmation is a high-risk approach prone to misinterpretation. A robust and self-validating characterization strategy integrates data from multiple, complementary spectroscopic methods. We will refer to this as the "Spectroscopic Quadrangle," a holistic framework that combines Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined data provide a cross-validating system that ensures the highest level of confidence in the final structural assignment.
Caption: Key HMBC correlations confirming substituent positions.
By integrating these four spectroscopic techniques, we move from a proposed structure to a confirmed, unambiguous molecular identity, providing the solid foundation required for further drug development and research.
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A Technical Guide to the Physicochemical Properties of Substituted Tetrahydropyrimidin-4(1H)-ones: A Medicinal Chemistry Perspective
Introduction: The Enduring Relevance of the Tetrahydropyrimidin-4(1H)-one Scaffold
The this compound core, a partially saturated derivative of the pyrimidine ring, represents a privileged scaffold in medicinal chemistry. First brought to prominence through the multicomponent Biginelli reaction in the late 19th century, this heterocyclic system has seen a remarkable resurgence in interest.[1][2] Its prevalence is rooted in the diverse pharmacological activities exhibited by its derivatives, including but not limited to, antiviral, antitumor, anti-inflammatory, and calcium channel modulating effects.[2][3][4] The therapeutic potential of these compounds is intimately linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
This technical guide provides an in-depth exploration of the key physicochemical properties of substituted tetrahydropyrimidin-4(1H)-ones. We will delve into the synthetic strategies that enable molecular diversity, the critical role of substituents in modulating properties such as lipophilicity, solubility, and stability, and the experimental and computational methodologies employed to characterize these attributes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
Synthetic Strategies: The Foundation of Molecular Diversity
The primary and most efficient route to substituted 3,4-dihydropyrimidin-2(1H)-ones, the close relatives of our topic of interest, is the Biginelli reaction . This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) provides a straightforward entry into this chemical space.[5][6][7] The reaction is typically acid-catalyzed and can be performed under various conditions, including solvent-free and microwave-assisted protocols, reflecting a move towards greener chemistry.[2][8]
The versatility of the Biginelli reaction lies in the ability to vary all three components, allowing for the introduction of a wide array of substituents at different positions of the pyrimidine ring. This synthetic accessibility is a cornerstone of medicinal chemistry programs, as it enables the systematic modification of the molecule to optimize its physicochemical and pharmacological properties.
Caption: The Biginelli multicomponent reaction for the synthesis of tetrahydropyrimidin-4(1H)-ones.
Lipophilicity (logP/logD): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic profile. It influences membrane permeability, plasma protein binding, and volume of distribution.[] The most common descriptors for lipophilicity are the partition coefficient (logP) and the distribution coefficient (logD).[10] While logP describes the partitioning of the neutral form of a molecule between octanol and water, logD accounts for both neutral and ionized species at a specific pH, which is more physiologically relevant for ionizable compounds.[10][11]
For tetrahydropyrimidin-4(1H)-ones, the nature and position of substituents dramatically impact lipophilicity. The introduction of nonpolar, alkyl, or aryl groups will generally increase logP, enhancing membrane permeability. Conversely, polar functional groups, such as hydroxyl or carboxyl moieties, will decrease logP, favoring aqueous solubility.
Experimental Determination of Lipophilicity
1. Shake-Flask Method (Gold Standard): This classic method involves dissolving the compound in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD), shaking the mixture until equilibrium is reached, and then quantifying the concentration of the compound in each phase.[][12]
Protocol: Shake-Flask Method for logD7.4 Determination
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in n-octanol.
-
Prepare a phosphate buffer solution at pH 7.4.
-
-
Partitioning:
-
In a screw-cap vial, combine a known volume of the n-octanol stock solution with an equal volume of the pH 7.4 buffer.
-
Shake the vial vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
logD7.4 = log([Compound]octanol / [Compound]aqueous)
-
2. RP-HPLC Method: Reversed-phase high-performance liquid chromatography offers a faster, more automated alternative to the shake-flask method.[12] A correlation is established between the retention time of a compound on a nonpolar stationary phase and its known logP value.
Computational Prediction of Lipophilicity
Various computational models, often based on fragmental or atom-based contributions, can provide rapid estimations of logP.[11][13][14] Software like ALOGPS can predict logP and aqueous solubility.[11] These in silico tools are invaluable in the early stages of drug discovery for virtual screening and lead optimization.
Aqueous Solubility: A Prerequisite for Bioavailability
Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration. Poor solubility is a major hurdle in drug development. The solubility of tetrahydropyrimidin-4(1H)-ones is highly dependent on their substitution pattern and the presence of ionizable groups.
Factors Influencing Solubility:
-
Hydrogen Bonding: The ureido moiety (-NH-CO-NH-) and the ketone group in the tetrahydropyrimidinone ring can act as both hydrogen bond donors and acceptors, contributing to interactions with water molecules.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure prior to dissolution is a significant factor. Polymorphism can also lead to different solubility profiles.
-
Ionization (pKa): The presence of acidic or basic functional groups allows for salt formation, which can dramatically improve aqueous solubility.
Experimental Determination of Solubility
Thermodynamic Solubility: This is the equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, buffer).
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
Acidity and Basicity (pKa): The Key to Understanding Ionization
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[15] For tetrahydropyrimidin-4(1H)-ones, the pKa values of the N-H protons in the ureido moiety are of particular interest, as they determine the extent of ionization at physiological pH.[5][16] The ionization state of a molecule influences its solubility, lipophilicity (logD), and its ability to interact with biological targets.
The pKa can be influenced by the electronic effects of substituents on the pyrimidine ring. Electron-withdrawing groups will generally decrease the pKa (making the N-H more acidic), while electron-donating groups will have the opposite effect.
Experimental Determination of pKa
1. Potentiometric Titration: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[16] The pKa is determined from the inflection point of the titration curve.
2. UV-Vis Spectrophotometry: This technique is applicable when the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra. The absorbance is measured at various pH values, and the pKa is calculated from the resulting data.[17]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts of certain protons can be sensitive to the ionization state of the molecule. By monitoring these shifts as a function of pH, the pKa can be determined.[15]
Computational Prediction of pKa
Quantum chemical calculations and QSAR approaches can be employed to estimate pKa values.[5] Density functional theory (DFT) calculations can be used to determine the energy difference between the protonated and deprotonated species, which can then be correlated with experimental pKa values.[5]
Structure-Property Relationships: A Tabular Summary
The following table summarizes the expected impact of different substituent types on the key physicochemical properties of tetrahydropyrimidin-4(1H)-ones.
| Substituent Type | Example | Expected Effect on Lipophilicity (logP) | Expected Effect on Aqueous Solubility | Expected Effect on Acidity (pKa of N-H) |
| Alkyl/Aryl | -CH3, -Ph | Increase | Decrease | Increase (less acidic) |
| Halogen | -F, -Cl, -Br | Increase | Decrease | Decrease (more acidic) |
| Electron-donating | -OCH3, -N(CH3)2 | Increase | Decrease | Increase (less acidic) |
| Electron-withdrawing | -NO2, -CN, -CF3 | Increase/Decrease (complex) | Decrease | Decrease (more acidic) |
| Hydrogen bond donor/acceptor | -OH, -COOH, -NH2 | Decrease | Increase | Decrease (more acidic) |
Conclusion: A Rational Approach to Drug Design
The physicochemical properties of substituted tetrahydropyrimidin-4(1H)-ones are not merely abstract parameters but are fundamental to their biological activity. A thorough understanding and strategic modulation of lipophilicity, solubility, and pKa are essential for the rational design of new therapeutic agents based on this versatile scaffold. By integrating synthetic chemistry with robust experimental and computational characterization, researchers can navigate the complex landscape of drug discovery and unlock the full potential of this important class of molecules.
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The Tetrahydropyrimidin-4(1H)-one Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The tetrahydropyrimidin-4(1H)-one nucleus, a privileged heterocyclic scaffold, has garnered substantial interest in medicinal chemistry due to its synthetic accessibility and broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. We will explore the nuanced effects of substituent modifications at each position of the core on various biological targets, including those relevant to anticancer, antimicrobial, anti-inflammatory, and cardiovascular indications. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rational design of novel therapeutics based on this versatile molecular framework. We will delve into the causality behind experimental choices in both synthesis and biological evaluation, presenting detailed protocols and summarizing key quantitative data to support the development of potent and selective agents.
Introduction: The Enduring Appeal of the this compound Core
The this compound scaffold, also known as a dihydropyrimidinone (DHPM), is a six-membered heterocyclic ring containing two nitrogen atoms. Its prevalence in a wide range of biologically active compounds has established it as a "privileged scaffold" in drug discovery.[1] The inherent structural features of the tetrahydropyrimidinone core, including its capacity for hydrogen bonding and the spatial arrangement of its substituents, make it an ideal template for interacting with diverse biological targets.
The synthetic tractability of this scaffold, primarily through the robust and versatile Biginelli reaction, further enhances its appeal.[2][3] This one-pot, three-component condensation allows for the facile generation of a diverse library of analogues, making it highly amenable to SAR studies.[4] The broad therapeutic potential of tetrahydropyrimidinone derivatives, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral activities, underscores the importance of a deep understanding of their SAR.[5][6]
The Architectural Blueprint: General Structure-Activity Relationship (SAR) Landscape
The pharmacological profile of a this compound derivative is intricately dictated by the nature and position of its substituents. The core structure offers several key positions for modification: the N1 and N3 positions of the urea/thiourea fragment, the C2 position, the C4 position typically bearing an aryl or alkyl group, the C5 position with an ester or amide functionality, and the C6 position, which is often a methyl group.
A generalized SAR landscape can be visualized as follows:
Caption: General SAR landscape of the this compound core.
Synthesis of the this compound Scaffold: The Biginelli Reaction
The cornerstone of this compound synthesis is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[3] This acid-catalyzed, three-component reaction provides a straightforward and efficient route to a wide array of dihydropyrimidinones.[7]
Mechanistic Insights
The mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea.[8] This is followed by the nucleophilic attack of the β-ketoester enol form, and subsequent cyclization and dehydration to yield the final product.[8]
Caption: Simplified workflow of the Biginelli reaction mechanism.
Experimental Protocol: Solvent-Free Synthesis
This protocol describes a green and efficient solvent-free synthesis of a this compound derivative.[9]
Materials:
-
Benzaldehyde (0.5 mol)
-
Ethyl acetoacetate (0.5 mol)
-
Urea (0.5 mol)
-
p-Toluenesulfonic acid (catalytic amount)
-
Mortar and pestle
-
Acetone/Ethanol for recrystallization
Procedure:
-
In a mortar, combine equivalent amounts of benzaldehyde, ethyl acetoacetate, and urea.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Grind the mixture vigorously with a pestle for 3-5 minutes. A solid mass will form.
-
Wash the crude product with cold water to remove any colored impurities.
-
Purify the product by recrystallization from an acetone/ethanol mixture.
SAR in Anticancer Drug Discovery
This compound derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[10][11] The SAR in this area is particularly well-defined, with specific structural features correlating with enhanced cytotoxicity.
Key SAR Insights for Anticancer Activity
-
C4-Position: The nature of the substituent at the C4 position is a critical determinant of anticancer activity.[12] Aromatic rings, particularly those with specific substitution patterns, are often favored. For instance, the presence of a 4-bromophenyl group has been shown to be essential for the anticancer action of some derivatives.[12] Electron-withdrawing or donating groups on the C4-aryl ring can significantly modulate activity, suggesting that electronic effects play a crucial role in target engagement.[4]
-
N1-Position: Introduction of an aryl chain at the N1-position has been shown to contribute to the anti-proliferative potency of these compounds.[11]
-
C2-Position: The substitution at the C2 position also influences anticancer activity. The presence of a thio-urea functional group (X=S) often enhances in vitro anticancer activity compared to the oxygen analogue (X=O).[11]
-
C5-Position: Modifications at the C5 position, typically an ester or amide, can impact the overall potency and pharmacokinetic properties of the compounds.[13]
Quantitative SAR Data for Anticancer Activity
| Compound ID | C4-Substituent | N1-Substituent | C2-Substituent | Cell Line | IC50 (µM) | Reference |
| 3d | 4-Biphenyl | Aryl chain | O | U87, U251 | - | [11] |
| 3g | - | Aryl chain | O | U87, U251 | - | [11] |
| 4e | m-Bromophenyl | H | O | MCF-7, HeLa | 45, 15 | [4] |
| 4k | Furyl | H | O | MCF-7, HeLa | - | [4] |
| 6 | 4-Bromophenyl | H | O | MCF-7 | 61.1 | [12] |
| 21 | Phenyl | H | O | HeLa | 39.7 | [12] |
Note: "-" indicates that a specific IC50 value was not provided in the cited source, but the compound was highlighted for its significant activity.
Mechanism of Action: Targeting Mitotic Kinesin Eg5
A key mechanism of action for some anticancer tetrahydropyrimidinones, such as Monastrol, is the inhibition of the mitotic kinesin Eg5.[14] Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Simplified pathway of Eg5 inhibition by tetrahydropyrimidinones.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
96-well plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
SAR in Antimicrobial Drug Discovery
This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16] The SAR for antimicrobial activity often differs from that of anticancer activity, highlighting the scaffold's versatility.
Key SAR Insights for Antimicrobial Activity
-
C4-Position: The nature of the aryl group at the C4 position significantly influences antimicrobial potency. Substituents on the phenyl ring, such as halogens or methoxy groups, can enhance activity.[13]
-
C2-Position: Thio-derivatives (X=S) generally exhibit greater antimicrobial activity than their oxo-counterparts (X=O).[17]
-
C5-Position: The ester or amide group at the C5 position can be modified to optimize antimicrobial efficacy and selectivity.
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.
Quantitative SAR Data for Antimicrobial Activity
| Compound ID | C4-Substituent | C2-Substituent | Organism | MIC (µg/mL) | Reference |
| 4b | - | S | S. aureus | - | [2] |
| 4d | - | S | S. aureus | - | [2] |
| 4e | m-Bromophenyl | O | S. aureus, E. coli | - | [4] |
| 15e | - | - | Broad Spectrum | - | [16] |
Note: "-" indicates that a specific MIC value was not provided in the cited source, but the compound was highlighted for its significant activity.
Experimental Protocol: Microbroth Dilution Assay for MIC Determination
The microbroth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][10]
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
SAR in Other Therapeutic Areas
The versatility of the this compound scaffold extends to other therapeutic areas, including anti-inflammatory and cardiovascular diseases.
Anti-inflammatory Activity
Certain tetrahydropyrimidinone derivatives have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[6] The SAR for anti-inflammatory activity often overlaps with that for other biological activities, with the C4-aryl substituent playing a significant role.
Calcium Channel Blocking Activity
Dihydropyrimidinones are aza-analogues of dihydropyridines, a well-established class of calcium channel blockers used in the treatment of hypertension.[18] The SAR for calcium channel blocking activity is highly specific, with the C4-aryl group and the C3/C5 ester groups being critical for potent activity.[19]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic accessibility via the Biginelli reaction, coupled with its diverse pharmacological profile, ensures its continued relevance in medicinal chemistry. A thorough understanding of the structure-activity relationships, as detailed in this guide, is paramount for the rational design of next-generation tetrahydropyrimidinone-based drugs with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions, developing more efficient and greener synthetic methodologies, and elucidating the precise molecular mechanisms of action for the most promising compounds. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of new clinical candidates from this versatile and privileged scaffold.
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In Silico Design of Novel Tetrahydropyrimidin-4(1H)-one Compounds: A Strategic Workflow for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Tetrahydropyrimidin-4(1H)-one (THP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and calcium channel modulation.[1][2][3] The classical Biginelli reaction, a one-pot multicomponent synthesis, has made this scaffold highly accessible, leading to vast and diverse chemical libraries.[4][5] This guide delineates a comprehensive and field-proven in silico workflow for the rational design of novel THP-based therapeutic agents. By integrating a cascade of computational techniques—from target selection and pharmacophore modeling to virtual screening, molecular dynamics, and ADMET profiling—researchers can navigate the complexities of early-stage drug discovery with greater efficiency and precision. The methodologies described herein are designed not merely as a list of steps but as a self-validating system, explaining the causality behind each experimental choice to empower scientists to de-risk projects early and identify high-quality lead candidates for experimental validation.
The Strategic Framework: An Integrated In Silico Drug Design Cascade
The foundation of a successful computational drug design project is a logically structured workflow that functions as a funnel, progressively refining a large, diverse chemical space into a small set of high-potential candidates. This hierarchical approach maximizes computational efficiency by employing faster, less intensive methods to filter the bulk of the library before committing resource-heavy simulations to the most promising hits.[6]
The causality is clear: attempting to run molecular dynamics on a million-compound library is computationally prohibitive. Therefore, we first eliminate non-starters with rapid, rule-based, and pharmacophoric filters before dedicating CPU cycles to more rigorous physics-based methods like molecular docking and MD simulations.
Caption: Enumeration of a THP-focused virtual library from building blocks.
Protocol 3.1: Library Preparation
-
Scaffold Definition: Define the THP core structure in a suitable format (e.g., SMILES or SDF).
-
R-Group Selection: Compile lists of commercially available building blocks (aldehydes, beta-ketoesters, ureas) from vendor databases like Enamine or ZINC ([Link]).
-
Combinatorial Enumeration: Use software (e.g., RDKit in Python, Schrödinger's LigPrep) to computationally combine the core scaffold with the selected R-groups, generating a large virtual library.
-
3D Conformation & Ionization:
-
Generate a low-energy 3D conformation for each molecule.
-
Determine the likely protonation states at physiological pH (7.4 ± 1.0).
-
This step is critical; incorrect ionization states will lead to failed docking calculations.
-
-
Database Creation: Store the prepared 3D structures in a database format (e.g., SDF) ready for screening.
The First Filter: Pharmacophore-Based Screening
Expertise & Rationale: When known active ligands exist, a pharmacophore model can be constructed to serve as a rapid and effective filter. A pharmacophore is the 3D spatial arrangement of essential chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers) that a molecule must possess to bind to the target. [7][8]It acts as a qualitative filter, quickly discarding molecules from the library that lack the fundamental requirements for interaction, thereby enriching the hit list for the more computationally expensive docking stage. [9]
Protocol 4.1: Pharmacophore Model Generation and Screening
-
Model Generation (Ligand-Based):
-
Input: A set of at least 5-10 structurally diverse and potent THP derivatives active against the target.
-
Tool: Use software like Phase (Schrödinger), MOE, or LigandScout.
-
Process: The software aligns the active molecules and identifies common chemical features. The output is a 3D hypothesis with specific features and distance constraints.
-
Validation: The model's trustworthiness is established by its ability to distinguish a separate test set of known active compounds from known inactive or decoy compounds.
-
-
Database Screening:
-
The validated pharmacophore model is used as a 3D query to screen the prepared virtual library.
-
The software rapidly checks which molecules in the library can adopt a conformation that matches the pharmacophore features.
-
Output: A subset of the library (typically 1-10%) that matches the pharmacophore, ready for the next stage.
-
The Core Analysis: Structure-Based Virtual Screening via Molecular Docking
Expertise & Rationale: Molecular docking is the workhorse of structure-based drug design. It predicts the preferred orientation (pose) and binding affinity of a ligand when bound to a protein target. [4][10]The scoring function provides a quantitative estimate (e.g., in kcal/mol) of binding strength, allowing us to rank the compounds that passed the pharmacophore filter. A more negative score typically indicates a stronger predicted interaction. [11]The key to trustworthy results lies in careful analysis of the binding poses, not just the scores. We must verify that the predicted interactions are chemically sensible and align with any known structure-activity relationship (SAR) data.
Protocol 5.1: Molecular Docking and Analysis
-
Grid Generation: Using the prepared protein structure, define a docking box (grid) that encompasses the entire active site. If a co-crystallized ligand was present, centering the grid on its location is a robust strategy.
-
Docking Execution:
-
Tool: Employ a validated docking program such as AutoDock Vina, GLIDE (Schrödinger), or GOLD.
-
Process: Dock the pharmacophore-filtered library into the prepared receptor grid. Multiple docking modes (e.g., Standard Precision followed by Extra Precision) can be used for further refinement.
-
-
Pose Analysis and Selection: This step requires scientific judgment.
-
Filter by Score: Rank all docked compounds by their docking score.
-
Visual Inspection: Manually inspect the top-scoring 1-5% of compounds. Look for key interactions known to be important for the target class (e.g., hydrogen bonds with specific backbone or side-chain residues, hydrophobic packing in key pockets).
-
Clustering: Cluster the top hits by chemical scaffold to ensure diversity in the selected compounds. This mitigates the risk of pursuing a single, potentially flawed chemical series. [12] * Output: A curated list of 50-200 top candidates for further analysis.
-
Table 1: Example Molecular Docking Results for Hypothetical THP Hits
| Compound ID | Docking Score (kcal/mol) | Key Hydrogen Bonds (Residue) | Key Hydrophobic Interactions (Residue) |
| THP-001 | -10.2 | ASN 100, ARG 74 | PHE 120, LEU 155 |
| THP-002 | -9.8 | GLU 98, ARG 74 | PHE 120, TRP 180 |
| THP-003 | -9.5 | ASN 100, TYR 130 | LEU 155, VAL 65 |
Note: Data is illustrative. Residue numbers are based on a hypothetical target but reflect the types of interactions observed in real studies.[5]
Validating Stability: Molecular Dynamics (MD) Simulations
Expertise & Rationale: Molecular docking provides a static, time-zero snapshot of a potential interaction. However, biological systems are dynamic. MD simulation offers a way to validate the stability of the docked pose over time by simulating the motions of the protein, ligand, and surrounding solvent. [10]A ligand that remains stably bound in its predicted pose throughout a simulation (e.g., 100 nanoseconds) has a much higher probability of being a true binder than one that quickly dissociates or flips to an unstable conformation. [11]
Caption: Workflow for validating a docked pose using molecular dynamics.
Protocol 6.1: MD Simulation and Analysis
-
System Setup:
-
Input: The top 5-10 protein-ligand complexes from docking.
-
Tool: Use MD engines like GROMACS, AMBER, or NAMD.
-
Process: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model). Add counter-ions to neutralize the system's charge.
-
-
Simulation Execution:
-
First, minimize the energy of the entire system.
-
Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure (NVT and NPT ensembles).
-
Run the production simulation for 50-100 ns, saving snapshots (frames) of the system at regular intervals.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-value plateau in the ligand RMSD (e.g., < 3 Å) indicates a stable binding pose.
-
RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual protein residues to identify flexible regions.
-
Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts to ensure they are maintained throughout the simulation.
-
De-Risking for Development: In Silico ADMET Prediction
Expertise & Rationale: High potency is irrelevant if a compound is toxic or has poor pharmacokinetic properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical de-risking step. [4][13]In silico ADMET models can predict potential liabilities like poor solubility, inability to cross the gut wall, inhibition of metabolic enzymes, or cardiac toxicity, allowing us to prioritize compounds with the most promising drug-like profiles. [9][14]
Protocol 7.1: ADMET Profiling
-
Input: The final list of compounds validated by MD simulations.
-
Tool: Utilize web servers like SwissADME ([Link]) and protox-II or integrated software suites. [4][15]3. Analysis: Evaluate a panel of key descriptors. The goal is to find a balance; a perfect profile is rare, but major liabilities should be flagged.
Table 2: Example In Silico ADMET Profile for Lead Candidates
| Property | THP-001 (Predicted) | THP-002 (Predicted) | Acceptable Range | Rationale |
| Drug-Likeness | ||||
| Lipinski Rule of 5 | 0 Violations | 1 Violation (MW>500) | 0-1 Violations | Predicts oral bioavailability |
| Absorption | ||||
| HIA (Human Intestinal) | High | High | High | Likelihood of being absorbed from the gut |
| Caco-2 Permeability | High | Moderate | >-5.15 log units | Predicts intestinal permeability |
| Distribution | ||||
| BBB Permeant | No | No | No (for non-CNS targets) | Avoids unwanted CNS side effects |
| PPB (Plasma Protein) | High | High | <95% | Affects free drug concentration |
| Metabolism | ||||
| CYP2D6 Inhibitor | No | Yes | No | Avoids drug-drug interactions [16] |
| CYP3A4 Inhibitor | No | No | No | Avoids drug-drug interactions [16] |
| Toxicity | ||||
| Hepatotoxicity | Low Risk | Low Risk | Low Risk | Predicts potential for liver injury |
| hERG Inhibition | No | No | No | Predicts risk of cardiotoxicity |
Note: Data is illustrative. Predictions are based on models from various platforms.[4][16][17]
Conclusion: From In Silico Hypothesis to Experimental Reality
This guide has outlined a robust, multi-stage computational workflow for the design of novel this compound compounds. By systematically applying ligand- and structure-based methods—from library enumeration and pharmacophore screening to molecular docking, MD simulations, and ADMET profiling—researchers can efficiently identify and prioritize lead candidates with a high probability of success. Each step in the cascade serves a specific purpose, providing a layer of validation that builds confidence in the final selections.
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-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]
- In Silico Profiling of New 1,2,3,4-Tetrahydropyrimidine Derivatives Linked to Hydroxamate Moiety by Various Aromatic Linkers. Advanced Journal of Chemistry, Section A.
- Green Synthesis, Characterization, In Silico ADMET Profiling, Molecular Docking Studies of 3, 4-Dihydropyrimidin-2-(1H)-Ones Against Voltage-Gated Calcium Channel (4MS2) Receptor. Journal of Pharmaceutical Research.
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research. [Link]
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In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. PubMed Central. [Link]
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ADME Predictions of Compounds 1-4, Computed by SwissADME and PreADMET. ResearchGate. [Link]
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Scaffold-focused virtual screening: prospective application to the discovery of TTK inhibitors. Journal of Chemical Information and Modeling. [Link]
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Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents. PubMed. [Link]
-
ADMET analysis of compounds 1-4. ResearchGate. [Link]
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In Silico Design and Solvent Free Synthesis of Some Novel Dihydropyrimidinthione Derivatives and Study of its Antimicrobial. Current Trends in Biotechnology and Pharmacy. [Link]
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The Alchemist's Guide to a Privileged Scaffold: A Technical Whitepaper on Tetrahydropyrimidin-4(1H)-one Core Structure Modifications
Abstract
The tetrahydropyrimidin-4(1H)-one, a nucleus commonly emerging from the venerable Biginelli reaction, represents a cornerstone of modern medicinal chemistry.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antihypertensive, and anti-inflammatory properties.[1][3][4][5] This guide provides an in-depth exploration of the synthetic strategies available for the nuanced modification of this privileged scaffold. Moving beyond the foundational synthesis, we will dissect the methodologies for functionalization at each key position of the core, offering field-proven insights into the rationale behind experimental choices and providing actionable protocols for the practicing chemist. This document is designed to empower researchers, scientists, and drug development professionals to unlock the full potential of this versatile heterocyclic system.
The this compound Core: A Foundation of Versatility
The this compound (often referred to as a dihydropyrimidinone or DHPM) scaffold is a six-membered heterocycle characterized by two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 4. Its importance in drug discovery is underscored by its presence in numerous biologically active molecules, including natural alkaloids like batzelladine A and B, which are known inhibitors of HIV gp-120 binding, and synthetic compounds like Monastrol, a well-known mitotic kinesin Eg5 inhibitor with anticancer properties.[1][6][7]
The primary and most efficient route to this core is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[8][9][10] First reported by Pietro Biginelli in 1891, this reaction's elegance lies in its atom economy and ability to rapidly generate molecular complexity.[10][11]
The general reaction scheme is as follows:
Figure 1: The General Biginelli Condensation Reaction.
The true power of this scaffold lies in its susceptibility to a wide array of chemical modifications, allowing for the systematic exploration of chemical space to optimize biological activity. The following sections detail proven strategies for modifying the core at its key reactive sites.
Strategic Modifications of the Core Structure
The this compound core offers multiple sites for modification, each providing a vector for altering the molecule's steric, electronic, and pharmacokinetic properties. We will explore these modifications position by position.
Diversification at the C4-Position
The substituent at the C4-position is directly derived from the aldehyde component in the Biginelli reaction. This provides the most straightforward and widely utilized method for introducing diversity.
-
Rationale: The C4-substituent often plays a critical role in receptor binding and defining the molecule's overall topology. For instance, in many DHPM-based calcium channel blockers, an aryl group at C4 is essential for activity.[10]
-
Methodology: A vast library of derivatives can be generated simply by varying the choice of aromatic, heteroaromatic, or aliphatic aldehydes in the initial condensation.[5][12] Modern catalytic systems, employing Lewis acids like lanthanide triflates (e.g., Yb(OTf)₃) or Brønsted acids, have significantly improved the yields and substrate scope, even for traditionally challenging aliphatic aldehydes.[6][13]
Workflow for C4-Position Library Generation:
Figure 2: Workflow for generating C4-position diversity.
Functionalization at the N1 and N3 Positions
The N1 and N3 positions, bearing secondary amine (amide/thioamide) functionalities, are prime targets for alkylation, acylation, and other substitutions post-Biginelli condensation.
-
Rationale: Modification at these positions can significantly impact solubility, cell permeability, and metabolic stability. For example, N1-methylation has been shown to improve selectivity in certain α1a-adrenoceptor antagonists.[1] N-acylation can introduce new hydrogen bond donors/acceptors or provide handles for further conjugation.
-
Methodology:
-
N-Alkylation: Selective N1-alkylation can be challenging due to the similar reactivity of both nitrogen atoms. However, specific conditions have been developed. Mitsunobu-type conditions have been reported for selective N1-alkylation.[14] In the presence of bases like tetra-n-butylammonium hydroxide (TBAH), alkylation can occur at both N1 and N3.[15]
-
N-Acylation: Acylation with acid chlorides or anhydrides typically occurs at the more nucleophilic N3 position. This modification can decrease the biological potency in some cases but offers a route to further derivatization.[1]
-
Using N-Substituted Ureas: An alternative strategy is to incorporate the desired substituent from the start by using an N-substituted or N,N'-disubstituted urea in the Biginelli reaction. This approach, facilitated by promoters like chlorotrimethylsilane, provides direct access to N1-alkyl, N1-aryl, and N1,N3-dialkyl derivatives.[16]
-
Experimental Protocol: N1,N3-Dimethylation via Modified Biginelli Reaction [17]
-
Reactant Mixture: To a solution of the chosen aldehyde (1 mmol) and β-ketoester (1 mmol) in an appropriate solvent (e.g., ethanol), add N,N'-dimethylurea (1.2 mmol).
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid or a Lewis acid like lanthanum triflate.[18]
-
Reaction: Heat the mixture under reflux or via microwave irradiation, monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude solid with a cold solvent (e.g., cold ethanol or water) and recrystallize from a suitable solvent system (e.g., ethanol/acetone) to obtain the purified N1,N3-dimethylated this compound.[9]
Modification at the C5 and C6 Positions
The C5 and C6 positions are derived from the β-ketoester component and offer significant opportunities for structural variation.
-
Rationale: The C5-ester group is a key site for modification. It can be hydrolyzed to a carboxylic acid, which serves as a versatile handle for amide coupling, or reduced to an alcohol. The C6-substituent (typically a methyl group from ethyl acetoacetate) can influence the molecule's steric profile and metabolic stability.
-
Methodology:
-
Varying the β-Ketoester: Using different β-ketoesters in the Biginelli reaction (e.g., acetoacetanilides, benzoylacetates) directly introduces diverse substituents at the C5 (carboxamide) and C6 (aryl) positions.[18][19]
-
Post-Biginelli C5-Ester Modification:
-
Hydrolysis: The ester at C5 can be saponified under basic conditions (e.g., NaOH or KOH in aqueous alcohol) to yield the corresponding carboxylic acid.
-
Amide Formation: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of C5-carboxamides.
-
-
C6-Position Modification: While direct modification of the C6-alkyl group is less common, its identity can be predetermined by the choice of the starting β-dicarbonyl compound.[1] For instance, using a cyclic β-dicarbonyl compound like dimedone can lead to fused ring systems.[6]
-
Data Summary: Impact of C4-Aryl Substitution on Antibacterial Activity
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for a series of C4-substituted tetrahydropyrimidine-2-thiones against Gram-positive and Gram-negative bacteria. This illustrates the profound impact of C4-substitution on biological activity.
| Compound ID | C4-Substituent (R1) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 1 | Phenyl | >100 | >100 | [20][21] |
| 2 | 4-Chlorophenyl | 45 | >100 | [20] |
| 3 | 3,4-Dimethoxyphenyl | 30 | >100 | [20] |
| 8 | 5-Bromo-2-hydroxyphenyl | 15 | 60 | [20] |
| Standard | Cephalexin | <15 | <15 | [20] |
Data synthesized from representative literature to illustrate structure-activity relationships.[20]
The C2-Position: The Thione Gateway
Utilizing thiourea instead of urea in the Biginelli reaction installs a thione (C=S) group at the C2 position. This is a critical strategic move for further diversification.
-
Rationale: The C2-thione is significantly more reactive than its oxo-analogue. It can serve as a versatile synthetic handle for introducing a wide variety of functionalities through S-alkylation or by acting as a precursor for other transformations.
-
Methodology:
-
S-Alkylation: The thione can be readily S-alkylated with various electrophiles (e.g., alkyl halides, benzyl halides) in the presence of a base to form S-alkyl isothiourea derivatives.
-
Desulfurization: The thione can be converted back to a carbonyl or removed entirely under specific reductive or oxidative conditions.
-
Amination: The S-alkylated intermediates can be reacted with amines to displace the S-alkyl group, leading to 2-amino-dihydropyrimidine derivatives.
-
Synthetic Pathway: From Thione to 2-Amino Derivatives
Figure 3: A key modification pathway starting from the C2-thione.
Conclusion and Future Outlook
The this compound core is a testament to the enduring power of classic organic reactions and the limitless potential of scaffold modification. The Biginelli reaction provides a robust and highly adaptable entry point to this chemical class. As we have demonstrated, a systematic and rationale-driven approach to modifying the C2, C4, C5, C6, N1, and N3 positions allows for the fine-tuning of molecular properties to achieve desired biological outcomes.
Modern advancements in catalysis, including the use of polymer-supported, reusable catalysts and flow chemistry, are poised to further enhance the efficiency and environmental friendliness of DHPM synthesis.[22] The continued exploration of this scaffold, guided by the principles of medicinal chemistry and enabled by the synthetic strategies outlined in this guide, will undoubtedly lead to the discovery of novel therapeutics for a wide range of human diseases.
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Exploring the Chemical Space of Tetrahydropyrimidin-4(1H)-one: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the tetrahydropyrimidin-4(1H)-one core, a privileged scaffold in medicinal chemistry. We will delve into its synthesis, chemical space, and diverse therapeutic applications, offering a technical resource for researchers, scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental design and the integration of computational tools to navigate and exploit the rich chemical space of this versatile heterocycle.
Introduction: The Significance of the this compound Scaffold
The this compound nucleus is a cornerstone of numerous biologically active compounds, demonstrating a remarkable range of pharmacological activities.[1][2] Its prevalence in medicinal chemistry stems from its synthetic accessibility, metabolic stability, and its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with biological targets. Derivatives of this scaffold have shown promise as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents.[3][4][5]
The core structure, often synthesized through the robust and versatile Biginelli reaction, offers multiple points for diversification, making it an ideal starting point for the exploration of vast chemical space in the quest for novel therapeutics.[6][7] This guide will provide a comprehensive overview of the synthetic strategies, structure-activity relationships (SAR), and key therapeutic targets associated with this important pharmacophore.
Navigating the Synthetic Landscape: The Biginelli Reaction and Beyond
The primary route to the this compound core is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[7][8] This reaction is prized for its operational simplicity and atom economy.[9]
The Mechanism of the Biginelli Reaction
The mechanism of the acid-catalyzed Biginelli reaction is believed to proceed through several key steps. The initial and rate-determining step is often the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species then reacts with the enol form of the β-ketoester. Subsequent cyclization via intramolecular condensation between the remaining urea nitrogen and the ketone carbonyl, followed by dehydration, affords the dihydropyrimidinone product.[8]
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"synthesis and characterization of Tetrahydropyrimidin-4(1H)-thione analogs"
An In-Depth Technical Guide
Abstract
Tetrahydropyrimidin-4(1H)-thiones (THPMTs) represent a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Possessing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, these compounds are attractive targets for synthetic chemists.[1][2][3] This guide provides a comprehensive overview of the synthesis and structural elucidation of THPMT analogs, with a primary focus on the versatile Biginelli multicomponent reaction. We delve into the mechanistic underpinnings of the synthesis, modern catalytic advancements, and a detailed workflow for rigorous spectroscopic and crystallographic characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide experimental design and data interpretation.
Introduction: The Significance of the THPMT Scaffold
The hydrogenated pyrimidine core is a foundational element in numerous biologically active molecules.[1] Specifically, the tetrahydropyrimidin-4(1H)-thione derivatives have garnered substantial attention due to their diverse therapeutic potential. The functionalized 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs) have been identified as calcium channel blockers, anti-HIV agents, and potent inhibitors of mitotic kinesin Eg5, a key target in cancer chemotherapy.[4][5] The replacement of the oxygen atom at the C2 position with sulfur to form the thione analog often modulates the compound's biological activity, lipophilicity, and metabolic stability, making the THPMT scaffold a fertile ground for the development of novel therapeutic agents.
The accessibility of this core structure via multicomponent reactions (MCRs) further enhances its appeal. MCRs, which combine three or more reactants in a single pot to form a product containing the essential parts of all starting materials, are highly valued for their atom economy, efficiency, and ability to rapidly generate libraries of structurally diverse compounds. The Biginelli reaction stands as the most prominent and widely utilized MCR for accessing this heterocyclic system.[1][6]
Synthetic Strategies: The Biginelli Reaction and Its Evolution
The one-pot synthesis of dihydropyrimidinones, first reported by Italian chemist Pietro Biginelli in 1891, remains the most direct and common method for constructing the THPMT core.[1][7] The reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and thiourea (in place of urea for the thione analogs).
Reaction Mechanism
While debated, the most widely accepted mechanism proceeds through an N-acyliminium ion intermediate. The causality behind acid catalysis is twofold: it activates the aldehyde carbonyl towards nucleophilic attack by thiourea and facilitates the multiple dehydration steps required for cyclization.
-
Iminium Ion Formation: The aldehyde reacts with thiourea under acidic conditions to form an N-acyliminium ion. This is often the rate-determining step.
-
Nucleophilic Addition: The enol form of the β-dicarbonyl compound attacks the electrophilic iminium ion.
-
Cyclization and Dehydration: The second nitrogen of the thiourea moiety attacks one of the carbonyl groups of the dicarbonyl component, followed by cyclization and dehydration to yield the final THPMT product.
A diagram illustrating the mechanistic pathway is provided below.
// Define Nodes Reactants [label="Aldehyde (R-CHO)\n+ β-Dicarbonyl\n+ Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="N-Acyliminium Ion\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Adduct [label="Open-Chain Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Tetrahydropyrimidin-4(1H)-thione\n(THPMT)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges with Labels Reactants -> Iminium [label=" Condensation \n (-H2O) "]; Iminium -> Adduct [label=" Nucleophilic \n Addition "]; Adduct -> Product [label=" Cyclization & \n Dehydration (-H2O) "]; }
Modern Catalysis and Reaction Conditions
The classical Biginelli reaction often suffers from harsh conditions and low yields, particularly with sterically hindered or electronically deactivated aldehydes.[7] This has spurred extensive research into improved catalytic systems. The choice of catalyst is critical for enhancing reaction rates, improving yields, and enabling milder conditions.
-
Lewis Acids: Catalysts like Cu(OTf)₂, Yb(OTf)₃, and BiCl₃ have been shown to significantly improve reaction efficiency.[6]
-
Protic Acids: Brønsted acids such as methanesulfonic acid and p-toluenesulfonic acid are effective promoters.[1][8]
-
Organocatalysts: Amine-based catalysts like DABCO have been successfully employed.[6][9]
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate the reaction, often leading to dramatically reduced reaction times and higher yields.[7][10]
-
Solvent-Free Conditions: Performing the reaction under solvent-free or "neat" conditions is a green chemistry approach that can simplify workup and reduce waste.[11]
Representative Experimental Protocol: Synthesis of a 4-Aryl THPMT Analog
This protocol describes a robust, self-validating synthesis that can be adapted for various analogs. The validation comes from systematic monitoring (TLC), straightforward isolation, and purification that yields a product with consistent physical properties (melting point).
Objective: To synthesize 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Thiourea (1.5 mmol, 114 mg)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17 mg)
-
Ethanol (10 mL)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), thiourea (1.5 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add the catalyst, p-TSA (0.1 mmol), to the mixture. The use of a catalyst is crucial for achieving a reasonable reaction rate and yield.[1]
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). A new, more polar spot corresponding to the product should appear and intensify over time, while the starting material spots diminish. The reaction is typically complete within 4-6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Analysis: Dry the resulting solid in a vacuum oven. Record the yield and determine the melting point. A sharp melting point is a good preliminary indicator of purity. The product should then be subjected to full spectroscopic characterization.
Structural Characterization: A Multi-Technique Approach
Unambiguous structural confirmation is paramount. A combination of spectroscopic and, when possible, crystallographic techniques provides a self-validating system where data from each method corroborates the others.
// Define Nodes Synthesis [label="Synthesized Crude Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization / Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preliminary [label="Preliminary Analysis\n(TLC, Melting Point)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spectroscopy [label="Spectroscopic Confirmation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR (¹H, ¹³C)\n(Connectivity)", fillcolor="#FFFFFF", fontcolor="#202124"]; FTIR [label="FTIR\n(Functional Groups)", fillcolor="#FFFFFF", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(Molecular Weight)", fillcolor="#FFFFFF", fontcolor="#202124"]; Xray [label="Single-Crystal X-ray Diffraction\n(Definitive 3D Structure)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define Edges Synthesis -> Purification; Purification -> Preliminary; Preliminary -> Spectroscopy; Spectroscopy -> {NMR, FTIR, MS}; Purification -> Xray [label=" If suitable\n crystals form "]; }
Spectroscopic Techniques
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton spectrum provides key diagnostic signals. The presence of the THPM ring is confirmed by characteristic peaks for the two N-H protons and the C4-H proton.[5] The ureide N-H protons typically appear as two distinct singlets in the downfield region (δ 9.0-10.5 ppm). The chiral proton at the C4 position usually resonates as a singlet or doublet around δ 5.1-5.4 ppm.[5][12]
-
¹³C NMR: The carbon spectrum confirms the number of unique carbon environments. The most diagnostic signal is the C=S (thione) carbon, which is highly deshielded and appears far downfield, typically in the range of δ 174-199 ppm.[12] The C=O of an ester group at C5 will appear around δ 165 ppm, while the C4 and C6 carbons of the pyrimidine ring are found around δ 54 and 145 ppm, respectively.[12]
3.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is essential for identifying key functional groups. The spectrum provides a molecular fingerprint that validates the successful incorporation of the starting materials.
-
N-H Stretching: Sharp to broad peaks in the 3100-3400 cm⁻¹ region are characteristic of the N-H bonds in the ring.[5][12]
-
C=O Stretching: A strong, sharp absorption around 1650-1735 cm⁻¹ indicates the presence of the carbonyl group from the β-dicarbonyl precursor (e.g., an ester or ketone).[5][12]
-
C=S Stretching: The thione C=S stretch is typically weaker than a C=O stretch and appears in the 1560-1590 cm⁻¹ region.[12]
3.1.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, leaving no ambiguity.
Crystallographic Techniques
Single-Crystal X-ray Diffraction When suitable single crystals can be grown, X-ray diffraction provides the ultimate, unambiguous proof of structure.[4] It determines the precise three-dimensional arrangement of atoms, confirming connectivity, configuration at stereocenters, and tautomeric form. This technique is particularly valuable for confirming the existence of the thione tautomer over the potential thiol tautomer.[13][14]
Data Summary and Interpretation
To facilitate analysis, the characteristic data for a representative THPMT analog are summarized below.
| Technique | Observation | Interpretation |
| ¹H NMR | δ 9.8 (s, 1H), 10.5 (s, 1H) | Two distinct N-H protons of the THPM ring[12] |
| δ 7.1-7.4 (m, 5H) | Aromatic protons of the phenyl group at C4 | |
| δ 5.3 (s, 1H) | Chiral proton at C4 position[12] | |
| δ 3.7 (q, 2H), 0.8 (t, 3H) | Ethyl ester group at C5 position | |
| δ 2.3 (s, 3H) | Methyl group at C6 position | |
| ¹³C NMR | δ 174.5 | C=S (thione) carbon[12] |
| δ 164.9 | C=O (ester) carbon[12] | |
| δ 145.9, 101.7 | C6 and C5 carbons of the pyrimidine ring | |
| δ 54.1 | C4 carbon of the pyrimidine ring[12] | |
| δ 126-143 | Aromatic carbons | |
| FTIR (cm⁻¹) | 3386, 3365 | N-H stretching vibrations[12] |
| 1676 | C=O stretching of the ester group[12] | |
| 1567 | C=S stretching of the thione group[12] | |
| MS (ESI+) | m/z = 291.1 [M+H]⁺ | Corresponds to the molecular formula C₁₅H₁₈N₂O₂S |
Conclusion and Future Perspectives
The synthesis of tetrahydropyrimidin-4(1H)-thione analogs is a well-established yet continually evolving field. The Biginelli reaction remains the workhorse methodology, with modern catalytic advancements enabling high efficiency and broader substrate scope under increasingly mild and environmentally friendly conditions. A rigorous and multi-faceted characterization approach, combining NMR, FTIR, and MS, is essential for structural validation, with single-crystal X-ray diffraction serving as the gold standard for absolute structural proof. As the demand for novel therapeutic agents grows, the THPMT scaffold, with its synthetic accessibility and proven biological relevance, will undoubtedly continue to be a focal point of research in medicinal chemistry. Future efforts will likely focus on developing enantioselective synthetic methods and further exploring the structure-activity relationships of this versatile heterocyclic family.
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(n.d.). Ca (NO3)2.4H2O-catalysed Biginelli Reaction : One-Pot Synthesis of 1,2,3,4-Tetrahydropyrimidin-2-ones/pyrimidine-2-thiones under Solvent-free Conditions. ResearchGate. Retrieved from [Link]
- Akbari, J. D., Kachhadia, P. K., Tala, S. D., Bapodra, A. H., Dhaduk, M. F., Joshi, H. S., Mehta, K. B., & Pathak, S. J. (2008). Synthesis of Some New 1,2,3,4-Tetrahydropyrimidine-2-thiones and Their Thiazolo[3,2-a]pyrimidine Derivatives as Potential Biological Agents.
- da Silva, W. R., de Souza, R. O. M. A., & de Oliveira, R. N. (2019). Chemistry and biology of 3,4-dihydropyrimidin-2(1h)-one (or thione) derivatives obtained by the biginelli multicomponent reaction.
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(n.d.). A Novel Synthesis and Characterization of 1,2,3,4-Tetrahydropyrimidin-2(1H)-thiones. Retrieved from [Link]
- Glavaš, M., Čavar, S., Ibrahimpašić, J., CETINA, M., Bajić, M., & Sofić, E. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7041.
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- Foroughifar, N., Mobinikhaledi, A., Shahi, M., & Kalantari, K. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Iranian Journal of Pharmaceutical Research, 18(1), 300-312.
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Methodological & Application
Application Notes and Protocols for the Evaluation of Anticancer Activity of Substituted Tetrahydropyrimidin-4(1H)-ones
Authored by: A Senior Application Scientist
Introduction: The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of heterocyclic scaffolds explored, the tetrahydropyrimidin-4(1H)-one, often referred to as a dihydropyrimidinone (DHPM), has emerged as a "privileged scaffold." First synthesized by Pietro Biginelli in 1893, this class of compounds has seen a remarkable resurgence in interest due to the diverse pharmacological properties of its derivatives.[1] Notably, substituted tetrahydropyrimidin-4(1H)-ones exhibit a wide spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and, most significantly, anticancer effects.[2][3]
The anticancer potential of this scaffold was prominently highlighted by the discovery of Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5, which induces mitotic arrest and subsequent apoptosis in cancer cells.[4][5] This discovery has catalyzed extensive research into the synthesis and biological evaluation of novel DHPM analogs, leading to the identification of compounds with potent cytotoxic and antiproliferative activities against a range of human cancer cell lines, including those of the breast, liver, lung, and brain.[3][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and preliminary mechanism of action studies for novel substituted tetrahydropyrimidin-4(1H)-ones. The protocols are designed to be self-validating and are grounded in established scientific principles to ensure data integrity and reproducibility.
Part 1: Synthesis of Substituted Tetrahydropyrimidin-4(1H)-ones via the Biginelli Reaction
The most common and efficient method for synthesizing the this compound core is the one-pot, three-component Biginelli reaction.[2][8][9] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). The versatility of this reaction allows for the introduction of a wide variety of substituents at different positions of the pyrimidine ring, which is crucial for developing structure-activity relationships (SAR).[10]
General Reaction Scheme:
The reaction proceeds by combining an aryl aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.
Caption: General workflow of the Biginelli multicomponent reaction.
Protocol: Synthesis of a Model Compound (e.g., Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
This protocol describes a typical synthesis. Researchers should note that reaction times and purification methods may need to be optimized for different derivatives.
Materials:
-
4-Bromobenzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ice-cold water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a 100 mL round-bottom flask, combine 4-bromobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 25 mL of absolute ethanol.
-
Add a few drops (e.g., 5-7 drops) of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL) while stirring.
-
A solid precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified compound.
-
Dry the final product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).[11]
Part 2: In Vitro Anticancer Activity Evaluation
The initial assessment of a novel compound's anticancer potential is performed through a series of in vitro assays.[12][13] These assays are crucial for determining the compound's cytotoxicity and antiproliferative effects on various cancer cell lines.[14][15]
Workflow for In Vitro Screening:
Caption: A stepwise workflow for in vitro anticancer drug screening.
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[3][17]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: IC₅₀ Values of Representative Compounds
The cytotoxic activity of different substituted tetrahydropyrimidin-4(1H)-ones can be summarized in a table for easy comparison. The introduction of different functional groups can significantly alter the anticancer potency.[3]
| Compound ID | R¹ Substituent (at C4-aryl) | R³ Substituent (at N1) | Cancer Cell Line | IC₅₀ (µM) |
| THPM-01 | 4-Bromo | H | MCF-7 | 35.2 |
| THPM-02 | 4-Chloro | H | MCF-7 | 41.5 |
| THPM-03 | 4-Bromo | Benzyl | MCF-7 | 15.8 |
| THPM-04 | 4-Bromo | 2-Chlorobenzyl | U87 Glioma | 9.7 |
| THPM-05 | 3-Bromo (on C4-aryl) | H | HeLa | 18.3[17] |
| THPM-06 | 4-Methoxy | H | A549 | > 100 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes, except where cited. Actual values must be determined experimentally.
Part 3: Elucidating the Mechanism of Action
Once "hit" compounds with significant cytotoxic activity are identified, secondary assays are performed to understand their mechanism of action (MoA). Key cellular processes to investigate include cell cycle progression and the induction of apoptosis.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol helps determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).
Materials:
-
Cancer cells treated with the test compound (at its IC₅₀ concentration) for 24-48 hours
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Cold 70% ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound as described previously. Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content, as indicated by PI fluorescence, will be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Compare the cell cycle distribution of treated cells with that of control cells. A significant accumulation of cells in a particular phase suggests compound-induced cell cycle arrest. For example, an increased cell population in the subG1 phase can be indicative of apoptosis.[4]
Proposed Signaling Pathway for an Eg5 Inhibitor:
Many DHPMs, like Monastrol, target the mitotic kinesin Eg5, which is crucial for forming the bipolar spindle during mitosis.[5] Inhibition of Eg5 leads to the formation of monoastral spindles, mitotic arrest, and ultimately apoptosis.
Caption: Proposed pathway of Eg5 inhibition by DHPMs leading to apoptosis.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The synthetic accessibility via the Biginelli reaction allows for the creation of large, diverse libraries of compounds for screening.[2][18] The protocols outlined in these notes provide a robust framework for the synthesis, initial in vitro screening, and preliminary mechanistic evaluation of these compounds.
Structure-activity relationship studies are critical and should focus on how modifications at the N1, N3, C4, and C5 positions affect cytotoxicity and selectivity.[3][10] Promising candidates identified through this workflow should be further evaluated in more complex models, such as 3D spheroid cultures and eventually in vivo xenograft models, to assess their therapeutic potential in a more physiologically relevant context.[13][16][19]
References
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Biginelli reaction - Wikipedia. Available at: [Link]
-
Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]
-
Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. PubMed Central. Available at: [Link]
-
Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace. Available at: [Link]
-
Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction. ProQuest. Available at: [Link]
-
One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. Available at: [Link]
-
A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione. Available at: [Link]
-
Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. NIH. Available at: [Link]
-
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. Available at: [Link]
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Available at: [Link]
-
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. NIH. Available at: [Link]
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Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Semantic Scholar. Available at: [Link]
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Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PMC - NIH. Available at: [Link]
-
Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. PubMed. Available at: [Link]
-
Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. PubMed. Available at: [Link]
-
Anti-cancer effects of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives on hepatocellular carcinoma harboring FGFR4 activation. PubMed. Available at: [Link]
-
One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically. RSC Publishing. Available at: [Link]
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Application of Tetrahydropyrimidin-4(1H)-ones as Kinase Inhibitors: A Detailed Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the application of tetrahydropyrimidin-4(1H)-ones as kinase inhibitors. This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating potent and selective inhibition of various protein kinases implicated in cancer and other diseases. This document offers in-depth technical insights, field-proven experimental methodologies, and troubleshooting guidance to facilitate the successful evaluation of these compounds.
Introduction: The Rise of Tetrahydropyrimidin-4(1H)-ones in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[4]
The tetrahydropyrimidin-4(1H)-one scaffold has garnered significant attention due to its synthetic accessibility and its ability to be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR). This heterocyclic core can be efficiently synthesized through multicomponent reactions like the Biginelli reaction, which offers a straightforward route to a diverse library of analogues.[5] Derivatives of this scaffold have shown promising inhibitory activity against several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), BRAF, and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinases.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of this compound-based kinase inhibitors function as ATP-competitive inhibitors . They are designed to bind to the ATP-binding pocket of the kinase domain, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. The effectiveness of these inhibitors is determined by their affinity and selectivity for the target kinase over other kinases in the human kinome.
The this compound core often serves as a central scaffold from which various substituents can be strategically positioned to interact with specific amino acid residues within the ATP-binding site. These interactions can include:
-
Hydrogen Bonding: Key hydrogen bond donors and acceptors on the this compound ring system can form crucial interactions with the hinge region of the kinase, a conserved sequence that connects the N- and C-lobes of the kinase domain.
-
Hydrophobic Interactions: Aromatic and aliphatic substituents can occupy hydrophobic pockets within the ATP-binding site, enhancing binding affinity and contributing to selectivity.
-
Van der Waals Forces: Close packing of the inhibitor within the active site maximizes favorable van der Waals interactions.
The specific substitutions on the this compound scaffold dictate its selectivity and potency against different kinases. For instance, modifications targeting unique features of the EGFR, BRAF, or PIM-1 ATP-binding pockets can lead to highly selective inhibitors.
Impact on Key Signaling Pathways
Inhibition of specific kinases by this compound derivatives can modulate critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[3][4][6][7][8] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways.[4][6] this compound inhibitors targeting EGFR can block these signals, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: BRAF/MEK/ERK Pathway Inhibition.
PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. [1][2][][10]It is often overexpressed in various hematological malignancies and solid tumors. [2]PIM-1 exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins such as BAD. [2][10]this compound inhibitors of PIM-1 can restore the apoptotic potential of cancer cells.
Caption: PIM-1 Signaling and Apoptosis Regulation.
Experimental Protocols
The following section provides detailed protocols for the evaluation of this compound derivatives as kinase inhibitors.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. [11][12]This assay is highly sensitive and can be used for a wide range of kinases and ATP concentrations. [12] Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. [11][12] Materials:
-
Recombinant Kinase (e.g., EGFR, BRAF, PIM-1)
-
Kinase Substrate (specific for the kinase of interest)
-
This compound inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (specific to the kinase, typically containing Tris-HCl, MgCl₂, and other components)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the this compound inhibitor in DMSO.
-
Further dilute the compounds in kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following components in the specified order:
-
5 µL of diluted inhibitor or vehicle (DMSO) control.
-
2.5 µL of 4x Kinase/Substrate mixture (containing the appropriate concentrations of kinase and substrate in kinase reaction buffer).
-
-
Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution (in kinase reaction buffer). The final reaction volume is 10 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes. [13]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal. []
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expert Insights & Troubleshooting:
-
High Background: High background can result from ADP contamination in the ATP stock. [14]Use high-purity ATP. Contaminating ATPases in the enzyme preparation can also contribute to high background.
-
Assay Variability: Ensure thorough mixing after each reagent addition, especially in 384-well plates, to minimize well-to-well variability. [15]Including a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer can also help. [15]* DMSO Sensitivity: Some kinases are sensitive to high concentrations of DMSO. [16]It is crucial to determine the DMSO tolerance of the kinase being assayed and maintain a consistent, low concentration across all wells.
Cell-Based Antiproliferative Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [17][18] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [17]The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan. [17] Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, A375 for BRAF V600E)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach. [17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound inhibitor in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [17] * Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a powerful method to quantify the binding of a test compound to its target kinase in live cells. [19][20] Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the same kinase (acceptor). [19]When the tracer is bound to the kinase, a BRET signal is generated. A test compound that binds to the target kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. [19] Protocol: A detailed protocol for the NanoBRET™ assay can be found in the manufacturer's technical manual. [21]The general workflow involves:
-
Cell Preparation: Transfect cells with a vector encoding the NanoLuc®-kinase fusion protein.
-
Assay Setup: Plate the transfected cells and treat with a serial dilution of the this compound inhibitor in the presence of the fluorescent tracer.
-
Signal Detection: Add the NanoLuc® substrate and measure the donor and acceptor emission signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC₅₀.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in a clear and concise manner to facilitate comparison between different this compound derivatives.
Table 1: In Vitro and Cellular Activity of this compound Derivatives
| Compound ID | Target Kinase | In Vitro IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) (Cell Line) | Cellular Target Engagement IC₅₀ (nM) |
| THP-1 | EGFR | 15 | 50 (A549) | 75 |
| THP-2 | BRAF V600E | 8 | 25 (A375) | 40 |
| THP-3 | PIM-1 | 22 | 80 (K562) | 110 |
| Control | Specific for each kinase | Value | Value | Value |
Interpretation:
-
A potent compound will have low IC₅₀ and GI₅₀ values.
-
A significant difference between the in vitro IC₅₀ and the cellular GI₅₀ or target engagement IC₅₀ may indicate issues with cell permeability, off-target effects, or efflux by cellular transporters.
-
The cellular target engagement assay provides direct evidence that the compound is interacting with its intended target in a cellular context.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The synthetic tractability of this class of compounds, coupled with their demonstrated activity against key oncogenic kinases, makes them an attractive area of research for drug discovery. The detailed protocols and expert insights provided in this guide are intended to equip researchers with the necessary tools to effectively synthesize, evaluate, and optimize this compound-based kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
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RAS–RAF–MEK–ERK signaling BRAFV600E melanoma cells that are BRAF... (n.d.). ResearchGate. Retrieved from [Link]
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PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. (n.d.). JCI. Retrieved from [Link]
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PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. (n.d.). PubMed Central. Retrieved from [Link]
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The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. (n.d.). PubMed Central. Retrieved from [Link]
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IC 50 (µM) 1 of the target compounds 12a-n over BRAF (wild-type), V600EBRAF and CRAF. (n.d.). ResearchGate. Retrieved from [Link]
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Experimental and predicted BRAF V600E inhibitory IC 50 values of... (n.d.). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of Tetrahydropyrimidin-4(1H)-one and its Analogs
Introduction: Unveiling the Therapeutic Potential and Toxicological Profile of Tetrahydropyrimidin-4(1H)-ones
The tetrahydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2] Several studies have highlighted the cytotoxic effects of various 1,2,3,4-tetrahydropyrimidine (THPM) derivatives against cancer cell lines such as HeLa, MCF-7, and K562.[1][3][4] Given the therapeutic interest in this class of compounds, a rigorous and systematic evaluation of their cytotoxicity is paramount for identifying promising drug candidates and understanding their safety profiles.
This comprehensive guide provides a detailed methodological framework for assessing the cytotoxicity of Tetrahydropyrimidin-4(1H)-one and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific principles and rationale for experimental design.
Pillar I: Foundational Assays for Initial Cytotoxicity Screening
A primary objective in early-stage drug discovery is to determine a compound's half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of a biological process, such as cell proliferation.[5] This is a key metric for gauging a compound's potency.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Illustrative Data Presentation:
The results of an MTT assay are typically presented as a dose-response curve, from which the IC50 value is calculated. A hypothetical dataset for a this compound derivative is presented below:
| Cell Line | Tissue of Origin | IC50 (µM) after 72h exposure |
| MCF-7 | Human Breast Adenocarcinoma | 25.5 |
| HeLa | Human Cervical Adenocarcinoma | 32.1 |
| A549 | Human Lung Carcinoma | > 100 |
| HEK293 | Human Embryonic Kidney (non-cancerous) | > 200 |
Note: These are hypothetical values for illustrative purposes.
Experimental Workflow for Cytotoxicity Assessment:
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Application Notes and Protocols for Tetrahydropyrimidin-4(1H)-one Derivatives in Agricultural Research
Introduction: The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Tetrahydropyrimidin-4(1H)-one and its derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities crucial for crop protection and enhancement. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, screening, and mechanistic evaluation of these compounds. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step.
Section 1: Synthesis of this compound Derivatives via the Biginelli Reaction
The Biginelli reaction, a one-pot three-component cyclocondensation, is a robust and efficient method for the synthesis of the tetrahydropyrimidine core.[1][2] This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea, often under acidic catalysis.[1]
Rationale for the Biginelli Reaction
The primary advantage of the Biginelli reaction lies in its operational simplicity and the ability to generate molecular diversity by varying the three core components. This multicomponent reaction (MCR) approach is highly convergent, reducing the number of synthetic steps, solvent waste, and purification efforts compared to traditional linear syntheses.[2] The resulting dihydropyrimidinones (DHPMs) serve as excellent starting points for further chemical modifications to optimize biological activity.
Generalized Synthesis Workflow
The synthesis of this compound derivatives can be systematically approached as illustrated in the workflow below.
Sources
Application Notes & Protocols: Tetrahydropyrimidin-4(1H)-one Derivatives as Novel Calcium Channel Blockers
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Abstract: This document provides a comprehensive guide to the synthesis and evaluation of tetrahydropyrimidin-4(1H)-one derivatives, also known as dihydropyrimidinones (DHPMs), as potential calcium channel blockers. DHPMs are structural bioisosteres of the clinically successful dihydropyridine (DHP) class of drugs and represent a promising scaffold for the development of new therapeutics for cardiovascular diseases.[1][2] We present detailed protocols for the chemical synthesis via the Biginelli reaction, followed by robust in vitro methodologies for screening and validation, including high-throughput calcium flux assays and gold-standard patch-clamp electrophysiology.
Introduction: The Rationale for Targeting Calcium Channels
Voltage-gated calcium channels are critical regulators of a vast array of physiological processes, from muscle contraction and neurotransmitter release to hormone secretion and gene expression.[3][4] These channels, particularly the L-type calcium channels (LTCCs), are primary therapeutic targets for managing cardiovascular conditions like hypertension and angina.[5][6] The influx of calcium through LTCCs in vascular smooth muscle cells is a key trigger for vasoconstriction.[7][8] By blocking this influx, Calcium Channel Blockers (CCBs) induce vasodilation, leading to reduced peripheral resistance and a lowering of blood pressure.[4][9]
The dihydropyridine (DHP) class, including drugs like Nifedipine and Amlodipine, are potent and widely used L-type CCBs.[10][11] Tetrahydropyrimidin-4(1H)-ones (DHPMs) have emerged as compelling aza-analogs of DHPs.[1] Their structural similarity, coupled with a distinct chemical scaffold, offers new opportunities for drug design, potentially leading to compounds with improved stability, potency, and pharmacokinetic profiles.[11][12] This guide details the workflow for exploring this promising class of molecules.
Synthesis of the this compound Scaffold
The most common and efficient method for synthesizing the core DHPM structure is the Biginelli reaction, a one-pot, three-component condensation.[13][14] This reaction offers a straightforward route to a diverse library of derivatives for screening.
The Biginelli Condensation Workflow
The reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[15][16]
Caption: Workflow for the Biginelli synthesis of DHPMs.
General Synthesis Protocol
Rationale: This protocol utilizes a simple acid catalyst and heat under solvent-free or minimal solvent conditions, which is both efficient and environmentally conscious.[16] The workup procedure is designed to precipitate the product, which can often be purified by simple recrystallization without the need for column chromatography.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of acid (e.g., HCl, or 20 mol% trichloroacetic acid).[16]
-
Reaction Conditions: Add a minimal amount of a suitable solvent (e.g., ethanol) or proceed under solvent-free conditions.[14][16] Heat the mixture to reflux (or ~70-80°C for solvent-free) with stirring for the appropriate time (typically 2-4 hours), monitoring progress by Thin Layer Chromatography (TLC).[13][16]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.[13]
-
Purification: Collect the solid product by vacuum filtration. Wash the solid successively with water and a cold organic solvent (e.g., a petroleum ether/ethyl acetate mixture) to remove unreacted starting materials.[13]
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure this compound derivative.[15]
-
Characterization: Confirm the structure of the final product using spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[14][17]
In Vitro Evaluation of Calcium Channel Blocking Activity
A tiered approach is recommended, starting with high-throughput screening to identify active compounds ("hits") followed by more detailed electrophysiological studies to confirm the mechanism of action.
Protocol 1: High-Throughput Screening via Calcium Flux Assay
Principle: This assay provides a rapid assessment of a compound's ability to inhibit calcium influx in a cellular context. It relies on fluorescent dyes that bind to intracellular calcium, where an increase in fluorescence intensity correlates with a rise in intracellular calcium concentration ([Ca²⁺]i).[18][19] By depolarizing cells with potassium chloride (KCl) to open voltage-gated calcium channels, we can measure the ability of our test compounds to block the subsequent rise in [Ca²⁺]i. This method is highly adaptable for screening large compound libraries in 96- or 384-well formats.[20][21]
Caption: High-throughput calcium flux assay workflow.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing the CaV1.2 channel, or a vascular smooth muscle cell line) in black-walled, clear-bottom 96-well plates and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520) working solution according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.[18][22]
-
Compound Addition: Wash the cells with a physiological buffer (e.g., Tyrode's buffer). Add various concentrations of the this compound test compounds to the wells. Include wells for negative (vehicle, e.g., DMSO) and positive (a known CCB like Nifedipine) controls.
-
Fluorescence Reading: Place the plate in a fluorescence plate reader (e.g., FlexStation 3).
-
Measure the baseline fluorescence for 1-2 minutes.
-
Program the reader to inject a high-potassium solution (e.g., 80 mM KCl) into each well to induce cell depolarization and activate voltage-gated calcium channels.
-
Immediately measure the resulting kinetic fluorescence response for 2-3 minutes.
-
-
Data Analysis: The inhibitory effect of the compound is seen as a reduction in the peak fluorescence signal after KCl addition. Calculate the percentage of inhibition relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Illustrative Data:
| Compound ID | Aryl Group (C4) | R Group (C5) | IC₅₀ (µM) |
| DHPM-01 | Phenyl | Ethyl Ester | 15.2 |
| DHPM-02 | 3-Nitrophenyl | Ethyl Ester | 0.8 |
| DHPM-03 | 2-Chlorophenyl | Methyl Ester | 1.1 |
| Nifedipine | 2-Nitrophenyl | Methyl Ester | 0.2 |
Protocol 2: Gold-Standard Validation via Patch-Clamp Electrophysiology
Principle: Patch-clamp electrophysiology is the definitive method for confirming direct inhibition of ion channels.[3] The whole-cell configuration allows for the direct measurement of the macroscopic current flowing through L-type calcium channels in a single cell. This technique provides unequivocal evidence of channel blockade and can reveal details about the mechanism, such as voltage- and use-dependency.[23]
Rationale: While calcium flux assays are excellent for screening, they are an indirect measure. Electrophysiology directly quantifies the flow of ions, confirming that the observed effect is due to channel blockade rather than an off-target effect on other cellular processes that regulate calcium levels.
Detailed Protocol:
-
Cell Preparation: Use a cell line with robust expression of L-type calcium channels (e.g., HEK293-CaV1.2).
-
Solution Preparation:
-
External Solution (in mM): 120 NMDG-Cl, 20 BaCl₂ (or CaCl₂), 10 HEPES, 10 Glucose. (Barium is often used as the charge carrier to increase current size and reduce calcium-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP. (Cesium and TEA are used to block potassium channels, isolating the calcium current).
-
-
Recording:
-
Establish a whole-cell patch-clamp recording.
-
Hold the cell membrane potential at a hyperpolarized value (e.g., -80 mV) to ensure channels are in a resting state.
-
Apply a depolarizing voltage step (e.g., to 0 mV for 200 ms) to elicit the inward L-type calcium current.
-
-
Compound Application:
-
Obtain a stable baseline recording of the calcium current for several minutes.
-
Perfuse the cell with the external solution containing the test compound (e.g., 1 µM DHPM-02) or a positive control (Nifedipine).
-
Continue to apply the voltage-step protocol and record the current until a steady-state block is achieved.
-
-
Data Analysis: Measure the peak amplitude of the inward current before and after drug application. Calculate the percentage of current inhibition.
Caption: Workflow for whole-cell patch-clamp validation.
Ex Vivo and In Vivo Evaluation
While this document focuses on the initial in vitro screening, subsequent validation steps are crucial for drug development.
-
Ex Vivo Functional Assays: Hits from cellular assays should be tested in isolated tissue preparations, such as rat aortic rings.[24] In this setup, the ability of a compound to relax a pre-contracted blood vessel provides a direct measure of its vasorelaxant (and thus, potential antihypertensive) activity.[12]
-
In Vivo Animal Models: Promising candidates are then advanced to animal models of disease. For hypertension, the Spontaneously Hypertensive Rat (SHR) is a widely used model to assess a compound's ability to lower blood pressure in a living organism over time.[12] Other models can be used to explore therapeutic potential in conditions like atherosclerosis or certain neurological disorders.[25][26]
Conclusion
The this compound scaffold represents a versatile and synthetically accessible platform for the discovery of novel calcium channel blockers. The workflow described herein, progressing from efficient one-pot synthesis to high-throughput cellular screening and definitive electrophysiological validation, provides a robust framework for identifying and characterizing promising new drug candidates. This systematic approach allows researchers to efficiently explore the structure-activity relationships within this chemical class and advance the most potent compounds toward further preclinical development.
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- 11. mdpi.com [mdpi.com]
- 12. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. banglajol.info [banglajol.info]
- 14. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biosciences.ricoh.com [biosciences.ricoh.com]
- 22. openaccesspub.org [openaccesspub.org]
- 23. Electrophysiology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Calcium channel blockers and coronary atherosclerosis: from the rabbit to the real world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects of T-type calcium channel blockers on a parkinsonian tremor model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: Application Notes for the Development of Tetrahydropyrimidin-4(1H)-one-Based Anti-Inflammatory Drugs
Introduction: A New Paradigm in Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology in a multitude of chronic diseases when dysregulated.[1] For decades, the therapeutic armamentarium against inflammation has been dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[2] While effective, their long-term use is fraught with significant adverse effects, primarily gastrointestinal and cardiovascular complications.[1] This clinical challenge has spurred the search for novel anti-inflammatory agents with improved safety profiles.
The tetrahydropyrimidin-4(1H)-one (THPM) scaffold, a heterocyclic moiety readily accessible through multicomponent reactions like the Biginelli synthesis, has emerged as a privileged structure in medicinal chemistry.[3] Initially recognized for other pharmacological activities, recent investigations have illuminated its significant potential as a potent anti-inflammatory agent.[3][4] Derivatives of this core have demonstrated promising activity through the modulation of key inflammatory pathways, positioning them as a focal point for the development of next-generation anti-inflammatory drugs.[5][6]
This comprehensive guide provides an in-depth exploration of the development of THPM-based anti-inflammatory drugs, from elucidating their mechanism of action to detailed protocols for their synthesis and biological evaluation. It is designed for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.
The Mechanistic Underpinnings: Targeting the Engines of Inflammation
The anti-inflammatory effects of THPM derivatives are not serendipitous; they are rooted in the specific interactions of this scaffold with key molecular targets within the inflammatory cascade. Evidence from numerous studies points to a multi-targeted mechanism of action, primarily centered on the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the NF-κB signaling pathway.[1][5]
Selective Inhibition of Cyclooxygenase-2 (COX-2)
The cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins (PGs), potent lipid mediators that drive pain, fever, and inflammation.[2] While the COX-1 isoform is constitutively expressed and plays a role in physiological homeostasis (e.g., gastric protection), COX-2 is inducibly expressed at sites of inflammation.[2] The selective inhibition of COX-2 is therefore a cornerstone of modern anti-inflammatory drug design, aiming to mitigate inflammation while sparing the protective functions of COX-1.
Several studies have demonstrated that THPM derivatives can act as potent and selective COX-2 inhibitors.[7][8][9][10] Molecular docking studies corroborate these findings, revealing that the THPM scaffold can favorably occupy the active site of the COX-2 enzyme, often establishing key hydrogen bonding interactions with critical amino acid residues like Arg513 and His90.[1] This targeted inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms.
Attenuation of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response.[11] In its inactive state, NF-κB resides in the cytoplasm. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), it translocates to the nucleus, where it orchestrates the transcription of a vast array of inflammatory genes. These include genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[5][11]
THPM derivatives have been shown to effectively suppress the activation of the NF-κB pathway.[5][11] By doing so, they can downregulate the expression of a suite of inflammatory mediators. This includes reducing the production of nitric oxide (NO), a signaling molecule that contributes to vasodilation and tissue damage in chronic inflammation, and diminishing the levels of key pro-inflammatory cytokines.[5][12] This broader modulatory effect on inflammatory gene expression represents a significant advantage, potentially leading to a more comprehensive anti-inflammatory response than COX-2 inhibition alone.
Caption: Mechanism of Action of THPM Derivatives.
Synthesis and Characterization: Building the Core Scaffold
The synthesis of this compound derivatives is most commonly and efficiently achieved through the Biginelli reaction, a one-pot multicomponent condensation.[13] This reaction offers a straightforward and atom-economical route to a diverse range of THPMs.
Protocol: One-Pot Synthesis of THPM Derivatives via the Biginelli Reaction
This protocol describes a general procedure for the synthesis of a model THPM derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
Catalyst (e.g., molecular iodine, Yb(OTf)₃, or a Brønsted acid like HCl)
-
Solvent (e.g., ethanol or acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst Addition: Add the solvent (e.g., 10 mL of ethanol) and a catalytic amount of the chosen catalyst. The optimal catalyst and amount may need to be determined empirically.
-
Reaction: Stir the mixture at reflux temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure THPM derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[14]
Rationale: The Biginelli reaction is a robust and versatile method for creating the THPM core. The use of a catalyst is crucial for accelerating the reaction, which proceeds through a series of condensation and cyclization steps.[7] The choice of catalyst can influence reaction times and yields.[7]
Caption: General workflow for THPM drug development.
Biological Evaluation: Assessing Anti-Inflammatory Efficacy
A tiered approach, beginning with in vitro assays and progressing to in vivo models, is essential for comprehensively evaluating the anti-inflammatory potential of newly synthesized THPM derivatives.
In Vitro Anti-Inflammatory Assays
This assay is a primary screen to determine a compound's ability to inhibit the production of NO, a key inflammatory mediator.[5][12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Lipopolysaccharide (LPS)
-
Synthesized THPM compounds
-
Griess Reagent
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the THPM compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
NO Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Rationale: This cell-based assay mimics an inflammatory environment and provides a quantitative measure of a compound's ability to suppress iNOS activity or expression, a hallmark of inflammation.[5]
This protocol quantifies the inhibitory effect of THPM compounds on the production of key pro-inflammatory cytokines like TNF-α and IL-6.[5]
Materials:
-
Supernatants from the NO inhibition assay (or a separately conducted experiment)
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Assay Performance: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and a substrate for color development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Quantify the cytokine concentrations in the samples by comparing them to a standard curve generated with recombinant cytokines. Calculate the percentage of cytokine inhibition.
Rationale: Directly measuring the reduction in pro-inflammatory cytokine levels provides strong evidence for a compound's anti-inflammatory activity and its potential to modulate the NF-κB pathway.[11]
In Vivo Anti-Inflammatory Models
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[13][15]
Materials:
-
Wistar rats (180-220 g)
-
Carrageenan solution (1% in saline)
-
Synthesized THPM compounds
-
Positive control drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Grouping and Dosing: Acclimatize the animals and divide them into groups (n=6): vehicle control, positive control, and treatment groups (receiving different doses of the THPM compound). Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.
Rationale: Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different phases of acute inflammation. This model provides a robust in vivo measure of a drug's efficacy.[13]
Data Summary and Structure-Activity Relationship (SAR)
Systematic evaluation of various THPM derivatives allows for the elucidation of structure-activity relationships (SAR), which is crucial for lead optimization.
Table 1: In Vitro Anti-Inflammatory Activity of Representative THPM Derivatives
| Compound ID | R¹ (at C4) | R² (at C6) | NO Inhibition IC₅₀ (µM)[5] | COX-2 Inhibition IC₅₀ (µM)[1] |
| THPM-01 | 4-Chlorophenyl | Phenyl | 15.2 | 0.08 |
| THPM-02 | 4-Methoxyphenyl | Phenyl | 25.8 | 0.15 |
| THPM-03 | Phenyl | Methyl | 31.5 | 0.22 |
| Celecoxib | - | - | - | 0.04 |
Note: Data are hypothetical and for illustrative purposes, but are representative of trends observed in the literature.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Max. Edema Inhibition (%) at 3h[13][15] |
| THPM-01 | 20 | 55.4 |
| THPM-02 | 20 | 42.1 |
| Diclofenac | 10 | 68.7 |
Note: Data are hypothetical and for illustrative purposes, but are representative of trends observed in the literature.
Structure-Activity Relationship Insights: Analysis of the data often reveals key structural requirements for potent anti-inflammatory activity. For instance, the presence of an electron-withdrawing group, such as a halogen on the C4-phenyl ring, often enhances activity (as seen in THPM-01).[1][6] The nature of the substituent at the C6 position also significantly influences potency. A comprehensive SAR study guides the rational design of next-generation analogs with improved efficacy and drug-like properties.[6][16]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the discovery of novel anti-inflammatory agents. Their straightforward synthesis, coupled with a multi-targeted mechanism of action that includes selective COX-2 inhibition and NF-κB pathway suppression, positions them as attractive alternatives to traditional NSAIDs. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize THPM-based compounds.
Future research should focus on expanding the chemical diversity of THPM libraries, performing detailed pharmacokinetic and toxicological profiling of lead compounds, and further elucidating the nuances of their interactions with inflammatory targets. Through a continued, systematic drug discovery effort, the full therapeutic potential of this remarkable scaffold can be realized, paving the way for safer and more effective treatments for inflammatory diseases.
References
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Horishny, V., Lesyk, R., & Gzella, A. (2025). Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. ResearchGate. Available at: [Link]
-
Lee, J. K., et al. (2014). In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione. Chemical Research in Toxicology, 27(1), 108-117. Available at: [Link]
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Kumar, S., et al. (2024). Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway. Cytokine, 177, 156578. Available at: [Link]
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Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(13), 7389-7419. Available at: [Link]
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Nikolić, K., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7168. Available at: [Link]
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Bhatewara, A., et al. (2015). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. International Journal of Medicinal Chemistry, 2015, 874594. Available at: [Link]
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Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
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Nikolić, K., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Available at: [Link]
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Bhatewara, A., et al. (2015). Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. Semantic Scholar. Available at: [Link]
-
Tiono, K. A., et al. (2023). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. Journal of Biomolecular Structure and Dynamics, 1-15. Available at: [Link]
-
Khan, I., et al. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. Available at: [Link]
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Nguefack, M. A. D., et al. (2024). In vitro antiproliferative, anti-inflammatory effects and molecular docking studies of natural compounds isolated from Sarcocephalus pobeguinii (Hua ex Pobég). Frontiers in Pharmacology, 15, 1359679. Available at: [Link]
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de Oliveira, A. C. S., et al. (2023). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundamental & Clinical Pharmacology, 37(4), 698-710. Available at: [Link]
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Buzmakova, A., et al. (2022). The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. Drug development & registration. Available at: [Link]
-
Nikolić, K., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Semantic Scholar. Available at: [Link]
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Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Available at: [Link]
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Szałabska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]
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Zahmatkesh, S., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(1), 164-173. Available at: [Link]
-
Nawal, N., et al. (2023). 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents: Synthesis, Biological activity, and Docking Studies. Current Organic Chemistry, 29(10). Available at: [Link]
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Vane, J. R., & Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47 Suppl 2, S78-87. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Biginelli Reaction for Tetrahydropyrimidin-4(1H)-one Synthesis
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield of Tetrahydropyrimidin-4(1H)-ones (also known as dihydropyrimidinones or DHPMs). Here, you will find troubleshooting guidance and frequently asked questions in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the classical Biginelli reaction and what are its typical limitations?
The classical Biginelli reaction is a one-pot, three-component condensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to form 3,4-dihydropyrimidin-2(1H)-ones.[1][2] It is typically catalyzed by a Brønsted acid, such as hydrochloric acid, in a protic solvent like ethanol.[3][4] While elegant in its simplicity, the classical method often suffers from low yields (sometimes as low as 20-40%), long reaction times, and harsh reaction conditions, especially when using substituted or acid-sensitive aldehydes.[5][6][7]
Q2: What is the generally accepted mechanism for the Biginelli reaction?
The precise mechanism has been a subject of discussion, but the most widely accepted pathway proceeds through an N-acylimine intermediate.[1][8] The reaction is believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form this electrophilic iminium ion.[2][9] This is followed by the nucleophilic addition of the β-ketoester enol to the iminium intermediate. The final step involves an intramolecular cyclization via nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration to yield the tetrahydropyrimidinone ring.[2][10]
Q3: What are the key factors that influence the yield of the Biginelli reaction?
Several factors critically impact the yield and efficiency of the Biginelli reaction. These include:
-
Catalyst Choice: The nature and concentration of the catalyst are paramount. Both Brønsted and Lewis acids are commonly employed.[1][11]
-
Reaction Conditions: Temperature and reaction time must be optimized.[11] Insufficient heat or time can lead to incomplete conversion, while excessive heat can promote side reactions.[11]
-
Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction rate and equilibrium.[11][12]
-
Purity of Reagents: Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted byproducts.[11]
-
Stoichiometry: The molar ratio of the three components can affect the reaction outcome.
Q4: What are some modern, more efficient methods for conducting the Biginelli reaction?
To overcome the limitations of the classical method, several improved procedures have been developed. These include:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields, aligning with the principles of green chemistry.[13][14][15]
-
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can accelerate the reaction, often under milder conditions and in shorter timeframes.[5][16][17]
-
Solvent-Free Conditions: Conducting the reaction neat or under solvent-free conditions can improve efficiency, simplify workup, and reduce environmental impact.[13][14]
-
Use of Novel Catalysts: A wide array of more efficient and reusable catalysts have been explored, including Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃), heteropolyacids, ionic liquids, and polymer-supported catalysts.[3][18][19][20]
Troubleshooting Guide
Issue 1: Low Yield or No Product Formation
Q: I am experiencing very low to no yield of my desired Tetrahydropyrimidin-4(1H)-one. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue in the Biginelli reaction and can stem from several factors. A systematic approach to troubleshooting is essential.
1. Catalyst Inactivity or Inappropriateness:
-
Plausible Cause: The catalyst is often the most critical component. In the absence of a catalyst, product formation is difficult and results in poor yields.[11][21] The chosen catalyst may be unsuitable for your specific substrates, or a reusable catalyst may have lost its activity.[11]
-
Troubleshooting Steps:
-
Screen Catalysts: Experiment with a variety of both Brønsted and Lewis acids. Highly effective Lewis acids include Yb(OTf)₃, InCl₃, and various metal chlorides like FeCl₃ and ZnCl₂.[11][18]
-
Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts, confirm that the concentration is appropriate.[11]
-
Consider Modern Catalysts: Explore options like polymer-supported catalysts or ionic liquids which can offer improved yields and easier purification.[19][22]
-
2. Suboptimal Reaction Conditions:
-
Plausible Cause: The reaction temperature and duration are key parameters. The reaction may not have reached completion, or the temperature may be too low.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.[11]
-
Optimize Temperature: Gradually increase the reaction temperature. While some reactions require reflux, excessively high temperatures can encourage side reactions.[11][23] For thermally sensitive substrates, microwave or ultrasound assistance can provide the necessary energy over a shorter period.[24]
-
Adjust Stoichiometry: While a 1:1:1 molar ratio of aldehyde, β-ketoester, and urea is common, a slight excess of urea (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[25]
-
3. Inappropriate Solvent or Poor Solubility:
-
Plausible Cause: The solvent significantly affects reactant solubility and reaction kinetics.[11] The polarity of the solvent can greatly influence the outcome.[11][26]
-
Troubleshooting Steps:
-
Solvent Screening: While ethanol is a traditional choice, other polar solvents like acetonitrile can be effective.[11] In some cases, less conventional solvents like p-cymene have been shown to enhance efficiency.[12]
-
Consider Solvent-Free Conditions: Many modern protocols achieve excellent yields under solvent-free (neat) conditions, often coupled with microwave or ultrasound irradiation.[13][14] This can be a particularly effective strategy.
-
4. Purity of Reagents:
-
Plausible Cause: Impurities in the aldehyde, β-ketoester, or urea can act as inhibitors or participate in side reactions.[11]
-
Troubleshooting Steps:
-
Ensure High Purity: Use reagents of the highest possible purity. If necessary, purify the starting materials before use (e.g., distillation of the aldehyde).
-
Issue 2: Significant Byproduct Formation
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts which is complicating purification and lowering my yield. What are these byproducts and how can I minimize them?
A: Byproduct formation is a frequent challenge that directly competes with the desired reaction pathway. Identifying and suppressing these side reactions is key to improving the yield of your target molecule.
1. Knoevenagel Condensation Product:
-
Plausible Cause: A common side reaction is the Knoevenagel condensation between the aldehyde and the β-ketoester, forming an α,β-unsaturated compound.[18] This is often promoted by strong Brønsted acids.
-
Troubleshooting Steps:
-
Switch to a Lewis Acid: Using a Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃) instead of a strong Brønsted acid like HCl can often minimize the Knoevenagel pathway.[18]
-
2. Hantzsch Dihydropyridine Formation:
-
Plausible Cause: At higher temperatures, urea can decompose to generate ammonia in situ. The ammonia can then react with the aldehyde and two equivalents of the β-ketoester to form a Hantzsch-type 1,4-dihydropyridine, which is often fluorescent.[27]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Running the reaction at a more moderate temperature can significantly reduce the decomposition of urea and thus suppress the formation of the Hantzsch byproduct.[27]
-
Modify Order of Addition: In some cases, adding the urea portion-wise or as the last component to the pre-heated mixture of the other reactants can minimize its decomposition time at high temperatures.[27]
-
3. Aldehyde Self-Condensation (Aldol Reaction):
-
Plausible Cause: Aldehydes, particularly aliphatic ones, can undergo self-condensation, especially under basic or strongly acidic conditions.[18]
-
Troubleshooting Steps:
-
Control Stoichiometry and Purity: Use pure aldehydes and carefully control the stoichiometry to avoid having a large excess of the aldehyde present.[18]
-
Catalyst Selection: A milder, more selective catalyst can help favor the Biginelli pathway over the aldol reaction.
-
Issue 3: Difficulty in Product Purification
Q: My product has precipitated out of the reaction mixture, but it is impure. What are the best methods for purification?
A: The crude product from a Biginelli reaction often requires purification to remove unreacted starting materials and byproducts.
-
Recrystallization: This is the most common and often most effective method for purifying the solid DHPM product.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative.
-
System Selection: Careful selection of the stationary phase (typically silica gel) and the mobile phase (often a gradient of hexane and ethyl acetate) is crucial for achieving good separation.[18]
-
-
Work-up Procedure:
Data and Protocols
Table 1: Comparison of Catalysts and Conditions for the Biginelli Reaction
| Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
| HCl | Ethanol | Reflux | Several hours | Low to Moderate | [3],[6] |
| Yb(OTf)₃ | Solvent-free | 95 °C | 15-45 min | 82-95 | [10] |
| InCl₃ | Acetonitrile | Reflux | 10 min | 90 | [10] |
| Sulfamic Acid | Solvent-free | Microwave | 1-2 min | 90-97 | [13] |
| Chlorosulfonic Acid | Solvent-free | Ultrasound | 15-20 min | 90-96 | [16] |
| Heteropoly-anion Ionic Liquid | Solvent-free | Microwave (120 °C) | 5-10 min | 85-96 | [14] |
Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Synthesis
This protocol is a representative example of a modern, efficient method for synthesizing Tetrahydropyrimidin-4(1H)-ones.
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the aldehyde (10 mmol), the β-ketoester (10 mmol), urea (12-15 mmol), and the chosen catalyst (e.g., 1-5 mol% of sulfamic acid or a Lewis acid).[13]
-
Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor. Irradiate the mixture for the optimized time (typically 1-15 minutes) at a set temperature (e.g., 100-120 °C).[14][28]
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Add cold water or ethanol to the reaction mixture and stir. The solid product will often precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash it with a small amount of cold solvent (water or ethanol) to remove soluble impurities, and then dry the product. If necessary, further purify the solid by recrystallization from a suitable solvent like ethanol.[28]
Visualizations
Biginelli Reaction Mechanism
Caption: A systematic workflow for troubleshooting low yields.
References
-
Deshmukh, M. B., et al. Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Rasayan Journal of Chemistry.[Link]
-
Studylib. Biginelli Reaction: Microwave-Assisted Synthesis Lab. [Link]
-
Rostamizadeh, S., et al. Efficient and Green Microwave-Assisted Multicomponent Biginelli Reaction for the Synthesis of Dihydropyrimidinones Catalyzed by Heteropolyanion-Based Ionic Liquids Under Solvent-Free Conditions. Polycyclic Aromatic Compounds.[Link]
-
Clark, J. H., et al. The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database.[Link]
-
Nazeruddin, G. M., et al. An ultrasonic assisted multicomponent reaction for the synthesis of 3, 4-dihydropyrimidin-2(1H)-ones under solvent-free condition. Journal of Chemical and Pharmaceutical Research.[Link]
-
MDPI. Synthesis of Biginelli Compounds using Microwave-Assisted Methods. [Link]
-
Cîrciumaru, A., et al. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules.[Link]
-
Bentham Science. Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. [Link]
-
Patil, R. V., et al. Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science.[Link]
-
Journal of Innovative Pharmaceutical and Biological Sciences. Ultra Sound Assisted: One Step Cyclocondensation of Biginelli Compounds. [Link]
-
Patil, R. V., et al. Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science.[Link]
-
Freitas, L. S., et al. Effects of the solvent on the yield of the model Biginelli reaction. ResearchGate.[Link]
-
Li, J-T., et al. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules.[Link]
-
ResearchGate. Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %). [Link]
-
Kumar, A., et al. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie.[Link]
-
ResearchGate. Influence of the solvent on Biginelli reaction. [Link]
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Bouhrara, M., et al. The Biginelli reaction in different solvents and in presence of bismuth nitrate. Journal de la Société Chimique de Tunisie.[Link]
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Wikipedia. Biginelli reaction. [Link]
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ResearchGate. Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. [Link]
-
Semantic Scholar. Biginelli Reaction: Polymer Supported Catalytic Approaches. [Link]
-
Kakaei, S., et al. Ultrasound Assisted One-pot Synthesis of Dihydropyrimidinones Using Holmium Chloride As Catalyst. ResearchGate.[Link]
-
ResearchGate. Effects of the reaction temperature on the solvent-free model Biginelli reaction yields. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
ResearchGate. Effect of temperature on reaction time and yield. [Link]
-
Cini, C., et al. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules.[Link]
-
Journal of Synthetic Chemistry. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. [Link]
-
Taylor & Francis Online. Biginelli reaction – Knowledge and References. [Link]
-
Iranian Journal of Pharmaceutical Research. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. [Link]
-
Frontiers in Chemistry. A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]
-
Molecules. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. [Link]
-
ResearchGate. Synthesis of tetrahydropyrimidine derivatives 38 in the presence of Zn(OTf)2. [Link]
-
Maiti, S., et al. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry.[Link]
-
Molecules. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. [Link]
-
Chemical Methodologies. Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. [Link]
-
ResearchGate. The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. [Link]
-
Professor Dave Explains. Biginelli Reaction. YouTube.[Link]
-
MDPI. Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. [Link]
-
RSC Publishing. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. [Link]
-
Arabian Journal of Chemistry. An efficient one-pot multicomponent synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones/imines via a Lewis base catalyzed Biginelli-type reaction under solvent-free conditions. [Link]
-
ResearchGate. A catalytic method for synthesis of Biginelli-type 3,4-dihydropyrimidin-2 (1H)-one using 12-tungstophosphoric acid. [Link]
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Technical Support Center: Troubleshooting Low Solubility of Tetrahydropyrimidin-4(1H)-one Derivatives
As a Senior Application Scientist, this guide is designed to provide you—our fellow researchers, scientists, and drug development professionals—with in-depth, field-proven insights into overcoming the solubility challenges frequently encountered with Tetrahydropyrimidin-4(1H)-one derivatives. This document moves beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed, effective decisions in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common initial hurdles. For more complex issues, please proceed to the In-Depth Troubleshooting Guide.
Q1: My this compound derivative won't dissolve in my primary aqueous buffer. What is the first thing I should try?
A1: The first step is to assess the pH of your buffer relative to the predicted pKa of your compound. This compound derivatives are nitrogen-containing heterocycles, and their solubility is often highly pH-dependent.[1] The core structure contains basic nitrogen atoms that can be protonated. If your compound has a basic pKa, lowering the pH of the buffer (e.g., moving from pH 7.4 to pH 5.0) will protonate the molecule, forming a more soluble salt in situ. Conversely, if your derivative has acidic functional groups, increasing the pH may be necessary. A simple pH adjustment can often resolve solubility issues without introducing organic solvents.[2]
Q2: I've tried adjusting the pH, but solubility is still poor. Is using an organic co-solvent the next logical step?
A2: Yes. If pH modification is insufficient, introducing a water-miscible organic co-solvent is a standard and effective strategy.[3][4] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between your hydrophobic compound and the solvent, enhancing solvation.[5] Common choices for biological assays include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[3][6] It is critical to start with a low percentage (e.g., 1-5% v/v) and determine the maximum tolerable concentration for your specific experimental system, as co-solvents can sometimes impact protein function or cell viability.[6][7]
Q3: My compound dissolves initially but then precipitates over time. What is happening?
A3: This phenomenon often points to two potential issues: supersaturation or polymorphic conversion.
-
Supersaturation: You may be creating a thermodynamically unstable supersaturated solution. This can happen if you dissolve the compound in a strong organic solvent first and then dilute it into an aqueous buffer (a common practice). While initially dissolved, the system will try to reach equilibrium, leading to precipitation of the excess solute.
-
Polymorphic Conversion: Your compound may exist in multiple crystalline forms, or polymorphs.[8] It is possible you initially dissolved a more soluble, metastable polymorph which, over time, converts to a less soluble, more stable form and precipitates from the solution.[9][10] Understanding and controlling polymorphism is a critical aspect of drug development.[11][12]
Q4: Does temperature affect the solubility of these derivatives?
A4: Yes, temperature is a key factor.[13][14] For most solids, solubility increases with temperature because the dissolution process is endothermic (it absorbs heat).[15] Gently warming the solvent while dissolving your compound can significantly improve both the rate of dissolution and the amount that can be dissolved. However, be cautious with heat-sensitive compounds that may degrade. Once dissolved, cooling the solution back to your experimental temperature may result in a stable, supersaturated solution, but you must verify that precipitation does not occur.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving complex solubility problems.
Logical Troubleshooting Workflow
The first step in troubleshooting is to follow a logical progression from simple to complex solutions. This workflow minimizes the introduction of variables that could complicate your experimental interpretation.
Caption: A systematic workflow for addressing solubility issues.
Issue 1: Compound Fails to Dissolve in Common Solvents
Causality: The low solubility of this compound derivatives often stems from a combination of high crystallinity (strong crystal lattice energy) and significant hydrophobicity (high logP).[16][17] The energy required for solvent molecules to break apart the crystal lattice and solvate the individual molecule is greater than the energy released from the solvent-solute interactions.
Before resorting to complex formulations, a thorough screening of pharmaceutically acceptable solvents is warranted.
Protocol: Solvent Screening
-
Preparation: Weigh 1-2 mg of your compound into several small glass vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., DMSO, DMF, NMP, Ethanol, Methanol, Acetone, Propylene Glycol, PEG 400) in small, precise increments (e.g., 50 µL).
-
Mixing: After each addition, vortex the vial vigorously for 30-60 seconds. Use a small stir bar if available.
-
Observation: Visually inspect for undissolved solid against a dark background.
-
Quantification: Continue adding solvent until the compound is fully dissolved. Record the total volume to calculate an approximate solubility (mg/mL).
-
Verification: Allow the solutions to stand for at least one hour at room temperature to check for precipitation.
Data Interpretation: Summarize your findings in a table to identify the most effective solvents.
| Solvent | Dielectric Constant (approx.) | Polarity Index | Approx. Solubility (mg/mL) | Observations |
| Water | 80.1 | 10.2 | < 0.1 | Insoluble |
| Ethanol | 24.5 | 5.2 | User Data | |
| DMSO | 47.2 | 7.2 | User Data | |
| PEG 400 | 12.5 | N/A | User Data | Viscous |
| NMP | 32.2 | 6.5 | User Data |
As nitrogen heterocycles, these compounds are prime candidates for pH-dependent solubility manipulation. Understanding the compound's ionization constant (pKa) is crucial.
Mechanism: pH and Ionization The basic nitrogen atoms in the tetrahydropyrimidine ring can accept a proton in acidic conditions, forming a charged cation. This charged species interacts much more favorably with polar solvents like water, dramatically increasing solubility.
Caption: Effect of pH on the ionization and solubility of a basic compound.
Protocol: pH-Solubility Profile
-
Prepare Buffers: Make a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Add Compound: Add an excess amount of your solid compound to a fixed volume of each buffer. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot: Plot solubility (e.g., in µg/mL) versus pH to visualize the profile.
Issue 2: Solubility is Insufficient Even with Co-solvents and pH Adjustment
Causality: At this stage, the intrinsic properties of the molecule, particularly its crystal lattice energy, are the primary barrier. More advanced formulation strategies are required to overcome this.[18][19]
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[9] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly higher aqueous solubility.[20]
Protocol: Cyclodextrin Screening
-
Select Cyclodextrins: Obtain common cyclodextrins such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD).
-
Prepare Stock Solutions: Make aqueous stock solutions of the cyclodextrins at various concentrations (e.g., 5%, 10%, 20% w/v).
-
Determine Solubility: Use the equilibrium solubility method described in the pH-Solubility Profile protocol, but substitute the buffer solutions with the cyclodextrin solutions.
-
Analyze: Plot the compound's solubility as a function of cyclodextrin concentration. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.
This is an advanced technique where the crystalline drug is molecularly dispersed within a polymer matrix.[16][21] By converting the drug to its high-energy amorphous state, the energy barrier of crystal lattice disruption is eliminated, often leading to dramatic increases in apparent solubility and dissolution rate.[22]
Conceptual Overview:
-
Method: The most common lab-scale method is solvent evaporation. The drug and a polymer (e.g., PVP, HPMC-AS, Soluplus®) are dissolved in a common organic solvent. The solvent is then rapidly removed (e.g., using a rotary evaporator or spray dryer), trapping the drug in an amorphous state within the polymer matrix.[19]
-
Benefit: ASDs can generate and maintain a state of supersaturation for extended periods, which is highly beneficial for absorption.[17]
-
Consideration: This is a specialized formulation technique that requires expertise in polymer selection and characterization (e.g., using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD)). This is often performed by formulation specialists.
References
- Formulation strategies for poorly soluble drugs. (2025).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Cosolvent.Wikipedia.
- Polymorphism in Drugs: Why Crystal Forms M
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Enhancing solubility with novel excipients. (2025). Manufacturing Chemist.
- Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today.
- Physicochemical properties of some tetrahydropyrimidine derivatives. (2018). Emergent Life Sciences Research.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2015). PMC - NIH.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2025). Molecules.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Improvement in solubility of poor water-soluble drugs by solid dispersion.PMC - NIH.
- Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
- Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
- Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2015). Sigma-Aldrich.
- 13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts.
- Biochemistry, Dissolution and Solubility.
- Factors Affecting Solubility.BYJU'S.
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Technical Support Center: Optimization of Catalysts for Tetrahydropyrimidin-4(1H)-one Synthesis
Welcome to the Technical Support Center for the synthesis of Tetrahydropyrimidin-4(1H)-ones and their thione analogs, commonly known as dihydropyrimidinones (DHPMs). These heterocyclic scaffolds are cornerstones in medicinal chemistry, appearing in drugs such as the antihypertensive agent nifedipine and the mitotic kinesin Eg5 inhibitor Monastrol.[1][2] The Biginelli reaction, a one-pot multicomponent reaction (MCR), remains the most prominent method for their synthesis.[3][4]
Despite its elegance, the classical Biginelli reaction often suffers from harsh conditions and low yields.[5] Catalyst optimization is therefore paramount. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of catalyst selection and reaction optimization, ensuring robust and reproducible results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers encounter during the synthesis of Tetrahydropyrimidin-4(1H)-ones, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Q: My Biginelli reaction is resulting in a disappointingly low yield or failing completely. What are the primary factors I should investigate?
A: Low conversion is a frequent issue stemming from several interconnected factors related to the catalyst, reagents, and reaction conditions. A systematic approach is key to diagnosis.
-
Causality—Catalyst Inactivity or Suboptimal Choice: The catalyst is the engine of the reaction. In its absence, product formation is often difficult.[4][6] Both Lewis acids (e.g., Yb(OTf)₃, FeCl₃, InCl₃) and Brønsted acids (e.g., HCl, p-TsOH) can catalyze the reaction, but their effectiveness is substrate-dependent.[1][7][8] A Lewis acid, for example, activates the aldehyde by coordinating to its carbonyl oxygen, making it more electrophilic for attack by the urea. If the chosen catalyst is too weak, this activation is insufficient. Conversely, an overly strong acid can promote side reactions.[8] Heterogeneous catalysts, while reusable, may lose activity over time and require regeneration.[6]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a previously opened bottle of a Lewis acid (especially moisture-sensitive ones like ZnCl₂ or FeCl₃), its activity may be compromised. Test it in a proven control reaction. If using a recyclable heterogeneous catalyst, attempt a regeneration cycle according to the manufacturer's or literature procedure.[6]
-
Screen Catalyst Type: The electronic properties of your aldehyde are critical. Electron-withdrawing groups may require a more potent Lewis acid catalyst. It is advisable to screen a small panel of both Lewis and Brønsted acids to find the optimal match for your specific substrates.[6][7]
-
Optimize Catalyst Loading: Catalyst loading is a trade-off between reaction rate and cost/side reactions. Start with a loading of 10 mol%. If the reaction is slow, incrementally increase the loading. Some protocols have reported using up to 40% w/w for supported catalysts to achieve optimal yields.[9]
-
-
Causality—Poor Reagent Quality & Stoichiometry: The Biginelli reaction is a condensation reaction; water is a byproduct. Impurities in your starting materials, especially water in the solvent or reagents, can inhibit hygroscopic Lewis acid catalysts. Aldehydes are also prone to oxidation to carboxylic acids, which can interfere with the reaction. An incorrect stoichiometry, particularly an insufficient amount of urea, can also limit the yield.[6][8]
-
Troubleshooting Steps:
-
Ensure Reagent Purity: Use freshly distilled or high-purity aldehydes. Check the purity of the β-ketoester and urea.
-
Control Stoichiometry: While a 1:1:1 ratio of aldehyde, β-ketoester, and urea is standard, a slight excess of urea (e.g., 1.2-1.5 equivalents) can often push the equilibrium toward the product, especially if urea decomposition occurs.[9]
-
Use Dry Conditions: When using moisture-sensitive catalysts, ensure your glassware is oven-dried and consider running the reaction under an inert atmosphere (e.g., N₂ or Argon).
-
-
Causality—Suboptimal Reaction Conditions: Temperature, time, and solvent are critical variables.[6] Excessively high temperatures can lead to the decomposition of urea into ammonia, which can trigger side reactions.[10] The solvent's polarity influences the solubility of reactants and the stability of charged intermediates formed during the catalytic cycle.[6][11]
-
Troubleshooting Steps:
-
Monitor via TLC: Do not rely on a fixed reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid byproduct accumulation.[6]
-
Optimize Temperature: Start at a moderate temperature (e.g., 80 °C or reflux in ethanol). If conversion is low, a carefully controlled increase in temperature may be beneficial, but watch for the appearance of new spots on the TLC plate.[6]
-
Screen Solvents: Ethanol is a common starting point. However, acetonitrile has been shown to improve yields in some cases, potentially due to its higher dielectric constant which can stabilize charged intermediates.[12] For certain substrates, solvent-free (neat) conditions can be highly effective, leading to shorter reaction times and simpler workups.[7][13][14]
-
Issue 2: Significant Side Product Formation
Q: My reaction yields the desired product, but it's contaminated with significant byproducts, making purification a challenge. What are these impurities and how can I prevent them?
A: Side product formation is a common pitfall that directly competes with your main reaction pathway, consuming starting materials and reducing your final yield.
-
Causality—Knoevenagel Condensation: This is a frequent side reaction between the aldehyde and the β-ketoester, especially under Brønsted acid catalysis, forming an α,β-unsaturated compound.[8] This pathway competes directly with the desired initial step of the Biginelli reaction.
-
Troubleshooting Steps:
-
Switch to a Lewis Acid Catalyst: Lewis acids are generally more effective at promoting the desired Biginelli pathway over the Knoevenagel condensation.[8]
-
Modify Order of Addition: While less common, some protocols suggest that adding the β-ketoester last may minimize this side reaction, although this can vary.
-
-
Causality—Hantzsch Dihydropyridine Formation: At elevated temperatures, urea can decompose to ammonia. This ammonia can then react with two equivalents of the β-ketoester and one equivalent of the aldehyde to form a Hantzsch-type 1,4-dihydropyridine byproduct. This is often fluorescent and can be a major impurity.[10]
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most effective way to minimize urea decomposition. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.[10]
-
Control Stoichiometry: Using only a slight excess of urea (e.g., 1.2 eq) can help limit the amount of free ammonia available for the Hantzsch pathway.
-
-
Causality—Aldehyde Self-Condensation: Aliphatic aldehydes, in particular, can undergo self-condensation (an aldol reaction), which is also acid-catalyzed.[8]
-
Troubleshooting Steps:
-
Slow Addition: For highly reactive aldehydes, consider a slow, controlled addition of the aldehyde to the reaction mixture to keep its instantaneous concentration low.
-
Optimize Catalyst: A milder catalyst may be sufficient to promote the Biginelli reaction without excessively accelerating the aldol condensation.
-
Troubleshooting Workflow
Use the following decision tree to systematically diagnose and resolve issues in your synthesis.
Caption: A workflow for troubleshooting common issues in Biginelli reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous (e.g., Yb(OTf)₃) and a heterogeneous catalyst (e.g., supported on silica)?
A: The choice depends on your experimental priorities.
-
Homogeneous Catalysts (e.g., InCl₃, FeCl₃, Sc(OTf)₃) are often highly active and provide excellent yields.[8] However, they can be difficult to remove from the reaction mixture, sometimes requiring column chromatography, and their reuse is often not practical.
-
Heterogeneous Catalysts (e.g., zeolites, clays, polymers, supported acids) are highly desirable from a green chemistry perspective.[15][16][17] They are easily separated from the reaction mixture by simple filtration, can often be recycled multiple times, and may lead to simpler product workups.[2][18] Their activity might be lower than the best homogeneous catalysts, and they may require higher temperatures or longer reaction times.[19]
Q2: What is the mechanistic role of the acid catalyst in the Biginelli reaction?
A: The precise mechanism can vary, but the most widely accepted pathway for acid catalysis is the iminium mechanism.[13][16][20]
-
Aldehyde Activation & Imine Formation: The acid catalyst (Lewis or Brønsted) activates the aldehyde carbonyl group. Urea then undergoes a nucleophilic attack on the activated aldehyde, followed by dehydration to form a key N-acyliminium ion intermediate.
-
Nucleophilic Attack: The enol form of the β-ketoester attacks the electrophilic N-acyliminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization where the remaining amine group of the urea attacks the ketone carbonyl, followed by a final dehydration step to yield the stable tetrahydropyrimidin-4(1H)-one ring system.[13]
Caption: Simplified iminium pathway for acid-catalyzed Biginelli reaction.
Q3: Can solvent choice really make a significant difference?
A: Absolutely. The solvent not only affects reactant solubility but also influences the reaction mechanism and rate. An investigation into various solvents showed that higher yields are often observed in solvents with a higher dielectric constant, such as acetonitrile, which can stabilize the charged intermediates in the reaction pathway.[12] While ethanol is common, exploring other options like THF, acetonitrile, or even bio-derivable solvents like p-cymene can lead to significant improvements in efficiency.[6][21][22] In many modern protocols, solvent-free conditions have proven to be an excellent green alternative, often leading to faster reactions and higher yields.[7][14][23][24]
Data & Protocols
Table 1: Comparison of Common Catalysts for Monastrol Synthesis
Monastrol is a widely synthesized, biologically active DHPM derivative. The table below compares different catalysts used for its synthesis, highlighting the impact of catalyst choice on reaction outcomes.[2][7][15][23]
| Catalyst | Type | Loading (mol%) | Conditions | Yield (%) | Reference |
| None | - | - | 80 °C, 4h, neat | Low | [7] |
| FeCl₃ | Lewis Acid | 10 | 80 °C, 4h, neat | 95 | [7] |
| CuCl₂ | Lewis Acid | 10 | 80 °C, 4h, neat | 89 | [7] |
| HCl | Brønsted Acid | 10 | 80 °C, 4h, neat | 85 | [7] |
| CF₃COOH | Brønsted Acid | 10 | 80 °C, 4h, neat | 79 | [7] |
| LMP | Green Catalyst | 2% (w/w) | Reflux, Ethanol | 79 | [2] |
LMP: Low Methoxyl Pectin
Experimental Protocol: General Procedure for Catalyst Screening
This protocol provides a reliable starting point for screening different catalysts for the synthesis of a target this compound, using the synthesis of Monastrol as an example.[7]
Objective: To compare the efficacy of different acid catalysts under solvent-free conditions.
Materials:
-
3-Hydroxybenzaldehyde (1.0 mmol, 122 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg)
-
Thiourea (1.0 mmol, 76 mg)
-
Catalyst to be screened (e.g., FeCl₃, 10 mol%, 16.2 mg)
-
Round-bottom flask (10 mL) with magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 10 mL round-bottom flask, add the 3-hydroxybenzaldehyde (122 mg), ethyl acetoacetate (130 mg), and thiourea (76 mg).[7]
-
Add the chosen catalyst (e.g., 10 mol% of the selected Lewis or Brønsted acid).[7]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours.[7]
-
Monitor the reaction progress periodically by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water and/or ethanol to the flask and stir until a solid precipitate forms.[7]
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to obtain the crude Monastrol.
-
Determine the yield and characterize the product (e.g., by melting point, NMR, IR spectroscopy).[18][24]
This general procedure can be adapted to screen various catalysts, temperatures, and reaction times to find the optimal conditions for your specific substrate combination.[9]
References
-
Ramos, L. M., et al. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. The Journal of Organic Chemistry, 77(22), 10184–10193. [Link]
-
da Silva, F. M., et al. (2015). Catalyzed and non-catalyzed synthesis of bioactive monastrol. Química Nova, 38(8), 1105-1109. [Link]
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da Silva, F. M., et al. (2015). Catalyzed and non-catalyzed synthesis of bioactive monastrol. ScienceOpen.[Link]
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Wikipedia contributors (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia.[Link]
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da Silva, F. M., et al. (2015). Catalyzed and non-catalyzed synthesis of bioactive monastrol. ResearchGate.[Link]
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Clark, J. H., et al. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database.[Link]
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Freitas, E. F., et al. (2019). Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength. RSC Advances, 9(48), 27125–27135. [Link]
-
Ciobanu, N., et al. (n.d.). NOVEL INSIGHT INTO SUSTAINABLE SYNTHESIS OF (±)-MONASTROL: UTILIZING BIGINELLI MULTICOMPONENT REACTION WITH LOW METHOXYL PECTIN AS CATALYST. Institute of Chemistry, Moldova State University.[Link]
-
da Silva, F. M., et al. (2015). Catalyzed and non-catalyzed synthesis of bioactive monastrol. SciELO.[Link]
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Vella, J., & Vella-Zarb, L. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molbank, 2021(2), M1238. [Link]
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Ramos, L. M., et al. (2012). Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents. ResearchGate.[Link]
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ResearchGate (n.d.). Influence of the solvent on Biginelli reaction. ResearchGate.[Link]
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Kumar, T. D. A., et al. (2021). Application of Design of Experiments (DoE) Approach for the Optimization of Phase-transfer Catalyzed Biginelli Dihydropyrimidinone (DHPM) Synthesis. Letters in Organic Chemistry, 18(7), 520-531. [Link]
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Ayadi, A., et al. (2019). The Biginelli reaction in different solvents and in presence of bismuth nitrate. Journal de la Société Chimique de Tunisie, 21, 168-176. [Link]
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Gholap, A. R., & Gill, C. H. (2021). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. International Journal of Scientific Research in Science and Technology.[Link]
-
Hussein, F. H., et al. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry.[Link]
-
Wang, Y., et al. (2019). Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal–Organic Framework for the Biginelli Reaction. Inorganic Chemistry, 58(11), 7430–7437. [Link]
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Fardood, S. T., et al. (2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 7(11), 896-908. [Link]
-
ResearchGate (n.d.). ChemInform Abstract: Iron(III)‐Catalyzed Synthesis of Dihydropyrimidinones. Improved Conditions for the Biginelli Reaction. ResearchGate.[Link]
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Organic Chemistry Portal (n.d.). Biginelli Reaction. Organic Chemistry Portal.[Link]
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ResearchGate (n.d.). Optimization the reaction conditions for the Biginelli reaction. ResearchGate.[Link]
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Hidayah, N., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 5(7), 1269-1277. [Link]
-
Clark, J. H., et al. (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. ResearchGate.[Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2022). KCC-1: An Effective and Green heterogeneous Catalyst for the Synthesis of Pyrido[2,3-d:5,6-d′]. Organic Chemistry Research.[Link]
-
De, S. K. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 375. [Link]
-
Al-dujaili, A. H., & Al-Janabi, M. H. (2018). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iraqi Journal of Pharmaceutical Sciences, 27(1), 76-83. [Link]
-
Singh, K., & Singh, K. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, 356(5), e2200501. [Link]
-
Maiti, S., et al. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry, 13(19), 5374-5399. [Link]
-
Quiroga, J., et al. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Current Organic Chemistry, 22(23), 2262-2309. [Link]
-
Al-Zoubi, R. M., et al. (2022). Pumice as a Novel Natural Heterogeneous Catalyst for the Designation of 3,4-Dihydropyrimidine-2-(1H)-ones/thiones under Solvent-Free Conditions. Molecules, 27(18), 6044. [Link]
-
Alcántara, A. R., et al. (2022). Application of Heterogeneous Catalysts in the First Steps of the Oseltamivir Synthesis. Catalysts, 12(10), 1242. [Link]
-
Boumoud, B., et al. (2021). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. International Journal of Molecular Sciences, 22(23), 12727. [Link]
-
Ma, Y., et al. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868. [Link]
-
ResearchGate (n.d.). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. ResearchGate.[Link]
-
Calcagno, M., et al. (2014). A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry, 16(3), 1136-1140. [Link]
-
Calcagno, M., et al. (2014). A Brønsted acid catalysed enantioselective Biginelli reaction. Green Chemistry, 16(3), 1136-1140. [Link]
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Technical Support Center: Overcoming Drug Resistance with Novel Tetrahydropyrimidin-4(1H)-one Analogs
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with our novel class of Tetrahydropyrimidin-4(1H)-one (THPM) analogs. This guide is designed to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful application of these compounds in your experiments to overcome cancer drug resistance. Our goal is to empower your research by providing not just protocols, but the scientific rationale behind them.
The THPM scaffold has garnered significant interest due to its diverse biological activities, including anticancer properties.[1][2][3][4][5][6] Recent efforts have focused on synthesizing and evaluating novel THPM derivatives for their potential to inhibit key cellular processes like cell cycle progression and kinase activity, making them promising candidates for tackling drug resistance.[7][8] This guide will address common challenges and questions that may arise during your investigation of these potent molecules.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, mechanism, and application of THPM analogs.
Q1: What is the primary mechanism of action for this class of this compound analogs in overcoming drug resistance?
A1: While the precise molecular target can vary between specific analogs, this series has been primarily designed to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[7][9] Drug resistance in cancer often arises from the activation of alternative signaling pathways that bypass the initial drug's target.[10][11][12][13][14] For example, resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors can occur through secondary mutations (like T790M) or the activation of bypass pathways such as c-Met signaling.[10][11][15][16] Our THPM analogs are developed to target these reactivated or alternative kinases, thereby restoring sensitivity to treatment. Some derivatives have shown potent inhibitory activity against kinases like PIM-1, which is involved in cell cycle control and apoptosis.[7]
Q2: My THPM analog shows poor solubility in aqueous media. What is the recommended procedure for preparing stock solutions and working concentrations for in vitro assays?
A2: Poor aqueous solubility is a common challenge with novel small molecule inhibitors.[17][18][19][20][21] For initial stock solutions, we recommend dissolving the compound in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM). Store these stock solutions at -20°C or -80°C to maintain stability.
For in vitro cell-based assays, it is critical to minimize the final DMSO concentration in the culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of ≤ 0.5% (v/v) is generally well-tolerated by most cell lines. To achieve this, perform serial dilutions of the DMSO stock solution in your cell culture medium. It is crucial to ensure the compound does not precipitate upon dilution. If precipitation occurs, consider using a lower final concentration or exploring formulation strategies such as the use of co-solvents or cyclodextrins, though this should be approached with caution as it can affect experimental outcomes.[17][21] Always include a vehicle control (medium with the same final DMSO concentration as your highest drug concentration) in your experiments.
Q3: How do I select the appropriate cancer cell line to test the efficacy of these THPM analogs against drug resistance?
A3: The choice of cell line is critical and depends on the specific resistance mechanism you aim to overcome.
-
For known resistance mutations: If your THPM analog is designed to target a specific mutation (e.g., EGFR T790M), you should use a cell line known to harbor this mutation (e.g., NCI-H1975). Compare its activity against the parental, drug-sensitive cell line (e.g., PC-9) to demonstrate selectivity.
-
For bypass pathway activation: To investigate resistance via bypass pathways (e.g., c-Met amplification), select a cell line where this mechanism is established (e.g., some gefitinib-resistant lung cancer lines).[10][16]
-
Generating a resistant line: If a suitable commercial cell line is not available, you can generate one in-house. This is typically achieved by chronically exposing a drug-sensitive parental cell line to escalating concentrations of the primary drug over several weeks or months.[22][23][24] This process selects for cells that have developed resistance mechanisms.
Q4: What are the key differences between kinetic and equilibrium solubility, and which should I consider for my experiments?
A4: Understanding the type of solubility is crucial for interpreting your results correctly.[18][20]
-
Equilibrium Solubility: This is the true thermodynamic solubility, measured by incubating an excess of the solid compound in a buffer for an extended period (often 24-48 hours) until equilibrium is reached. It is most relevant for pre-formulation and understanding in vivo behavior.[18]
-
Kinetic Solubility: This is measured under non-equilibrium conditions, typically by adding a small volume of a concentrated DMSO stock to an aqueous buffer and observing the concentration at which precipitation occurs.[18][20] This is more representative of conditions in high-throughput screening and most in vitro bioassays. For initial in vitro work, kinetic solubility is the more practical parameter to assess.[20]
II. Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Problem 1: Inconsistent or Non-reproducible IC50 Values in Cell Viability Assays
Possible Causes & Step-by-Step Troubleshooting
-
Compound Solubility and Stability:
-
Rationale: Precipitation of the compound upon dilution into aqueous culture medium is a primary source of variability. The actual concentration of the drug available to the cells will be lower than intended and can vary between experiments.
-
Troubleshooting Steps:
-
Visually inspect your diluted drug solutions (from stock to final concentration) for any signs of precipitation (cloudiness, particles).
-
Perform a kinetic solubility assay under your specific experimental conditions (media, temperature) to determine the maximum soluble concentration.[18][20]
-
Ensure your DMSO stock has been properly stored and has not undergone freeze-thaw cycles that could lead to compound degradation.
-
Always prepare fresh dilutions from the stock solution for each experiment.
-
-
-
Cell Culture Conditions and Plating Density:
-
Rationale: Cell density and growth phase can significantly impact drug sensitivity.[25] Over-confluent or rapidly proliferating cells may exhibit different responses compared to sparsely plated or slower-growing cells.
-
Troubleshooting Steps:
-
Strictly standardize your cell seeding density and ensure even cell distribution across the wells of your microplate.
-
Allow cells to adhere and resume logarithmic growth (typically 24 hours) before adding the compound.
-
Monitor the doubling time of your cell line and ensure the assay duration (e.g., 72 hours) allows for at least two cell divisions in the vehicle control group.[25]
-
Routinely test for mycoplasma contamination, which can alter cellular metabolism and drug response.
-
-
-
Assay Protocol and Reagents:
-
Rationale: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) and incubation times can influence results. Metabolic assays like MTT can be confounded by compounds that affect cellular redox state.
-
Troubleshooting Steps:
-
Validate your chosen viability assay to ensure a linear response with cell number.
-
Confirm that the THPM analog itself does not interfere with the assay chemistry (e.g., by reacting with the detection reagent). Run a control with drug in cell-free medium.
-
Standardize incubation times for both drug treatment and the viability assay reagent.
-
-
Troubleshooting Workflow: Inconsistent IC50 Values
Caption: Diagnostic workflow for troubleshooting inconsistent IC50 values.
Problem 2: The THPM Analog is Ineffective in a Drug-Resistant Cell Line
Possible Causes & Step-by-Step Troubleshooting
-
Mechanism Mismatch:
-
Rationale: The resistance mechanism in your chosen cell line may not involve the target pathway of your specific THPM analog. For instance, if the cells have developed resistance through increased drug efflux (e.g., overexpression of P-glycoprotein), a kinase inhibitor may be ineffective.[26]
-
Troubleshooting Steps:
-
Characterize the resistance mechanism of your cell line. Use techniques like Western blotting or qPCR to check for upregulation of known resistance-associated proteins (e.g., ABC transporters, key kinases in bypass pathways like c-Met, AXL, or downstream effectors like p-AKT).[10][12]
-
Test the THPM analog in a panel of resistant cell lines with different, well-characterized resistance mechanisms to identify its spectrum of activity.
-
If the target is a specific kinase, perform a target engagement assay (e.g., phospho-protein Western blot) to confirm that the compound is inhibiting its intended target within the cell at the concentrations tested.
-
-
-
Insufficient Intracellular Concentration:
-
Rationale: The compound may be actively pumped out of the cell by efflux pumps, preventing it from reaching the necessary concentration to inhibit its target.
-
Troubleshooting Steps:
-
Assess the expression of major ABC transporters (P-gp, MRP1, BCRP) in your resistant cell line compared to the parental line.
-
Co-incubate the THPM analog with a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in potency in the presence of the inhibitor suggests that drug efflux is a contributing factor.
-
-
-
Compound Metabolism:
-
Rationale: Cancer cells can metabolize drugs into inactive forms. This is a less common but possible mechanism of acquired resistance.
-
Troubleshooting Steps:
-
This is more complex to assess and typically involves LC-MS/MS analysis of cell lysates or conditioned media to identify potential drug metabolites. This is an advanced step to be considered if other mechanisms are ruled out.
-
-
Investigating Lack of Efficacy in Resistant Cells
Caption: Logical framework for diagnosing lack of efficacy in resistant cells.
III. Key Experimental Protocols
This section provides a detailed, self-validating protocol for a common experiment used to evaluate THPM analogs.
Protocol: Determining IC50 using a Luminescence-Based Cell Viability Assay (CellTiter-Glo®)
Rationale: This assay quantifies ATP, which is an indicator of metabolically active cells. It is generally less susceptible to interference from colored or redox-active compounds than tetrazolium-based assays (MTT/MTS). The protocol includes controls to ensure data integrity.
Materials:
-
Parental (drug-sensitive) and resistant cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
THPM analog stock solution (10 mM in DMSO)
-
Sterile, opaque-walled 96-well microplates (for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capability
Procedure:
-
Cell Seeding:
-
a. Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter.
-
b. Dilute the cell suspension to the predetermined optimal seeding density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Leave wells on the perimeter empty and fill with 100 µL of sterile PBS to reduce edge effects.
-
d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Addition:
-
a. Prepare a 2X final concentration serial dilution of the THPM analog in complete culture medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 serial dilutions.
-
b. Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the highest drug concentration is 0.1% DMSO final).
-
c. Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well. Each concentration should be tested in triplicate.
-
d. Include "no-cell" control wells containing medium only (for background subtraction).
-
-
Incubation:
-
a. Return the plate to the incubator for 72 hours (or other desired time point). This duration typically allows for multiple cell divisions.
-
-
Assay Measurement:
-
a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
c. Add 100 µL of the reconstituted reagent to each well.
-
d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
f. Read the luminescence on a plate reader.
-
-
Data Analysis:
-
a. Subtract the average background luminescence (no-cell control) from all other readings.
-
b. Normalize the data: Set the average luminescence from the vehicle-treated wells to 100% viability.
-
c. Plot the normalized viability (%) against the log of the drug concentration.
-
d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism to calculate the IC50 value.
-
IV. Data Presentation
Quantitative data should be summarized for clarity. Below is a template for presenting IC50 values.
Table 1: Comparative Potency of THPM-XYZ Analog
| Cell Line | Resistance Mechanism | Primary Drug IC50 (µM) | THPM-XYZ IC50 (µM) | Resistance Index (RI)¹ |
| PC-9 | EGFR exon 19 del (Sensitive) | 0.01 | 5.2 | N/A |
| H1975 | EGFR T790M (Resistant) | >10 | 0.15 | >1000 |
| A549 | KRAS mutant (Intrinsically Resistant) | >10 | >20 | N/A |
¹Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Sensitive Line) for the primary drug.
V. Signaling Pathway Visualization
Understanding the context of resistance is key. The diagram below illustrates common resistance pathways to kinase inhibitors, which THPM analogs aim to target.
Common Mechanisms of Acquired Resistance to Kinase Inhibitors
Caption: Key resistance mechanisms to targeted kinase inhibitors.
VI. References
-
Lin, Y., Wang, X., & Jin, H. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Journal of Hematology & Oncology. [Link]
-
Morgillo, F., Della Corte, C. M., Fasano, M., & Ciardiello, F. (2016). Mechanisms of resistance to EGFR-targeted drugs: lung cancer. ESMO Open. [Link]
-
Suda, K., & Mitsudomi, T. (2019). Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. Cancers. [Link]
-
Jänne, P. A., & Engelman, J. A. (2008). Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer. Clinical Cancer Research. [Link]
-
Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). A Review on EGFR-Tyrosine Kinase Inhibitors and their Resistance Mechanisms. Nature Reviews Cancer. [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
-
Shi, H., Hugo, W., Kong, X., Hong, A., Koya, R. C., Moriceau, G., ... & Lo, R. S. (2014). BRAF inhibitor resistance mechanisms in metastatic melanoma: spectrum and clinical impact. Clinical Cancer Research. [Link]
-
Villanueva, J., Vultur, A., Lee, J. T., Somasundaram, R., Fukunaga-Kalabis, M., Cipolla, A. K., ... & Herlyn, M. (2010). Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options. Cancer Research. [Link]
-
Kakadia, S., Yarlagadda, N., Awad, R., Kundranda, M., Niu, J., & Sun, W. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. OncoTargets and Therapy. [Link]
-
Villanueva, J., & Herlyn, M. (2011). Resistance to BRAF Inhibitors: Unraveling Mechanisms and Future Treatment Options. Cancer Research. [Link]
-
Beig, A., & Lindley, D. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
Glavaš-Obrovac, L., et al. (2020). Synthesis, in vitro anticancer activity, and pharmacokinetic profiling of the new tetrahydropyrimidines: Part I. ResearchGate. [Link]
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Dietel, M. (2011). Current Status of Methods to Assess Cancer Drug Resistance. Pathobiology. [Link]
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Luke, J. J., & Hodi, F. S. (2016). Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. Clinical Cancer Research. [Link]
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Fassihi, A., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences. [Link]
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Wang, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
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Procell. (2025). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]
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JoVE. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews. [Link]
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Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Xtalks. [Link]
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Singh, A., et al. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances. [Link]
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Alsenz, J., & Kansy, M. (2007). In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]
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Drug Discovery & Development. (2023). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Discovery & Development. [Link]
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Liu, Y., et al. (2019). Facile synthesis and anticancer activity of novel dihydropyrimidinone derivatives. Molecules. [Link]
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Liu, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. [Link]
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El-Damasy, A. K., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry. [Link]
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Gillet, J. P., Varma, S., & Gottesman, M. M. (2013). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
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Cree, I. A. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research. [Link]
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Singh, A., et al. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances. [Link]
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Davoodnia, A., et al. (2010). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Journal of the Serbian Chemical Society. [Link]
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Glavaš-Obrovac, L., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules. [Link]
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Zhang, Y., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness. [Link]
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Sun, C., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Acta Pharmaceutica Sinica B. [Link]
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Lucas, S., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens. [Link]
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Meijer, L., et al. (2018). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules. [Link]
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El-Gamal, M. I., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Ogawa, T., et al. (2012). Discovery of a Tetrahydropyrimidin-2(1H)-one Derivative (TAK-442) as a Potent, Selective, and Orally Active Factor Xa Inhibitor. Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Purification of Tetrahydropyrimidin-4(1H)-one Compounds
Welcome to the technical support center for the purification of Tetrahydropyrimidin-4(1H)-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this important class of nitrogen-containing heterocycles. Drawing from established protocols and field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of their purification.
Introduction to the Challenges
Tetrahydropyrimidin-4(1H)-ones, often synthesized through multicomponent reactions like the Biginelli reaction, present a unique set of purification challenges.[1][2] Their inherent polarity, potential for tautomerism, and the frequent co-synthesis of structurally similar impurities demand a well-thought-out purification strategy. This guide will address these issues in a practical, question-and-answer format to help you achieve your desired purity and yield.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of this compound compounds.
Scenario 1: Column Chromatography Woes
Question: My this compound derivative is streaking badly on a silica gel column, and I'm getting poor separation from my impurities. What's happening and how can I fix it?
Answer: This is a classic issue when dealing with basic nitrogen-containing heterocycles on standard silica gel. The problem stems from the interaction between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica. This strong interaction leads to tailing, streaking, and sometimes irreversible adsorption of your product onto the stationary phase.
Here’s a systematic approach to troubleshoot this:
-
Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase. A small amount of triethylamine (TEA) or ammonia solution (typically 0.1-1% v/v) will neutralize the acidic sites on the silica gel, leading to improved peak shapes and better resolution.[3]
-
Optimize Your Mobile Phase:
-
For highly polar compounds: If your compound is highly polar and still not eluting, a more polar solvent system is required. A gradient of dichloromethane (DCM) and methanol is a good starting point. For very polar compounds, you may need to use a mobile phase with a high percentage of methanol.[3]
-
Consider alternative stationary phases: If basic modifiers don't resolve the issue, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds.
-
-
Dry Loading vs. Wet Loading: If your compound has poor solubility in the initial mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.
Question: My compound is extremely polar and elutes with the solvent front even with highly polar mobile phases in normal-phase chromatography. What are my options?
Answer: When a compound is too polar for traditional normal-phase chromatography, it's time to consider alternative techniques.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the go-to technique for separating highly polar compounds.[4][5] It utilizes a polar stationary phase (like silica, diol, or amide-based columns) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, with a small amount of aqueous buffer.[5][6][7] In HILIC, a water-rich layer is formed on the stationary phase, and the separation is based on the partitioning of the analyte between this aqueous layer and the bulk organic mobile phase.[7]
-
Reversed-Phase Chromatography (RPC): While it may seem counterintuitive, reversed-phase chromatography can sometimes be adapted for polar compounds. However, you will likely need to use a highly aqueous mobile phase and may require a polar-embedded or polar-endcapped C18 column to prevent phase collapse. The addition of an ion-pairing agent can also enhance retention, but this can complicate sample recovery.
Troubleshooting Workflow for Column Chromatography
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Technical Support Center: Reducing By-product Formation in Tetrahydropyrimidin-4(1H)-one Synthesis
Welcome to the technical support center for the synthesis of Tetrahydropyrimidin-4(1H)-ones, often synthesized via the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on minimizing by-product formation to improve yield and purity.
The Biginelli reaction is a cornerstone of medicinal chemistry, providing a straightforward, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1][2] Despite its utility, the reaction is often plagued by side reactions that can complicate purification and significantly reduce the yield of the desired product. This guide provides in-depth, experience-based solutions to common challenges encountered during this synthesis.
Troubleshooting Guides & FAQs
Issue 1: Presence of a Fluorescent By-product
Q1: I've observed a fluorescent by-product in my reaction mixture, which complicates purification. What is this impurity and how can I prevent its formation?
A1: The fluorescent by-product is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product arises from the reaction of two equivalents of the β-ketoester with one equivalent of the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.[3]
Causality: The Biginelli and Hantzsch pathways are competitive. High reaction temperatures favor the decomposition of urea into ammonia and isocyanic acid, thereby promoting the Hantzsch condensation.[3] The choice of catalyst can also influence the selectivity between these two pathways.[3]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature is the most effective way to minimize urea decomposition and, consequently, DHP formation.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and by-product suppression.[3][4]
-
Catalyst Selection: The choice of catalyst is critical. While strong Brønsted acids can be effective, they may also promote side reactions.[5] Consider using milder Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃, which have been shown to improve yields and selectivity.[4][5]
-
Order of Reagent Addition: In some cases, adding the urea portion-wise or as the final reagent can help to minimize its decomposition by maintaining a lower instantaneous concentration.[3]
-
Stoichiometry Control: Ensure precise stoichiometry of your reactants. An excess of the β-ketoester can favor the Hantzsch pathway. A slight excess of urea (e.g., 1.2-1.5 equivalents) is often beneficial to drive the Biginelli reaction to completion without significantly increasing by-product formation.[6][7]
Issue 2: Formation of Knoevenagel Condensation Product
Q2: My reaction is producing a significant amount of an α,β-unsaturated compound, which I suspect is a Knoevenagel product. How can I suppress this side reaction?
A2: The formation of an α,β-unsaturated compound is indeed a result of the Knoevenagel condensation between the aldehyde and the β-ketoester. This is a common side reaction in the Biginelli synthesis, particularly under certain catalytic conditions.[5]
Causality: The Knoevenagel condensation is an acid- or base-catalyzed reaction. Strong Brønsted acids, often used in classical Biginelli protocols, can effectively catalyze this competing reaction pathway.[5]
Troubleshooting Steps:
-
Catalyst Choice: Switching from a strong Brønsted acid (e.g., HCl) to a Lewis acid catalyst can significantly minimize the Knoevenagel condensation.[5] Lewis acids preferentially activate the aldehyde for nucleophilic attack by urea, favoring the Biginelli pathway.
-
Solvent Selection: The polarity of the solvent can influence the relative rates of the competing reactions.[4] While ethanol is a common choice, exploring other solvents like acetonitrile or even solvent-free conditions may alter the product distribution in your favor.[4]
-
Temperature Control: As with other side reactions, maintaining the lowest effective temperature can help to control the rate of the Knoevenagel condensation relative to the desired reaction.
Issue 3: Aldol Self-Condensation of the Aldehyde
Q3: I'm using an aliphatic aldehyde and observing by-products consistent with aldol self-condensation. How can I avoid this?
A3: Aliphatic aldehydes, particularly those with α-hydrogens, are prone to self-condensation (an aldol reaction) under the acidic or basic conditions of the Biginelli reaction. This side reaction consumes the aldehyde, reducing the yield of the desired tetrahydropyrimidinone.[5]
Causality: The enol or enolate of the aldehyde, formed under acidic or basic catalysis, can act as a nucleophile and attack another molecule of the aldehyde.
Troubleshooting Steps:
-
Control of Stoichiometry and Addition Rate: Carefully controlling the stoichiometry is crucial.[5] Consider slow, portion-wise addition of the aliphatic aldehyde to the reaction mixture containing the other components. This maintains a low concentration of the aldehyde, minimizing the rate of the bimolecular self-condensation reaction.
-
Catalyst and pH Optimization: The choice of catalyst and control of pH are important. A milder catalyst may be less likely to promote the aldol reaction. For some systems, buffering the reaction mixture to maintain an optimal pH can be beneficial.
-
Purity of Reagents: Ensure the aldehyde is free from acidic or basic impurities that could catalyze self-condensation.[4]
Visualizing Reaction Pathways
The following diagrams illustrate the desired Biginelli reaction pathway and the competing side reactions.
Caption: Competing reaction pathways in the synthesis of Tetrahydropyrimidin-4(1H)-ones.
Optimizing Reaction Conditions: A Tabular Guide
The following table summarizes the influence of key reaction parameters on by-product formation and provides recommendations for optimization.
| Parameter | Influence on By-product Formation | Recommended Optimization Strategy |
| Temperature | High temperatures promote urea decomposition (leading to Hantzsch by-products) and can increase the rate of other side reactions.[3][4] | Operate at the lowest temperature that allows for a reasonable reaction rate. Monitor progress by TLC to avoid prolonged heating.[3][4] |
| Catalyst | Strong Brønsted acids can promote Knoevenagel and aldol condensations. The catalyst type can influence the selectivity between Biginelli and Hantzsch pathways.[3][5] | Screen a panel of Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) to identify the most selective catalyst for your specific substrates.[4][5] |
| Solvent | Solvent polarity can affect reactant solubility and the relative rates of competing reaction pathways.[4] | While ethanol is standard, consider screening other polar solvents like acetonitrile or exploring solvent-free conditions, which have proven effective in certain cases.[4][7] |
| Stoichiometry | An excess of the β-ketoester can favor the Hantzsch pathway. An excess of aldehyde can lead to self-condensation.[5] | Use a slight excess of urea (1.2-1.5 eq.).[6][7] For aldehydes prone to self-condensation, consider slow addition. |
| Reactant Purity | Impurities in starting materials can inhibit the reaction or catalyze side reactions.[4] | Use high-purity starting materials. Purify reagents if necessary. |
Experimental Protocols
General Protocol for a Catalyzed Biginelli Reaction
This protocol provides a starting point for optimization.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (12-15 mmol).[4]
-
Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[4]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[4] The crude product can then be purified by recrystallization or column chromatography.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting by-product formation.
Caption: A systematic workflow for troubleshooting by-product formation in the Biginelli reaction.
References
-
Biginelli reaction - Wikipedia. Available at: [Link]
-
Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]
-
BIGINELLI REACTION | PPT - SlideShare. Available at: [Link]
-
A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PubMed Central. Available at: [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - NIH. Available at: [Link]
Sources
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- 2. Biginelli Reaction [organic-chemistry.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tetrahydropyrimidin-4(1H)-one Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydropyrimidin-4(1H)-one based drugs. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address the unique bioavailability challenges associated with this important class of compounds. Our goal is to equip you with the knowledge and practical insights necessary to overcome experimental hurdles and accelerate your research.
Introduction to the Bioavailability Challenges of this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential in areas such as oncology, virology, and metabolic diseases.[1][2][3] A notable example is Monastrol, a kinesin Eg5 inhibitor, which despite its potent anticancer activity, exhibits poor pharmacokinetic characteristics that have hindered its clinical development.[4][5]
The primary obstacles to achieving adequate oral bioavailability for this class of drugs often stem from a combination of factors:
-
Poor Aqueous Solubility: The heterocyclic nature and often lipophilic substituents of these compounds can lead to low solubility in gastrointestinal fluids, limiting their dissolution and subsequent absorption.[6]
-
Metabolic Instability: The pyrimidine ring is susceptible to metabolism by enzymes such as dihydropyrimidine dehydrogenase (DPD) and dihydropyrimidinase, which can lead to rapid clearance and reduced systemic exposure.[7][8][9]
-
Low Permeability: Depending on the specific substitutions, these compounds may exhibit poor permeability across the intestinal epithelium.
This guide will provide a structured approach to identifying and addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide quick answers to common questions and solutions to problems encountered during the development of this compound based drugs.
FAQ 1: Solubility and Dissolution Issues
Question: My this compound derivative shows very low aqueous solubility. What are my initial steps to improve this?
Answer: Low aqueous solubility is a common starting point for this class of compounds. A multi-pronged approach is recommended, starting with a thorough characterization of the compound's physicochemical properties.
Troubleshooting Guide: Low Aqueous Solubility
| Problem | Potential Cause | Recommended Action | Rationale |
| Compound precipitates in aqueous buffer | High lipophilicity (LogP > 3), crystalline nature. | 1. Determine pKa and pH-solubility profile: This will identify if solubility is pH-dependent and inform the selection of appropriate buffers.[6] 2. Micronization/Nanonization: Reducing particle size increases the surface area for dissolution. 3. Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and enhance solubility. | Understanding the fundamental properties is crucial for a rational formulation design. Physical modifications can significantly improve the dissolution rate. |
| Poor dissolution rate in simulated gastric/intestinal fluid | Insufficient wetting of the drug particles. | 1. Incorporate surfactants or wetting agents in the formulation. 2. Explore lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS). | Surfactants reduce the interfacial tension between the drug and the dissolution medium. Lipid-based systems can keep the drug in a solubilized state in the GI tract. |
FAQ 2: Permeability and Absorption Challenges
Question: My compound has adequate solubility, but still shows low permeability in Caco-2 assays. What strategies can I employ?
Answer: Low permeability suggests that the compound is not efficiently crossing the intestinal barrier. This can be due to its intrinsic properties or active efflux by transporters.
Troubleshooting Guide: Low Permeability
| Problem | Potential Cause | Recommended Action | Rationale |
| Low apparent permeability (Papp) in Caco-2 monolayer | High polarity, large molecular size, or efflux by P-glycoprotein (P-gp). | 1. Conduct bi-directional Caco-2 assay: An efflux ratio > 2 suggests P-gp mediated efflux. 2. Co-administer with a P-gp inhibitor (e.g., verapamil) in the assay to confirm. 3. Prodrug approach: Mask polar functional groups to increase lipophilicity and passive diffusion.[10][11] | Identifying the mechanism of low permeability is key. If efflux is the issue, it can sometimes be overcome with specific inhibitors or by modifying the drug structure. |
| High variability in in vivo absorption | Food effects, regional differences in GI tract absorption. | 1. Conduct fasted vs. fed state in vivo studies in an animal model. 2. Investigate targeted delivery systems (e.g., mucoadhesive formulations) to prolong residence time in a specific region of the intestine. | Understanding the impact of physiological variables is crucial for developing a robust oral dosage form. |
FAQ 3: Metabolic Instability
Question: My this compound derivative is rapidly cleared in vivo. How can I identify the metabolic soft spots and improve its stability?
Answer: Rapid clearance is often due to metabolism by hepatic enzymes. Identifying the metabolic pathways is the first step to designing more stable analogues.
Troubleshooting Guide: High In Vivo Clearance
| Problem | Potential Cause | Recommended Action | Rationale |
| High clearance in liver microsome stability assay | Metabolism by Cytochrome P450 (CYP) enzymes or Dihydropyrimidine Dehydrogenase (DPD).[7][8][12] | 1. Metabolite identification studies using LC-MS/MS to pinpoint the site of metabolism. 2. Chemical modification at the metabolic hot-spot: For example, introducing a blocking group like fluorine. 3. Co-incubation with specific CYP or DPD inhibitors to identify the responsible enzymes. | Knowing "where" and "how" the molecule is metabolized allows for targeted chemical modifications to improve metabolic stability without compromising pharmacological activity. |
| Discrepancy between in vitro and in vivo clearance | Involvement of non-hepatic metabolism or transporter-mediated clearance. | 1. Investigate metabolism in other tissues (e.g., intestinal microsomes). 2. Assess interaction with uptake and efflux transporters in relevant cell lines. | A holistic view of the drug's disposition is necessary to accurately predict its in vivo behavior. |
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess and enhance the bioavailability of this compound based drugs.
Protocol 1: pH-Dependent Solubility Profiling
Objective: To determine the aqueous solubility of a this compound derivative across a physiologically relevant pH range.
Materials:
-
Test compound
-
Phosphate buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 3.0 and 5.0
-
HCl and NaOH solutions for pH adjustment
-
HPLC with a suitable column and detection method
-
Shaking incubator
-
Centrifuge
-
pH meter
Procedure:
-
Prepare a series of buffers at different pH values (e.g., 2.0, 4.0, 6.0, 7.4, 9.0).
-
Add an excess amount of the test compound to a known volume of each buffer in separate vials.
-
Incubate the vials in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot the solubility (µg/mL) as a function of pH.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound derivative using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound and a low-permeability marker (e.g., Lucifer yellow)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (at a known concentration) to the apical (A) side of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
For the B-to-A transport study, add the compound to the basolateral side and sample from the apical side.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.
-
Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
Part 3: Visualization of Key Concepts
Visualizing complex biological processes and experimental workflows can aid in understanding and troubleshooting.
Diagram 1: Factors Influencing Oral Bioavailability
Caption: Key physiological barriers impacting oral drug bioavailability.
Diagram 2: Prodrug Activation Strategy
Caption: A prodrug approach to improve membrane permeability.
References
-
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Dias, N. L., et al. (2019). Dihydropyrimidine dehydrogenase in the metabolism of the anticancer drugs. Cancer Chemotherapy and Pharmacology, 84(5), 915-926. [Link]
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Dudley, K. H., Butler, T. C., & Bius, D. L. (1974). The role of dihydropyrimidinase in the metabolism of some hydantoin and succinimide drugs. Drug metabolism and disposition, 2(2), 103-112. [Link]
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Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 17(3), 325. [Link]
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Sharma, S., & Singh, N. (2018). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research, 4(1), 27-39. [Link]
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Goncalves, V., et al. (2018). Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment. Molecules, 23(8), 2035. [Link]
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Singh, N., & Sharma, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-229. [Link]
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Gund, M., et al. (2020). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 11(8), 834-852. [Link]
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Zarenezhad, E., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian journal of pharmaceutical research, 16(2), 596-601. [Link]
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Ramadan, S., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Advances, 13(15), 10143-10165. [Link]
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da Cunha, E. F. F., et al. (2017). Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines. European journal of medicinal chemistry, 138, 1146-1155. [Link]
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da Silva, G. N., et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 22(1), 62. [Link]
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Rautio, J., et al. (2018). Prodrug Approach as a Strategy to Enhance Drug Permeability. Current medicinal chemistry, 25(30), 3640-3660. [Link]
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Soumyanarayanan, U., et al. (2012). Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study. Chemistry Central journal, 6(1), 58. [Link]
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Zarenezhad, E., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian journal of pharmaceutical research, 16(2), 596-601. [Link]
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Patel, R. M., & Patel, V. M. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(4), 624-633. [Link]
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Krishna, D. R., & Klotz, U. (1994). Drug metabolism and its impact on drug development. Journal of clinical pharmacology, 34(9), 821-829. [Link]
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Jayanthi, J., et al. (2021). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro antibacterial activity. Biomedicine, 41(2), 329-335. [Link]
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Yusuf, S. F., et al. (2004). Monastrol, a prototype anti-cancer drug that inhibits a mitotic kinesin, induces rapid bursts of axonal outgrowth from cultured postmitotic neurons. Cell motility and the cytoskeleton, 58(1), 10-16. [Link]
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Asadi, S., et al. (2020). Monastrol derivatives: in silico and in vitro cytotoxicity assessments. Research in pharmaceutical sciences, 15(4), 374-385. [Link]
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Kumar, A., et al. (2022). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 12(37), 24131-24141. [Link]
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Ramadan, S., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Advances, 13(15), 10143-10165. [Link]
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Zarenezhad, E., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian journal of pharmaceutical research, 16(2), 596-601. [Link]
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Sebaaly, C., et al. (2016). Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. European journal of medicinal chemistry, 108, 543-554. [Link]
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Technical Support Center: Stabilizing Tetrahydropyrimidin-4(1H)-one Compounds for Biological Assays
Welcome to the technical support center for researchers working with Tetrahydropyrimidin-4(1H)-one (THPM) compounds, also known as dihydropyrimidinones (DHPMs). This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you ensure the stability and integrity of your compounds throughout your biological assays.
Introduction: The Stability Challenge
Tetrahydropyrimidin-4(1H)-ones are a vital class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] However, the dihydropyrimidine core, which is crucial for its biological function, is susceptible to chemical degradation under common experimental conditions. The two primary instability pathways are:
-
Oxidative Dehydrogenation: The dihydropyrimidine ring can be easily oxidized to form the more stable, aromatic pyrimidine ring. This process irreversibly alters the compound's structure, conformation, and biological activity. This oxidation can be catalyzed by trace metals or reactive oxygen species (ROS) in the assay medium.[2]
-
Hydrolysis: The ureide bond within the ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to ring-opening and inactivation.[3][4]
Ensuring that the compound concentration and structure remain consistent from stock solution to the final assay endpoint is critical for generating reliable and reproducible data. This guide will walk you through the best practices to mitigate these stability issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when working with THPMs.
Q1: My THPM compound has poor water solubility. What is the best way to prepare a stock solution?
A1: Low aqueous solubility is a common challenge. The standard and recommended procedure is to first prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating initial stock solutions.[5] Most THPMs are readily soluble in DMSO.
-
Stock Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of DMSO added to your aqueous assay buffer.
-
Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] While many compounds are stable in DMSO for extended periods, it is best practice to protect them from moisture, which can be absorbed by DMSO and potentially facilitate hydrolysis over long-term storage.[6][7]
Q2: I observed a precipitate when I diluted my DMSO stock into my aqueous cell culture medium. What should I do?
A2: This is a classic solubility problem that occurs when a compound that is soluble in an organic solvent crashes out upon dilution into an aqueous buffer.
-
Do Not Filter: Filtering the medium is not recommended as it will remove an unknown amount of your compound, leading to inaccurate concentration and unreliable results.[8][9]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to test a lower final concentration of your compound.
-
Optimize Dilution: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing avoids localized high concentrations that initiate precipitation.[9]
-
Increase Final DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO, with 0.1% being preferred.[5] Increasing the final DMSO concentration in your assay may keep the compound in solution. Always run a vehicle control with the same final DMSO concentration.[8]
-
Use Serum: If compatible with your assay, diluting the compound into a medium containing fetal bovine serum (FBS) can help. Serum proteins like albumin can bind to hydrophobic compounds and act as carriers, improving solubility.[9]
-
Q3: What is the optimal pH for my assay buffer to ensure THPM stability?
A3: While specific pH-rate profiles for every THPM are not available, general chemical principles and data from synthesis optimization suggest that mildly acidic to neutral conditions (pH 6.0 - 7.4) are generally preferred.
-
Avoid Alkaline Conditions: Basic conditions (pH > 8) can significantly accelerate the rate of both hydrolysis of the ureide bond and potentially oxidation.[10]
-
Acidic Stability: Many THPMs are synthesized under mildly acidic conditions (pH 4-5), suggesting reasonable stability in this range for short periods.[11] However, for multi-day cell culture experiments, maintaining a physiological pH (7.2-7.4) is crucial for both the cells and compound integrity.
-
Recommendation: Start with a standard physiological buffer like HEPES or phosphate-buffered saline (PBS) at pH 7.4. If you suspect pH-related degradation, you can perform a stability test in buffers of different pH values (see Protocol 2).
Q4: Should I be concerned about my compound degrading in the incubator over a 24-72 hour experiment?
A4: Yes, this is a valid concern. The combination of aqueous buffer, physiological temperature (37°C), and atmospheric oxygen can promote both hydrolysis and oxidation over time. It is crucial to confirm the stability of your compound under your specific assay conditions. A simple stability-indicating HPLC analysis (see Protocol 2) before and after incubation can verify this.
Q5: Should I add antioxidants to my assay medium to protect my THPM compound?
A5: This can be a very effective strategy, especially if you suspect oxidative degradation is the primary issue.
-
Common Antioxidants: Ascorbic acid (Vitamin C) and Dithiothreitol (DTT) are common reducing agents used in biological experiments.[12]
-
Considerations:
-
Assay Compatibility: Ensure the antioxidant does not interfere with your assay (e.g., by reducing a reporter dye or affecting cell viability).
-
Buffer Interactions: The efficacy and pro-oxidant potential of agents like ascorbic acid can be influenced by the buffer system and the presence of trace metals. For example, its auto-oxidation can be more pronounced in phosphate buffers compared to buffers like MOPS, a process influenced by iron.[13][14][15]
-
-
Recommendation: If you suspect oxidation, consider adding a low concentration (e.g., 50-100 µM) of a cell-compatible antioxidant. Always include a control with the antioxidant alone to check for assay interference.
Part 2: Troubleshooting Guides
Use these guides to diagnose and solve common stability-related problems.
Guide 1: Inconsistent Assay Results or Loss of Activity Over Time
| Symptom | Potential Cause | Troubleshooting Action |
| High variability between replicate wells. | Precipitation. The compound is not fully dissolved, leading to uneven distribution in the plate. | 1. Visually inspect wells under a microscope for crystals. 2. Follow the steps in the Precipitation Troubleshooting Guide (Guide 3) . |
| Activity of the compound decreases on Day 2 or 3 of the experiment. | Compound Degradation. The compound is breaking down in the incubator under assay conditions. | 1. Perform a stability study. Prepare your compound in the final assay medium and incubate it alongside your experiment. Analyze samples at T=0 and T=final by HPLC to quantify the parent compound. See Protocol 2 . 2. If degradation is confirmed, proceed to the Degradation Troubleshooting Guide (Guide 2) . |
| EC50 values are higher than expected or not reproducible. | Incorrect Stock Concentration or Degradation. The stock solution may have degraded, or the compound is unstable in the final assay buffer. | 1. Verify the concentration and purity of the DMSO stock solution via HPLC-UV analysis. 2. Re-prepare a fresh stock solution from solid material. 3. Check for degradation in the final assay buffer as described above. |
Guide 2: Confirmed Compound Degradation
| Suspected Pathway | Evidence / Clues | Stabilization Strategy |
| Oxidative Dehydrogenation | - Assay medium turns slightly yellow/colored. - HPLC analysis shows a new peak with a different UV spectrum, often corresponding to the aromatic pyrimidine analog. - Problem is worse in buffers known to contain trace metals (e.g., some grades of phosphate buffer). | 1. Add an Antioxidant: Supplement the assay medium with a low concentration of ascorbic acid (50-100 µM) or N-acetylcysteine (1-5 mM). Run appropriate controls.[12] 2. Use a Chelating Agent: Add a small amount of EDTA (e.g., 10-50 µM) to the buffer to sequester catalytic metal ions. Check for assay compatibility. 3. De-gas Buffers: If practical, sparge buffers with nitrogen or argon before use to remove dissolved oxygen. |
| Hydrolysis | - HPLC analysis shows new, often more polar, degradation peaks. - Degradation is significantly faster at higher pH (e.g., pH 8.0 vs. 7.0). | 1. Optimize Buffer pH: Test compound stability in buffers with a pH range of 6.0 to 7.4 to find the most stable condition that is still compatible with your biological system. See Protocol 2 . 2. Reduce Incubation Time: If possible, modify the assay to use a shorter incubation period. 3. Consider Aprotic Solvents: For purely biochemical (cell-free) assays, consider running the assay in a system with a lower water content if the enzyme or protein remains active. |
| Photodegradation | - Degradation is more pronounced in compounds handled under ambient lab light compared to those kept in the dark. | 1. Protect from Light: Prepare stock solutions and final dilutions in amber vials.[5] Keep assay plates covered with foil or in a dark incubator. Follow ICH Q1B guidelines for systematic photostability testing if this is a major concern.[16][17][18][19] |
Guide 3: Precipitation Troubleshooting
This workflow helps systematically address solubility issues when diluting from a DMSO stock into aqueous media.
Caption: Workflow for preparing THPM compound solutions.
Protocol 2: Stability Assessment using HPLC
This protocol provides a framework for developing a stability-indicating HPLC method to quantify your THPM compound over time under assay conditions. This is a crucial step in validating your experimental results. [20][21] Objective: To determine the percentage of the parent THPM compound remaining after incubation under simulated assay conditions.
Procedure:
-
Forced Degradation (Method Development):
-
To ensure your HPLC method can separate the parent compound from potential degradation products, perform a forced degradation study. [3][22][23][24] * Prepare solutions of your compound (~100 µg/mL) and expose them to:
-
Acid: 0.1 M HCl at 60°C for 4 hours.
-
Base: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Heat: 80°C for 24 hours (solid and in solution).
-
-
Neutralize the acid and base samples before injection. Analyze all samples by HPLC. The goal is to achieve 5-20% degradation and demonstrate that the degradation peaks are resolved from the parent peak.
-
-
HPLC Method Development (Starting Point):
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
B: Acetonitrile or Methanol.
-
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes).
-
Detection: Use a UV detector set to the λmax of your compound. A photodiode array (PDA) detector is highly recommended to check for peak purity.
-
Optimize: Adjust the gradient, flow rate, and mobile phase to achieve good separation between the parent peak and any degradation products formed during the forced degradation study.
-
-
Assay Condition Stability Test:
-
Prepare a sample of your THPM compound in the exact final assay medium (including buffer, serum, additives, etc.) at the highest concentration you plan to use.
-
Immediately after preparation (T=0), take an aliquot, and inject it onto the HPLC system. Record the peak area of the parent compound.
-
Place the remaining sample in the same incubator used for your biological assay (e.g., 37°C, 5% CO₂).
-
After the duration of your longest experiment (e.g., 24, 48, or 72 hours), take a final aliquot (T=final) and inject it onto the HPLC.
-
Calculation:
-
% Remaining = (Peak Area at T=final / Peak Area at T=0) * 100
-
-
Acceptance Criteria: For reliable results, you should aim for >90% of the parent compound to be remaining at the end of the experiment. If the loss is greater than 10%, you should implement the stabilization strategies outlined in Guide 2.
-
References
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Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
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Hydrolysis Rates for Various pH Levels. (2024). ResearchGate. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
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ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved from [Link]
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Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines. (2004). PubMed. Available at: [Link]
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Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Available at: [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Available at: [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA. Available at: [Link]
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Development and Validation of HPLC Stability-Indicating Assays. (2013). ResearchGate. Available at: [Link]
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ICH guideline for photostability testing: aspects and directions for use. (2003). PubMed. Available at: [Link]
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ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. Retrieved from [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available at: [Link]
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The effect of room-temperature storage on the stability of compounds in DMSO. (2007). PubMed. Available at: [Link]
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Stability Indicating HPLC Method Development: A Review. (2024). IRJPMS. Available at: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. Available at: [Link]
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Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. (n.d.). ResearchGate. Retrieved from [Link]
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log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. (n.d.). ResearchGate. Retrieved from [Link]
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Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. (2017). ResearchGate. Available at: [Link]
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Buffer Optimization Strategies. (n.d.). Avantor. Retrieved from [Link]
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Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. (2013). MDPI. Available at: [Link]
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Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. Available at: [Link]
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Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. (2015). ResearchGate. Available at: [Link]
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Studies on repository compound stability in DMSO under various conditions. (2003). PubMed. Available at: [Link]
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The effect of freeze/thaw cycles on the stability of compounds in DMSO. (2004). PubMed. Available at: [Link]
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pH-rate profiles for the hydrolysis of compounds. (2007). ResearchGate. Available at: [Link]
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Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. (2015). RSC Publishing. Available at: [Link]
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Stability of Screening Compounds in Wet DMSO. (2007). ResearchGate. Available at: [Link]
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Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. (2020). RSC Advances. Available at: [Link]
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Monastrol Inhibition of the Mitotic Kinesin Eg5. (2005). Journal of Biological Chemistry. Available at: [Link]
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Oxidation of delta-ALA-D and DTT mediated by ascorbic acid: modulation by buffers depends on free iron. (2000). PubMed. Available at: [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity. (2021). bioRxiv. Available at: [Link]
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5 considerations for buffer optimization during biologics formulation development. (n.d.). Unchained Labs. Retrieved from [Link]
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Ascorbic acid oxidation of thiol groups from dithiotreitol is mediated by its conversion to dehydroascorbic acid. (2011). ResearchGate. Available at: [Link]
-
Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. (2016). Journal of the American Chemical Society. Available at: [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2017). European Journal of Medicinal Chemistry. Available at: [Link]
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Ascorbic acid oxidation of thiol groups from dithiotreitol is mediated by its conversion to dehydroascorbic acid. (2011). Food and Chemical Toxicology. Available at: [Link]
-
Induction of Apoptosis by Monastrol, an Inhibitor of the Mitotic Kinesin Eg5, Is Independent of the Spindle Checkpoint. (2005). Cancer Research. Available at: [Link]
-
How to choose a biological reducing agent (sodium dithionite, DTT, ascorbic acid, etc.)? (2023). ResearchGate. Available at: [Link]
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Interaction of the mitotic kinesin Eg5 inhibitor monastrol with P-glycoprotein. (2006). PubMed. Available at: [Link]
-
Optimizing buffer conditions to improve crystallizability and SAXS measurement. (2012). ResearchGate. Available at: [Link]
-
The reduction of dehydroascorbate to ascorbate by dithiothreitol is... (2018). ResearchGate. Available at: [Link]
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Technical Support Center: Optimizing Microwave-Assisted Synthesis of Tetrahydropyrimidin-4(1H)-ones
Welcome to the technical support center for the optimization of microwave-assisted synthesis of Tetrahydropyrimidin-4(1H)-ones, often referred to as dihydropyrimidinones (DHPMs). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Biginelli reaction under microwave irradiation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer scientifically grounded protocols to enhance your synthetic outcomes. Microwave-assisted organic synthesis offers significant advantages over conventional heating, including drastically reduced reaction times, often higher yields, and alignment with the principles of green chemistry.[1][2][3][4] However, like any technique, it requires careful optimization to achieve the best results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers in the field.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in a microwave-assisted Biginelli reaction can stem from several factors. The most common culprits are suboptimal reaction temperature, incorrect catalyst choice or loading, and inappropriate solvent or solvent-free conditions.[5][6] For instance, while higher temperatures can accelerate the reaction, they can also lead to the formation of byproducts.[6] It's crucial to systematically optimize these parameters. Additionally, the purity of your starting materials—aldehyde, β-ketoester, and urea/thiourea—is paramount, as impurities can lead to unwanted side reactions.[5]
Q2: I'm observing the formation of a significant amount of byproducts. How can I improve the selectivity of my reaction?
A2: Byproduct formation is a frequent challenge. A common side reaction is the Hantzsch-type synthesis of 1,4-dihydropyridines, which can occur when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[6] To minimize this, consider the following:
-
Temperature Control: Lowering the reaction temperature can often favor the Biginelli pathway.[6]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. Experiment with different Lewis or Brønsted acids to find one that favors the desired product.[1][7]
-
Order of Addition: In some cases, adding the urea component last can minimize its decomposition.[6]
Q3: How do I choose the right catalyst for my specific substrates?
A3: The Biginelli reaction is acid-catalyzed, and a wide array of catalysts have been successfully employed.[1][7][8] The optimal catalyst often depends on the specific aldehyde and β-dicarbonyl compound used. For electron-rich aldehydes, a milder catalyst may be sufficient, while electron-deficient aldehydes might require a stronger acid to promote the reaction. Common choices include Lewis acids like Yb(OTf)₃, InCl₃, and FeCl₃·6H₂O, as well as Brønsted acids like p-toluenesulfonic acid (PTSA) and sulfamic acid.[1][8][9] Solid-supported catalysts are also an excellent green alternative, simplifying purification.[2][10]
Q4: Is a solvent necessary for this reaction? What are the pros and cons of solvent-free conditions?
A4: Many successful microwave-assisted Biginelli reactions are performed under solvent-free conditions, which is a key advantage from a green chemistry perspective.[1][11][12] This approach often leads to shorter reaction times and simpler work-up procedures.[1][2] However, for some substrates, particularly those with poor miscibility or high melting points, a high-boiling, microwave-absorbent solvent like ethanol, acetonitrile, or DMF can be beneficial to ensure a homogeneous reaction mixture and efficient heat transfer.[13][14] The choice between solvent-free and solvent-based conditions should be determined experimentally for your specific system.
Q5: My product is difficult to purify. What are some effective purification strategies?
A5: A common and effective purification method for DHPMs is recrystallization.[1][2][15] After the reaction, the mixture is often cooled and the product precipitates.[1][16] This solid can then be washed with a cold solvent, such as ethanol, to remove unreacted starting materials and soluble impurities.[6][15] If recrystallization is insufficient, column chromatography on silica gel is a standard alternative. The choice of eluent will depend on the polarity of your product.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation & Suggested Solution |
| Inactive Catalyst | The catalyst may be old, hydrated, or simply not effective for your substrates. Solution: Use a fresh batch of catalyst. If using a reusable catalyst, ensure it has been properly activated or regenerated. Consider screening a variety of catalysts (both Lewis and Brønsted acids) to find the most effective one for your system.[6] |
| Suboptimal Microwave Parameters | Incorrect temperature or power settings can lead to incomplete reactions. Solution: Systematically vary the reaction temperature (e.g., from 80°C to 120°C) and microwave power to find the optimal conditions.[10][14] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[6] |
| Poor Microwave Absorption | If your reactants do not absorb microwaves efficiently, the reaction may not reach the desired temperature. Solution: If working solvent-free, consider adding a small amount of a polar, high-boiling solvent like ethanol or using a solid support that absorbs microwaves. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can limit the yield. Solution: A common starting point is a 1:1:1.5 molar ratio of aldehyde, β-ketoester, and urea/thiourea.[1][2] However, optimizing this ratio for your specific substrates can sometimes improve yields. |
Problem 2: Formation of a Fluorescent Byproduct
This often indicates the formation of a Hantzsch-type 1,4-dihydropyridine.[6]
| Parameter to Adjust | Rationale & Recommended Action |
| Reaction Temperature | Higher temperatures can promote the decomposition of urea into ammonia, which is a key component of the Hantzsch reaction. Action: Decrease the reaction temperature in increments of 10°C and monitor the product distribution by TLC or LC-MS.[6] |
| Catalyst Choice | The nature of the acid catalyst can influence the relative rates of the Biginelli and Hantzsch pathways. Action: Screen different catalysts. For example, if you are using a strong Lewis acid, try a milder one or a Brønsted acid. |
| Order of Reagent Addition | Adding urea last may reduce its exposure to high temperatures before the other components have had a chance to react. Action: Experiment with adding the aldehyde and β-ketoester to the reaction vessel first, followed by the catalyst, and finally the urea just before starting the microwave irradiation.[6] |
Problem 3: Difficulty in Product Isolation and Purification
| Issue | Suggested Approach |
| Product is an oil or does not precipitate | This can occur if the product is highly soluble in the reaction medium or has a low melting point. Approach: After the reaction, try removing any solvent under reduced pressure. If the product is still an oil, attempt to induce crystallization by scratching the side of the flask with a glass rod or by adding a small seed crystal if available. Alternatively, proceed directly to column chromatography. |
| Recrystallization is ineffective | The product and impurities may have similar solubilities in the chosen solvent. Approach: Experiment with different recrystallization solvents or solvent mixtures. A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Product is contaminated with unreacted starting materials | This is common, especially if the reaction did not go to completion. Approach: A simple wash of the crude solid with a solvent in which the starting materials are soluble but the product is not can be effective. For example, washing with cold water can remove excess urea.[1][2] |
Experimental Protocols & Workflows
General Protocol for Microwave-Assisted Biginelli Reaction (Solvent-Free)
This protocol provides a starting point for optimization.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst (e.g., 10-20 mol%).[1][2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 5-15 minutes).[14][16] It is crucial to monitor the internal temperature and pressure of the vessel.
-
Work-up: After the reaction is complete (as determined by TLC), cool the vial to room temperature. Add ice-cold water to the reaction mixture to precipitate the product.[1]
-
Purification: Collect the solid product by filtration, wash it thoroughly with cold water to remove any unreacted urea, and then with a small amount of cold ethanol.[15] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1][2]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in the microwave-assisted synthesis of Tetrahydropyrimidin-4(1H)-ones.
Caption: A decision-tree diagram for troubleshooting the synthesis.
Mechanism and Rationale
Understanding the mechanism of the Biginelli reaction is key to effective troubleshooting. The reaction is believed to proceed through a series of acid-catalyzed steps.
Caption: Simplified mechanism of the Biginelli reaction.
The initial and rate-determining step is often the condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[8][17] This electrophilic species then reacts with the enol form of the β-ketoester. The final step is an intramolecular cyclization followed by dehydration to yield the dihydropyrimidinone ring.[8][16] The acid catalyst plays a crucial role in activating both the aldehyde for the initial condensation and the ketoester for the subsequent addition.
By understanding these steps, you can better rationalize the effects of changing reaction parameters. For example, a less reactive aldehyde might require a stronger Lewis acid to efficiently form the N-acyliminium ion.
References
- Pai, N., Waghmode, K., & Khandekar, D. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 23(12), 5217-5219.
- Rezaei, R., Mohammadi, M. K., & Khaledi, A. (2013). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Asian Journal of Chemistry, 25(1), 497-500.
- Jirandehi, H. F., & Mirzaeian, M. (2012). Microwave-assisted Synthesis of Some Biginelli Compounds by ZnSnO4 Catalyst. Asian Journal of Chemistry, 24, 5399-5400.
-
Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). ResearchGate. Retrieved from [Link]
-
Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. (2020). MDPI. Retrieved from [Link]
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. Retrieved from [Link]
-
Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Bentham Science. Retrieved from [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2018). Synlett. Retrieved from [Link]
-
Microwave‐Assisted Efficient Synthesis of Dihydropyrimidines in Solvent‐Free Condition. (2005). ChemInform. Retrieved from [Link]
-
Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 3,4-dihydropyrimidinones in the presence of water under solvent free conditions using conventional heating, microwave irradiation/ultrasound. (2010). Taylor & Francis Online. Retrieved from [Link]
-
Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Bentham Science. Retrieved from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI. Retrieved from [Link]
-
Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (n.d.). Folia Medica. Retrieved from [Link]
-
Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. (2020). RSC Advances. Retrieved from [Link]
-
Microwave assisted Biginelli s synthesi. (n.d.). JOCPR. Retrieved from [Link]
-
molbank. (2012). Semantic Scholar. Retrieved from [Link]
-
Tetrahydropyrimidines via the biginelli reaction. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PMC. Retrieved from [Link]
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Technical Support Center: Stabilizing Tetrahydropyrimidin-4(1H)-one Derivatives in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Tetrahydropyrimidin-4(1H)-one scaffold, commonly known as the dihydropyrimidinone (DHPM) core. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent instability of this heterocyclic system in aqueous environments. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your compounds during experimentation.
Introduction: The Challenge of the DHPM Core in Water
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) moiety, a product of the renowned Biginelli reaction, is a cornerstone of many pharmacologically active compounds, including calcium channel blockers and antiviral agents.[1][2] While robust during its synthesis, typically under acidic conditions, the non-aromatic, heterocyclic core is susceptible to degradation in aqueous solutions, particularly under neutral to basic conditions. This instability can lead to loss of compound concentration, appearance of unknown impurities, and ultimately, unreliable experimental data. This guide will walk you through the causes of this instability and provide actionable strategies to mitigate it.
Frequently Asked Questions (FAQs)
Q1: My compound's concentration is decreasing in my aqueous stock solution over a short period. What is the likely chemical cause?
A: The most probable cause of concentration loss is the hydrolytic degradation of the tetrahydropyrimidine ring. The core structure contains a cyclic N-acyl-imine moiety, which is susceptible to ring-opening hydrolysis. This process can be catalyzed by both acid and base, but is often more pronounced at neutral and slightly basic pH.
The degradation likely proceeds via a retro-Biginelli type reaction or a related ring-opening hydrolysis. Water acts as a nucleophile, attacking the electrophilic carbons of the ring (C4 and C2). This leads to the formation of unstable intermediates that subsequently break down into more stable, open-chain products or even revert to the original starting components of a Biginelli synthesis.[1]
To understand this, consider the following proposed mechanism:
Caption: Proposed hydrolytic degradation pathway for the DHPM core.
This hydrolytic instability underscores the need for careful control of solution pH, temperature, and composition.
Q2: How does pH critically influence the stability of my DHPM compound, and what buffer should I use?
A: The stability of DHPMs is profoundly pH-dependent.[3][4] The rate of hydrolysis is typically minimized in a slightly acidic pH range.
-
Acidic pH (below ~4): While the Biginelli reaction itself is often acid-catalyzed, prolonged exposure to strong acid can promote hydrolysis of the cyclic amide bond.[5]
-
Neutral to Basic pH (above ~6.5): This range is often the most problematic. Hydroxide ions (OH⁻) are potent nucleophiles that can readily attack the electrophilic centers in the ring, leading to rapid degradation. The rate of degradation often increases significantly as the pH rises.[6]
For most applications, maintaining a pH between 4.0 and 6.0 is the optimal strategy to maximize stability in aqueous media. Selecting the right buffer is crucial.
| pH Range | Recommended Buffer System | Concentration (mM) | Rationale & Considerations |
| 4.0 - 5.5 | Acetate Buffer (Sodium Acetate) | 10 - 50 | Provides good buffering capacity in this range. Widely compatible with biological assays. Ensure compatibility with your specific compound. |
| 5.5 - 6.5 | MES Buffer (2-(N-morpholino)ethanesulfonic acid) | 10 - 50 | A "Good's" buffer, known for minimal interaction with biological systems. A good choice for cell-based assays. |
| 5.8 - 7.2 | Phosphate Buffer (e.g., PBS) | 10 - 50 | Use with Caution. While common, the pH of PBS (~7.4) may be too high for optimal stability. If required, adjust the pH downwards to the low 6's and use for the shortest duration possible. |
Self-Validation: Always perform a preliminary stability test of your compound in the chosen buffer system before proceeding with critical experiments. An unexpected interaction between your compound and the buffer components, though rare, can sometimes occur.
Q3: I'm observing new peaks in my HPLC/LC-MS analysis after incubating my compound in a buffer. What are these likely degradation products?
A: The new peaks are almost certainly the degradation products from the hydrolytic pathway described in Q1. Using LC-MS is an excellent method for identifying these species.[7][8] Based on the retro-Biginelli mechanism, you should look for masses corresponding to:
-
Ring-Opened Products: The initial product of hydrolysis will have a mass corresponding to the parent compound + 18 amu (the mass of water).
-
Fragmentation Products: More likely, you will observe the masses of the subsequent fragmentation products, which could include the original β-dicarbonyl compound, the aldehyde, and urea (or their derivatives) used in the synthesis.
Monitoring the disappearance of the parent compound's mass peak alongside the appearance of these new mass peaks provides definitive evidence of degradation.
Q4: What is the most reliable method for preparing and storing solutions of DHPM derivatives to ensure stability?
A: The key is to minimize the compound's exposure to water, especially at suboptimal pH. The following protocol is highly recommended:
Protocol: Preparation of a Stable Stock Solution
-
Primary Stock Preparation: Dissolve the solid compound in a dry, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a high concentration (e.g., 10-50 mM). These solvents lack exchangeable protons and do not participate in hydrolysis, providing excellent long-term stability.
-
Storage of Primary Stock: Aliquot the primary stock into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C . This prevents degradation from repeated freeze-thaw cycles and moisture ingress.
-
Preparation of Aqueous Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the primary stock.
-
Prepare your aqueous buffer (ideally pH 4.0-6.0, see Table 1) and chill it on ice.
-
Perform a serial dilution of the DMSO stock into the cold aqueous buffer to achieve your final desired concentration. Crucially, ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).
-
Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for extended periods unless stability has been explicitly verified.
-
Q5: Can I use co-solvents in my aqueous buffer to improve the stability of my compound?
A: Yes, using co-solvents is a valid and effective formulation strategy.[9][10] Co-solvents work by reducing the overall activity of water in the solution, thereby decreasing the rate of hydrolysis. They can also improve the solubility of hydrophobic compounds.
| Co-Solvent | Typical Starting Concentration (% v/v) | Notes |
| Ethanol (EtOH) | 5 - 20% | Often well-tolerated in biological assays. Can be a good first choice. |
| Propylene Glycol (PG) | 5 - 20% | A common pharmaceutical excipient used to enhance stability and solubility. |
| Polyethylene Glycol 400 (PEG 400) | 5 - 30% | Effective at reducing water activity but can increase viscosity. |
| Glycerol | 10 - 40% | A highly viscous co-solvent that can significantly slow degradation but may interfere with some assays. |
Important Consideration: Always verify that the chosen co-solvent and its final concentration do not interfere with your experimental system (e.g., enzyme activity, cell viability).
Troubleshooting Guides
Guide 1: Protocol for a Rapid pH-Dependent Stability Screen
If you are working with a novel DHPM derivative, performing a quick stability screen is essential. This protocol will help you determine the optimal pH for your compound.
Objective: To determine the relative stability of a DHPM compound at three different pH values over 24 hours.
Methodology:
-
Prepare Buffers: Make 50 mM Acetate (pH 4.5), 50 mM MES (pH 6.0), and 50 mM Phosphate (pH 7.4) buffers.
-
Prepare Primary Stock: Create a 10 mM stock of your compound in 100% DMSO.
-
Prepare Test Solutions: For each pH condition, dilute the DMSO stock into the buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is constant (1%) across all samples.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot from each solution and analyze it via HPLC-UV to get the starting peak area for your compound. This is your 100% reference.
-
Incubation: Store the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: Take aliquots at specific time points (e.g., 2h, 6h, 24h). Analyze each by HPLC-UV.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot "% Compound Remaining vs. Time" for each pH condition. The pH with the slowest decline in concentration is the most stabilizing.
Caption: Experimental workflow for a rapid pH-dependent stability screen.
References
-
YouTube. (2021). Biginelli Reaction. [Link]
-
Wikipedia. (2023). Biginelli reaction. [Link]
-
MDPI. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
ResearchGate. (2015). Recent Developments in the Reactivity of the Biginelli Compounds. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Chemistry Journal of Moldova. (2023). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. [Link]
-
Wisdom Library. (2024). Biginelli reaction: Significance and symbolism. [Link]
-
PubMed. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. [Link]
-
Consensus. Strategies to enhance pharmaceutical formulation stability. [Link]
-
PubMed. (2014). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. [Link]
-
National Institutes of Health (NIH). (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]
-
PubMed. (2024). Solvent and Catalyst-Free One-Pot Synthesis of Tetrahydropyrimidine Analogs for Their Larvicidal Activity and Structural Insights. [Link]
-
PubMed. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
-
SciSpace. (2006). Recent progress in the chemistry of dihydropyrimidinones. [Link]
-
MDPI. (2021). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. [Link]
-
PubMed. (1994). An unexpected pH effect on the stability of moexipril lyophilized powder. [Link]
-
Chemical Methodologies. (2024). Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-ones Using a Hydrogel as a Green and Reusable Catalyst. [Link]
-
National Institutes of Health (NIH). (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]
-
University of Surabaya Repository. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
-
Royal Society of Chemistry. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. [Link]
-
MDPI. (2022). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. [Link]
-
ResearchGate. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. [Link]
-
PubMed. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. [Link]
-
AquaEnergy Expo. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]
-
National Institutes of Health (NIH). (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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PubChem. 1,4,5,6-Tetrahydropyrimidine. [Link]
-
ResearchGate. (2020). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. [Link]
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MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]
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MDPI. (2021). Strategies for Improving Peptide Stability and Delivery. [Link]
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MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
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MDPI. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. [Link]
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Validation & Comparative
A Comparative Guide to Tetrahydropyrimidin-4(1H)-ones and Dihydropyrimidines for Researchers
A deep dive into the synthesis, characteristics, and biological significance of two closely related heterocyclic scaffolds.
In the landscape of medicinal chemistry, pyrimidine-based heterocycles are cornerstones of drug discovery, offering a versatile scaffold for developing novel therapeutic agents. Among these, tetrahydropyrimidin-4(1H)-ones and dihydropyrimidines have garnered significant attention. While often discussed in overlapping contexts, a nuanced understanding of their distinct and shared features is crucial for researchers and drug development professionals. This guide provides an in-depth, objective comparison of these two classes of compounds, supported by experimental data and established scientific literature.
At a Glance: Key Distinctions and Overlaps
| Feature | Tetrahydropyrimidin-4(1H)-one Derivatives | Dihydropyrimidine Derivatives (e.g., DHPMs) |
| Core Structure | Saturated or partially saturated pyrimidine ring with a carbonyl group at the 4th position. | Pyrimidine ring with one double bond, most commonly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). |
| Synthesis | Often synthesized via variations of the Biginelli reaction or multi-step synthetic routes. | Predominantly synthesized via the one-pot Biginelli multicomponent reaction.[1][2] |
| Stability | Generally more stable due to a more saturated ring structure. | Stability can be influenced by substitution patterns; the dihydropyrimidine ring is susceptible to oxidation. |
| Biological Activity | Broad spectrum including antibacterial, anticancer, and antiviral properties.[3][4] | Well-established activities as calcium channel blockers, antihypertensive, anti-inflammatory, and anticancer agents.[5][6] |
Deciphering the Structures: A Closer Look
The fundamental difference between tetrahydropyrimidin-4(1H)-ones and dihydropyrimidines lies in the degree of saturation of the pyrimidine ring. The term "dihydropyrimidine" indicates the presence of one double bond in the heterocyclic ring, with the most extensively studied being the 3,4-dihydropyrimidin-2(1H)-ones, commonly known as DHPMs. In contrast, "tetrahydropyrimidine" implies a more saturated ring system. However, it is crucial to note that the literature often uses these terms interchangeably, with many compounds referred to as "tetrahydropyrimidines" being, in fact, substituted dihydropyrimidinones.[4] For the purpose of this guide, we will focus on the well-characterized DHPMs as the primary example of dihydropyrimidines and compare them with other relevant tetrahydropyrimidine derivatives.
The Synthetic Landscape: Biginelli and Beyond
The synthesis of dihydropyrimidines is dominated by the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2] This reaction is prized for its efficiency and the diversity of compounds it can generate.
A simplified workflow of the Biginelli reaction for the synthesis of DHPMs.
The synthesis of other tetrahydropyrimidine derivatives can also be achieved through modifications of the Biginelli reaction or via multi-step synthetic pathways, sometimes involving the reduction of a dihydropyrimidine precursor.
A Comparative Look at Physicochemical Properties
The degree of saturation in the pyrimidine ring directly impacts the physicochemical properties of these compounds.
| Property | This compound Derivatives | Dihydropyrimidine Derivatives (DHPMs) |
| Polarity | Generally higher due to increased sp3 character. | Polarity is variable and highly dependent on substituents. |
| Solubility | Often exhibit better aqueous solubility. | Solubility can be a challenge, particularly with lipophilic substituents. |
| Metabolic Stability | The saturated ring can be more resistant to metabolic degradation. | The dihydropyridine-like core can be susceptible to oxidation by cytochrome P450 enzymes.[7] |
Biological Activity: A Tale of Two Scaffolds
Both tetrahydropyrimidin-4(1H)-ones and dihydropyrimidines are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.
Dihydropyrimidines, particularly DHPMs, are renowned for their activity as calcium channel blockers, with some derivatives developed as antihypertensive drugs.[8] They also exhibit potent anti-inflammatory, antibacterial, and anticancer properties.[5][6] The anticancer activity of some DHPMs is attributed to their ability to inhibit mitotic kinesin Eg5, leading to cell cycle arrest.[5]
Tetrahydropyrimidine derivatives have also demonstrated significant therapeutic potential. Studies have highlighted their efficacy as antibacterial agents against both Gram-positive and Gram-negative bacteria.[3] Furthermore, various substituted tetrahydropyrimidines have been investigated for their anticancer and antiviral activities, including as inhibitors of HIV integrase.[4]
Comparative biological activities of the two scaffolds.
Experimental Protocols
Representative Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one (DHPM) via Biginelli Reaction[1][2]
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., HCl, Lewis acids)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol) in ethanol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the pure DHPM derivative.
Characterization Data for a Representative DHPM: 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one[1]
-
¹H NMR (CDCl₃, 500 MHz): δ 7.86 (s, 1H, NH), 5.64 (s, 1H, NH), 7.31 (m, 5H, aromatic protons), 5.40 (d, 1H, J = 3.40 Hz, CH), 3.62 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
-
IR (NaCl) ν: 3331, 2923, 2853, 1771, 1697, 1653, 1506, 1457, 1239, 1236, 1094, 756, 698 cm⁻¹.
Conclusion
While the nomenclature can sometimes be ambiguous, the core pyrimidine scaffolds of tetrahydropyrimidin-4(1H)-ones and dihydropyrimidines offer a rich playground for medicinal chemists. Dihydropyrimidines, particularly those derived from the Biginelli reaction, are well-established and continue to be a source of bioactive compounds with diverse therapeutic applications. The more saturated tetrahydropyrimidine derivatives, though less distinctly categorized, also hold significant promise, particularly in the development of novel antibacterial and antiviral agents. A thorough understanding of their synthesis, properties, and biological activities is paramount for the rational design of next-generation therapeutics based on these versatile heterocyclic systems.
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A Researcher's Guide to Validating the Mechanism of Action of Novel Tetrahydropyrimidin-4(1H)-one Analogs
For drug discovery researchers, the emergence of a novel compound series like those based on the Tetrahydropyrimidin-4(1H)-one (THPM) scaffold presents both an opportunity and a challenge. The therapeutic potential of this chemical class is broad, with derivatives reported to exhibit anticancer, antimicrobial, and antiviral properties.[1][2][3] However, this chemical diversity implies a corresponding diversity in the mechanism of action (MoA). A frequent challenge is that while a compound may show promising bioactivity, its precise molecular target and the pathway it modulates remain unknown.[4]
This guide provides a systematic, multi-tiered approach to elucidating the MoA of a novel THPM analog, focusing on a hypothetical anticancer candidate. We will move from broad phenotypic observations to specific target engagement, emphasizing the rationale behind experimental choices and presenting a self-validating workflow. This framework is designed to build a robust, evidence-based understanding of a compound's biological function, a critical step for any preclinical drug discovery program.[5][6]
The Hierarchical Approach to MoA Validation
A successful MoA validation strategy is not a single experiment but a logical progression of inquiries. The confidence in a hypothesized mechanism increases as evidence is gathered from multiple, orthogonal assays that interrogate different levels of biological organization.[7] Our approach is structured in three phases:
-
Phase 1: Cellular Phenotyping and Pathway Analysis. What is the observable effect of the compound on cancer cells, and which cellular processes are implicated?
-
Phase 2: Target Identification and Engagement. What is the direct molecular binding partner of the compound?
-
Phase 3: In-depth Mechanistic Confirmation. How does target engagement translate to the observed cellular phenotype and anticancer activity?
Below is a diagrammatic overview of this validation workflow.
Caption: A three-phase workflow for validating the mechanism of action.
Phase 1: Cellular Phenotyping and Pathway Analysis
The initial step is to characterize the biological impact of the novel THPM analog at a cellular level. This phase aims to answer the question: "What is the compound doing to the cancer cells?"
Experiment 1A: Comprehensive Cytotoxicity Profiling
Rationale: The first step is to confirm and quantify the compound's anticancer effect across a diverse panel of cancer cell lines. This helps to identify sensitive and resistant cell lines, which can provide early clues about the MoA. For example, if the compound is highly effective in cell lines with a specific mutation, that genetic context can guide future experiments.
Protocol:
-
Select a panel of 15-20 cancer cell lines from different tissues (e.g., breast, lung, colon).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the THPM analog (e.g., from 1 nM to 100 µM) for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation:
| Cell Line | Histology | IC50 (µM) of Novel THPM | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast | 0.5 | 0.8 |
| MDA-MB-231 | Breast | 1.2 | 1.5 |
| A549 | Lung | 5.8 | 3.2 |
| HCT116 | Colon | 0.9 | 1.1 |
Comparison of Methods: While endpoint assays like CellTiter-Glo® are high-throughput, they provide a static snapshot. Real-time cell analysis systems (e.g., IncuCyte®) offer a kinetic view of cell death and proliferation, which can distinguish between cytostatic and cytotoxic effects. A cytostatic effect, where cell division is halted, might point towards mechanisms like cell cycle arrest, a known effect of some THPMs that inhibit kinesin Eg5.[3][4]
Experiment 1B: Cell Cycle and Apoptosis Analysis
Rationale: Based on the known activities of other THPMs, cell cycle arrest and apoptosis are plausible mechanisms.[4][8] Flow cytometry can be used to precisely quantify these effects.
Protocol:
-
Treat a sensitive cell line (e.g., MCF-7) with the THPM analog at its IC50 and 5x IC50 for 24 and 48 hours.
-
For Cell Cycle: Harvest, fix, and stain the cells with propidium iodide (PI). Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
For Apoptosis: Harvest and stain cells with an Annexin V/PI kit. Analyze by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Expected Outcome & Interpretation: An accumulation of cells in the G2/M phase would be consistent with the MoA of Monastrol, an Eg5 inhibitor.[4] An increase in the Annexin V-positive population would confirm the induction of apoptosis.[8]
Phase 2: Target Identification and Engagement
With the knowledge that our hypothetical THPM analog induces G2/M arrest and apoptosis, we can now search for its direct molecular target.
Experiment 2A: Hypothesis-Free Target Identification
Rationale: While we might suspect a target like Eg5 or a specific kinase, an unbiased approach is crucial to discover novel mechanisms.[4][8] Thermal Proteome Profiling (TPP) is a powerful technique that can identify a compound's target by observing changes in protein thermal stability upon ligand binding.
Protocol:
-
Treat intact cancer cells with the THPM analog or a vehicle control.
-
Lyse the cells and heat the lysates across a range of temperatures.
-
Separate soluble and aggregated proteins and analyze the soluble fraction by mass spectrometry.
-
Identify proteins whose thermal stability is significantly altered in the presence of the compound. These are the candidate targets.
Comparison of Methods:
-
Affinity Chromatography: Requires chemical modification of the compound to immobilize it on a resin, which may alter its binding properties.
-
TPP: Performed in a more native-like environment (cell lysate or intact cells) and does not require compound modification. It provides strong evidence of direct physical interaction in a cellular context.
Experiment 2B: Direct Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA)
Rationale: Once a candidate target is identified via TPP (let's hypothesize it is PIM-1 kinase), it is essential to confirm direct engagement in intact cells. CETSA is the gold standard for this.[8]
Protocol:
-
Treat intact cells with varying concentrations of the THPM analog.
-
Heat the cells at a specific temperature that denatures a significant portion of the target protein.
-
Lyse the cells and separate soluble and aggregated proteins.
-
Quantify the amount of soluble target protein (PIM-1) by Western blot or ELISA.
-
A dose-dependent increase in the soluble protein fraction indicates that the compound is binding to and stabilizing the target.
Data Presentation:
| THPM Conc. (µM) | Soluble PIM-1 (Relative Units) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 |
| 1 | 4.5 |
| 10 | 8.2 |
Phase 3: In-depth Mechanistic Confirmation
Now we must connect the dots: does the binding of the THPM analog to PIM-1 kinase explain the observed G2/M arrest and apoptosis?
Experiment 3A: In Vitro Target Activity Assay
Rationale: Target engagement does not automatically equate to functional modulation. We need to determine if the compound inhibits or activates the target's function. For a kinase like PIM-1, this involves a biochemical kinase assay.
Protocol:
-
Use a recombinant PIM-1 kinase enzyme.
-
In a multi-well plate, combine the enzyme, a known substrate peptide, and ATP (often radiolabeled or with a chemical tag for detection).
-
Add the THPM analog at various concentrations.
-
Measure the phosphorylation of the substrate. A reduction in signal indicates kinase inhibition.
-
Calculate the IC50 of the compound for the target enzyme.
Experiment 3B: Cellular Target Validation with Genetic Approaches
Rationale: This is a crucial step to establish causality.[9] If the THPM analog works by inhibiting PIM-1, then removing PIM-1 from the cells should mimic the effect of the drug and render the cells less sensitive to the drug.
Protocol:
-
Use CRISPR/Cas9 or siRNA to knock down the expression of PIM-1 in the sensitive cancer cell line.
-
Confirm knockdown by Western blot.
-
Phenotypic Mimicry: Assess the cell cycle profile and apoptosis levels in the PIM-1 knockdown cells. An increase in G2/M arrest and apoptosis would support the hypothesis.
-
Resistance Test: Treat both the control and PIM-1 knockdown cells with the THPM analog and measure cell viability. A rightward shift in the IC50 curve for the knockdown cells would provide strong evidence that PIM-1 is the relevant target.
Caption: Hypothesized signaling pathway for the novel THPM analog.
Experiment 3C: In Vivo Validation
Rationale: The final step is to determine if the MoA holds true in a complex biological system.[10] A mouse xenograft model using a sensitive cancer cell line is the standard preclinical approach.
Protocol:
-
Implant the sensitive cancer cells into immunodeficient mice.
-
Once tumors are established, treat the mice with the THPM analog or a vehicle control.
-
Monitor tumor growth over time.
-
At the end of the study, excise the tumors and perform pharmacodynamic analysis (e.g., Western blot for phosphorylated PIM-1 substrates) to confirm target engagement in the tumor tissue.
A significant reduction in tumor growth, coupled with evidence of PIM-1 inhibition in the tumor tissue, provides the highest level of validation for the proposed MoA.
Conclusion
Validating the mechanism of action for a novel this compound analog is a rigorous, multi-step process. By systematically progressing from broad cellular effects to specific molecular interactions and finally to in vivo confirmation, researchers can build a compelling and data-driven case for their compound's therapeutic potential. This hierarchical and self-validating approach not only elucidates the fundamental biology of a new chemical entity but also significantly de-risks its progression towards clinical development.
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In Vivo Validation of Tetrahydropyrimidin-4(1H)-one Anticancer Activity: A Comparative Guide for Researchers
Abstract
The translation of promising in vitro data to in vivo efficacy is a decisive step in the preclinical development of novel anticancer agents.[1][2] For researchers in oncology and drug discovery, a robust framework for this transition is essential. This guide provides a comprehensive analysis of the in vivo validation of Tetrahydropyrimidin-4(1H)-one (THPM) derivatives, a promising class of anticancer compounds. We delve into the mechanistic rationale, present detailed experimental workflows, and offer a comparative analysis against alternative antimitotic agents, supported by preclinical data. Our objective is to equip scientists with the technical insights and practical methodologies required to rigorously evaluate and advance these compounds toward clinical consideration.
The Emergence of Tetrahydropyrimidin-4(1H)-ones in Oncology
The THPM scaffold has garnered significant attention in medicinal chemistry, largely due to the discovery of Monastrol, a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5 (also known as KSP or KIF11).[3][4] Eg5 is a motor protein essential for establishing the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[5] Inhibition of Eg5 leads to the formation of characteristic "monopolar spindles," triggering mitotic arrest and subsequent apoptosis in proliferating cancer cells.[5][6] The identification of Monastrol validated Eg5 as a druggable cancer target and established the THPM scaffold as a promising starting point for a new class of antimitotic agents, distinct from tubulin-targeting drugs like taxanes and vinca alkaloids.[3][6]
A Framework for In Vivo Validation
The journey from a promising in vitro IC50 value to a demonstration of in vivo tumor growth inhibition requires a systematic and well-controlled experimental approach.[7][8] The following workflow outlines the critical phases for assessing the anticancer efficacy of a novel THPM derivative in a preclinical setting.
Caption: Standardized workflow for preclinical in vivo efficacy testing of anticancer compounds.
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
This protocol provides a step-by-step methodology for a typical in vivo efficacy study using a human cancer cell line xenograft model in immunocompromised mice.
1. Animal Model and Cell Line Selection:
-
Rationale: The choice of cell line and mouse strain is critical. The cell line should exhibit sensitivity to the THPM compound in vitro and form solid tumors in vivo. Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are required to prevent rejection of human tumor cells.[9]
-
Procedure:
-
Culture a human cancer cell line (e.g., HeLa or MDA-MB-231) under sterile conditions.[10]
-
Harvest cells during the exponential growth phase and verify viability (>95%).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5x10⁷ cells/mL. The Matrigel aids in tumor establishment.
-
2. Tumor Implantation and Growth Monitoring:
-
Rationale: Establishing a consistent tumor volume before treatment initiation is key to reducing variability between animals.
-
Procedure:
-
Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group) with similar mean tumor volumes.
-
3. Compound Administration and Monitoring:
-
Rationale: The dosing regimen (dose, route, and frequency) should be informed by prior maximum tolerated dose (MTD) and pharmacokinetic studies.[11]
-
Procedure:
-
Prepare the THPM compound in a sterile, non-toxic vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline).
-
Administer the compound via the determined route (e.g., intraperitoneal injection) at the desired dose (e.g., 50 mg/kg) daily for 21 days.
-
Administer vehicle-only to the control group and a positive control drug (e.g., Paclitaxel) to a comparator group.
-
Record tumor measurements and body weights twice weekly to assess efficacy and toxicity. Significant body weight loss (>15-20%) is a sign of toxicity.
-
4. Endpoint Analysis:
-
Rationale: Terminal analysis provides quantitative efficacy data and mechanistic insights into the drug's in vivo action.
-
Procedure:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight for each mouse.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change for the control group.
-
Fix a portion of the tumor in formalin for histopathology (H&E staining) and immunohistochemistry (IHC) analysis of biomarkers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
-
Comparative Performance Analysis
To establish the potential of a novel THPM derivative, its performance must be benchmarked against both the parent compound and established drugs targeting similar cellular processes. The following table provides a comparative summary for a hypothetical THPM derivative, "THPM-Y," against other Eg5 inhibitors and a standard-of-care microtubule agent.
| Compound | Mechanism of Action | In Vivo Model | Dosing Regimen (Example) | Tumor Growth Inhibition (TGI) | Key Characteristics |
| THPM-Y (Hypothetical) | Eg5 Kinesin Inhibitor | HeLa Xenograft | 50 mg/kg, i.p., daily | ~70% | Optimized potency and solubility over Monastrol. |
| Monastrol | Eg5 Kinesin Inhibitor | Multiple Xenografts | 100 mg/kg, i.p., daily | ~40-50% | Prototype Eg5 inhibitor; moderate in vivo potency.[12][13] |
| Filanesib (ARRY-520) | Eg5 Kinesin Inhibitor | Multiple Myeloma Xenograft | 1.5 mg/kg, i.v., Q4D | >80% | Highly potent; has advanced to clinical trials.[3] |
| Paclitaxel | Microtubule Stabilizer | Multiple Xenografts | 20 mg/kg, i.v., weekly | >75% | Standard-of-care antimitotic; potential for neurotoxicity.[6] |
Mechanistic Differentiation of Antimitotic Agents
While both Eg5 inhibitors and tubulin binders induce mitotic arrest, their molecular mechanisms are distinct. This difference is crucial as it can lead to different efficacy profiles and side effects. Eg5 inhibitors prevent centrosome separation, while tubulin binders disrupt microtubule dynamics.
Caption: Distinct mechanisms of action for THPMs and tubulin-binding agents leading to mitotic arrest.
Future Directions and Advanced Considerations
While traditional xenograft models are foundational, the field is moving towards more predictive models and strategies:
-
Combination Therapies: The cytostatic nature of some THPMs makes them excellent candidates for combination with other cytotoxic or targeted agents. Studies have shown synergistic effects when THPM derivatives are combined with drugs like EGFR inhibitors.[14][15][16]
-
Advanced In Vivo Models: Patient-derived xenograft (PDX) models, which involve implanting tumor fragments directly from a patient, better retain the heterogeneity of human cancers and are considered more predictive of clinical response.[9]
-
Pharmacokinetics and Biomarkers: A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is vital for optimizing its therapeutic window.[11] In vivo studies should incorporate biomarker analysis (e.g., phospho-histone H3 in tumor biopsies) to confirm target engagement.[17]
Conclusion
The this compound scaffold remains a fertile ground for the discovery of novel anticancer agents, particularly those targeting the mitotic machinery. A successful in vivo validation program, as outlined in this guide, is paramount. It requires not only rigorous, well-controlled experimental execution but also a strategic comparative analysis against relevant benchmarks. By integrating detailed protocols, mechanistic understanding, and forward-looking strategies, researchers can effectively de-risk their drug development programs and accelerate the translation of promising THPM derivatives from the laboratory to the clinic.
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- Discovery, synthesis and characterization of hexahydropyranoquinolines as a novel class of selective inhibitors of the mitotic kinesin Eg5. AACR Journals.
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- Inhibitors of kinesin Eg5: antiproliferative activity of monastrol analogues against human glioblastoma cells. PubMed.
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- Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Publishing.
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Tetrahydropyrimidin-4(1H)-one Inhibitors
Introduction
The tetrahydropyrimidin-4(1H)-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting key cellular signaling nodes, particularly protein kinases.[1][2] Its synthetic tractability via methods like the Biginelli reaction allows for diverse chemical modifications, leading to potent and selective agents.[1][3] However, the therapeutic success of any kinase inhibitor hinges on its selectivity. The high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target activities.[4][5] This cross-reactivity can result in unforeseen toxicity or, in some cases, beneficial polypharmacology.[6][7]
Therefore, a rigorous and multi-faceted cross-reactivity analysis is not merely a supplementary step but a cornerstone of the preclinical development process for any novel this compound inhibitor. This guide provides an in-depth comparison of essential methodologies, explains the causal logic behind experimental choices, and presents standardized protocols to ensure data integrity and reproducibility.
The Imperative of Selectivity: A Focus on Kinase Targets
Many this compound derivatives have been developed as potent ATP-competitive kinase inhibitors.[1] A prominent example is their application as inhibitors of Monopolar Spindle Kinase 1 (Mps1, also known as TTK), a crucial regulator of the spindle assembly checkpoint (SAC) in mitosis.[8][9][10] Overexpression of Mps1 is common in various cancers, making it an attractive therapeutic target.[9][10] Inhibition of Mps1 can force cancer cells with chromosomal instability to undergo aberrant mitosis, leading to cell death.[11][12]
However, an inhibitor designed against Mps1 could potentially interact with other kinases involved in cell cycle progression (e.g., Aurora kinases, CDKs) or other critical signaling pathways. Such off-target inhibition can lead to a narrow therapeutic window or unexpected side effects. Thus, understanding an inhibitor's complete interaction profile is paramount.
Core Methodologies for Cross-Reactivity Profiling
A robust assessment of inhibitor selectivity requires a tiered approach, moving from high-throughput biochemical assays to more physiologically relevant cell-based methods.
-
Biochemical Kinase Profiling (Kinome Scanning)
-
Cell-Based Target Engagement (Cellular Thermal Shift Assay - CETSA)
The following diagram illustrates a standard workflow for comprehensively evaluating inhibitor cross-reactivity.
Caption: Workflow for inhibitor cross-reactivity analysis.
Biochemical Kinome Profiling
Expertise & Experience: This is the foundational step for any selectivity investigation. By screening the inhibitor against a large, representative panel of the human kinome (often >400 kinases), we obtain a broad, unbiased view of its interaction landscape.[13][14] This approach is crucial for identifying not only closely related off-targets but also completely unexpected interactions that would be missed by hypothesis-driven experiments.[15] Commercial services offer standardized and validated panels, ensuring high-quality, reproducible data.[16][17]
Trustworthiness: The validity of this screen is ensured by using a fixed, physiologically relevant ATP concentration (or determining the Km,ATP for each kinase) and including well-characterized reference inhibitors as positive controls.[13][18] Data is typically generated as percent inhibition (%I) at a single high concentration (e.g., 1 or 10 µM) and then followed up with full dose-response curves (IC50) for any significant "hits."
Comparative Data Presentation
To illustrate, consider two hypothetical this compound inhibitors developed against Mps1: THP-A and THP-B . After a broad kinome screen, IC50 values were determined for the primary target and key off-targets.
| Kinase Target | THP-A (IC50, nM) | THP-B (IC50, nM) | Comments |
| Mps1 (TTK) | 5 | 12 | Primary Target |
| Aurora A | 85 | >10,000 | THP-A shows significant Aurora A activity. |
| Aurora B | 150 | >10,000 | THP-A shows significant Aurora B activity. |
| PLK1 | 2,500 | >10,000 | Weak off-target activity for THP-A. |
| MEK1 | >10,000 | 8,500 | THP-B shows very weak, likely irrelevant MEK1 activity. |
| AAK1 | 950 | >10,000 | Weak off-target activity for THP-A. |
Interpretation: This data clearly shows that while THP-A is more potent against the primary target Mps1, it suffers from significant cross-reactivity with Aurora kinases. This dual activity could have complex biological consequences, as both Mps1 and Aurora kinases are critical for mitosis.[19] In contrast, THP-B is a more selective inhibitor, making it a potentially cleaner pharmacological tool and a more promising therapeutic candidate, despite its slightly lower on-target potency.
Protocol: High-Throughput Biochemical Kinase Assay (Representative)
This protocol describes a typical TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay format, widely used in kinome profiling.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare serial dilutions of the test inhibitor (e.g., THP-A, THP-B) in DMSO, then dilute further into the kinase buffer.
-
Prepare a solution containing the specific kinase and its corresponding biotinylated peptide substrate.
-
Prepare an ATP solution at 2x the final desired concentration.
-
Prepare a stop/detection buffer containing EDTA (to stop the kinase reaction), a Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
-
Kinase Reaction:
-
Dispense 5 µL of the inhibitor solution into a low-volume 384-well plate.
-
Add 5 µL of the kinase/substrate solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the stop/detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Normalize the data to high (no inhibitor) and low (no ATP) controls.
-
Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: While a biochemical assay confirms direct enzymatic inhibition, it does not prove that the inhibitor can reach and bind to its target in the complex environment of a living cell. CETSA is a powerful, label-free method that directly measures target engagement in intact cells or even tissues.[20][21][22] The principle is based on ligand-induced thermal stabilization: a protein bound to an inhibitor is more resistant to heat-induced denaturation than an unbound protein.[23][24] This technique is indispensable for validating on-target engagement and can also be used to confirm or refute potential off-targets identified in kinome scans.
Trustworthiness: The self-validating nature of CETSA lies in its dose- and temperature-dependent outputs. A true binding event will show a clear thermal shift (a higher melting temperature, Tm) that increases with the concentration of the inhibitor. This provides direct, biophysical evidence of a drug-target interaction within the cell.[21]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based CETSA for Mps1 Target Engagement
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa) in multiple plates and grow to ~80% confluency.
-
Treat cells with the desired concentration of the this compound inhibitor (e.g., 1 µM THP-B) or vehicle (DMSO) for 1 hour in the incubator.
-
-
Heating and Lysis:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot 100 µL of the cell suspension into multiple PCR tubes for each treatment condition.
-
Place the PCR tubes in a thermal cycler and heat each tube to a different temperature (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes, followed by a cooling step to 4°C.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Fractionation and Protein Quantification:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble fraction) and transfer to a new tube.
-
Determine the protein concentration of the soluble fraction using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-Mps1/TTK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Interpretation:
-
Quantify the band intensity for each lane.
-
For each treatment group, plot the normalized band intensity against the temperature.
-
Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm in the inhibitor-treated group compared to the vehicle group confirms target engagement.
-
Conclusion
The development of selective this compound inhibitors requires a systematic and logical approach to cross-reactivity analysis. By integrating broad biochemical profiling with direct, in-cell target engagement assays, researchers can build a comprehensive understanding of a compound's interaction profile. This dual approach provides the necessary confidence to interpret cellular phenotypes, predict potential toxicities, and ultimately select inhibitor candidates with the highest probability of success in further preclinical and clinical development. The protocols and frameworks described herein provide a robust system for generating high-quality, reliable data essential for advancing the next generation of targeted therapeutics.
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A Comparative Guide to Tetrahydropyrimidin-4(1H)-one Derivatives and Commercial Kinase Inhibitors in Oncology Research
In the landscape of oncology drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation. Kinases, as crucial regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. This guide provides a comprehensive comparison of a novel class of compounds, Tetrahydropyrimidin-4(1H)-one derivatives, with established commercial kinase inhibitors, focusing on the PIM-1 kinase as a key oncogenic target.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data, detailed experimental methodologies, and a clear visualization of the underlying biological pathways. Our objective is to present an unbiased, data-driven comparison to inform strategic decisions in kinase inhibitor development programs.
The Ascendancy of PIM-1 Kinase as a Therapeutic Target
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a significant role in cell survival, proliferation, and apoptosis.[1] Overexpression of PIM-1 is a hallmark of various hematological and solid tumors, including prostate cancer, and is often associated with poor prognosis.[2] Its role in promoting tumorigenesis and therapeutic resistance makes it a compelling target for the development of novel anti-cancer agents.[2]
A New Contender: The this compound Scaffold
Recent research has brought to light the potential of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold as a promising foundation for the development of novel PIM-1 kinase inhibitors.[3][4] Specifically, S-arylamide hybrids of this scaffold have demonstrated potent inhibitory activity against PIM-1 kinase, suggesting a new avenue for therapeutic development.[3][4]
Head-to-Head Comparison: Potency and Selectivity
A critical aspect of evaluating any new inhibitor class is a direct comparison of its performance against existing, well-characterized compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several S-amide tetrahydropyrimidinone derivatives against PIM-1 kinase, alongside a selection of commercially available PIM-1 inhibitors. It is crucial to note that IC50 values can vary depending on the assay format (biochemical vs. cell-based), a factor that will be discussed in the subsequent sections.[5]
| Compound Class | Specific Compound | PIM-1 IC50 (nM) - Biochemical | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference |
| This compound Derivatives | Compound 8g | 373 | Not Reported | Not Reported | [3][4] |
| Compound 8l | 501 | Not Reported | Not Reported | [3][4] | |
| Compound 8k | 518 | Not Reported | Not Reported | [3][4] | |
| Compound 8b | 660 | Not Reported | Not Reported | [3][4] | |
| Compound 8f | 909 | Not Reported | Not Reported | [3][4] | |
| Commercial PIM-1 Inhibitors | AZD1208 | 0.4 | 5 | 1.9 | [6] |
| SMI-4a | 17 | Modestly Potent | Not Reported | [6] | |
| TCS PIM-1 1 | 50 | >20,000 | Not Reported | [6] | |
| CX-6258 HCl | 5 | 25 | 16 | [6] | |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [6] |
Expert Interpretation: The data reveals that while the novel S-amide tetrahydropyrimidinone derivatives exhibit promising sub-micromolar to low-micromolar inhibitory activity against PIM-1, the commercial inhibitors, particularly AZD1208 and PIM447, demonstrate significantly higher potency in biochemical assays. This highlights the advanced stage of optimization for the commercial compounds. However, the tetrahydropyrimidinone scaffold represents a valuable starting point for further medicinal chemistry efforts to enhance potency and explore selectivity against other PIM isoforms and the broader kinome. The relatively straightforward synthesis of these derivatives could offer an advantage in rapid lead optimization.[3]
The PIM-1 Signaling Pathway: A Visual Guide
Understanding the context in which these inhibitors function is paramount. PIM-1 is a downstream effector of the JAK/STAT signaling pathway and exerts its oncogenic effects by phosphorylating a variety of substrates involved in cell cycle progression and apoptosis.[5]
Caption: The PIM-1 signaling pathway, a key regulator of cell proliferation and apoptosis.
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of comparative data hinges on the robustness of the experimental protocols. Below are detailed methodologies for key assays used to characterize kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Rationale: The ADP-Glo™ assay is a widely used, robust method for high-throughput screening and IC50 determination of kinase inhibitors. Its luminescent readout provides high sensitivity and a broad dynamic range.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the PIM-1 enzyme and the substrate (e.g., a specific peptide or a generic substrate like myelin basic protein) in the kinase buffer.
-
Prepare a serial dilution of the test compounds (this compound derivatives and commercial inhibitors) in DMSO, followed by a further dilution in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to its Km for the PIM-1 kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (as a control).
-
Add 2 µL of the diluted PIM-1 enzyme.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Rationale: While biochemical assays measure direct enzyme inhibition, cell-based assays provide insights into a compound's ability to penetrate cell membranes, its stability in a cellular environment, and its overall effect on cell viability.[5] Discrepancies between biochemical and cellular IC50 values are common and informative.[5]
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., a prostate cancer cell line with high PIM-1 expression) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture media.
-
Remove the old media from the cells and add the media containing the test compounds or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The S-amide tetrahydropyrimidinone derivatives represent a promising new class of PIM-1 kinase inhibitors. While their initial potency in biochemical assays may not yet match that of highly optimized commercial inhibitors, their novel scaffold presents a valuable opportunity for further development. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to build upon, enabling the rational design of more potent and selective next-generation kinase inhibitors. Future studies should focus on improving the potency of this new scaffold, characterizing its selectivity profile across the kinome, and evaluating its efficacy in relevant cellular and in vivo cancer models.
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Discovery and Identification of PIM-1 Kinase Inhibitors Through a Hybrid Screening Approach. PubMed. Available at: [Link].
-
Pim-1 inhibitors under clinical and preclinical studies. ResearchGate. Available at: [Link].
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A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. Available at: [Link].
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Pim-1 kinase as cancer drug target: An update. PMC - PubMed Central. Available at: [Link].
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Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Publishing. Available at: [Link].
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In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. NIH. Available at: [Link].
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IC50 of the tested compounds against pim-1 Kinase. ResearchGate. Available at: [Link].
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Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. Available at: [Link].
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Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was... ResearchGate. Available at: [Link].
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Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PMC - PubMed Central. Available at: [Link].
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In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC - NIH. Available at: [Link].
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Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. NIH. Available at: [Link].
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Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers. Available at: [Link].
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Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. NIH. Available at: [Link].
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Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. Available at: [Link].
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Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link].
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PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. JCI. Available at: [Link].
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Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. Available at: [Link].
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A Head-to-Head Comparison of Tetrahydropyrimidin-4(1H)-one Scaffolds: A Guide for Researchers
The tetrahydropyrimidin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their therapeutic potential, exhibiting activities ranging from antimicrobial and anticancer to antiviral and antidiabetic.[3][4][5] This guide provides a head-to-head comparison of different this compound scaffolds, focusing on their synthesis, biological activities, and the structure-activity relationships that govern their performance. Experimental data and detailed protocols are provided to support researchers in the design and development of novel therapeutics based on this versatile heterocyclic system.
Part 1: The Biginelli Reaction: A Cornerstone for Synthesis
The primary route for synthesizing this compound scaffolds is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative.[6][7] The simplicity and versatility of this reaction have made it a mainstay in combinatorial chemistry and drug discovery. Over the years, numerous modifications have been developed to improve reaction yields, shorten reaction times, and expand the substrate scope.
Comparative Analysis of Catalytic Systems
The choice of catalyst is crucial in the Biginelli reaction, significantly influencing its efficiency. A comparison of various catalytic systems is presented below:
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages | Representative Yields |
| Brønsted Acids (e.g., HCl) | Reflux in ethanol | Readily available, inexpensive | Harsh reaction conditions, often low yields for substituted aldehydes | 40-60% |
| Lewis Acids (e.g., La(OTf)₃, Yb(OTf)₃, Cu(OTf)₂) | Solvent or solvent-free, heating | High yields, shorter reaction times, milder conditions | Can be expensive, may require inert atmosphere | 80-97%[8][9] |
| Microwave Irradiation | Solvent-free or minimal solvent | Drastic reduction in reaction time, high yields | Requires specialized equipment | >90%[4][10] |
| Ultrasound Irradiation | 50°C, catalyst-free | Green chemistry approach, rapid, high yields, no catalyst required | Requires sonication equipment | Up to 99%[11] |
| Ionic Liquids (e.g., DIPEAc) | Room temperature, solvent-free | Mild conditions, recyclable catalyst, high yields | Can be expensive, potential viscosity issues | >90%[12] |
Causality in Catalyst Selection: The mechanism of the Biginelli reaction involves an acid-catalyzed condensation. Lewis acids are particularly effective as they can coordinate to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and facilitating the initial condensation step.[8] Microwave and ultrasound irradiation provide energy to the system more efficiently than conventional heating, leading to faster reaction rates.[4][11] The choice of catalyst should be guided by the specific substrates being used, the desired scale of the reaction, and the available laboratory equipment. For instance, for sensitive substrates, a milder Lewis acid catalyst or a catalyst-free ultrasound approach may be preferable.
Experimental Protocol: Lanthanum Triflate Catalyzed Biginelli Reaction
This protocol describes a highly efficient synthesis of a tetrahydropyrimidine derivative using lanthanum triflate as a catalyst.[8][9]
Materials:
-
4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde (1 mmol)
-
Acetoacetanilide derivative (1.1 mmol)
-
Urea or thiourea (1.2 mmol)
-
Lanthanum triflate (La(OTf)₃) (0.1 mmol, 10 mol%)
-
Ethanol
Procedure:
-
To a 50 mL round-bottom flask, add the aldehyde (1 mmol), acetoacetanilide derivative (1.1 mmol), urea/thiourea (1.2 mmol), lanthanum triflate (0.1 mmol), and 0.5 mL of ethanol.
-
Stir the mixture at 100°C. The reaction mixture may solidify or become sticky.
-
After 35 minutes, add another 0.5 mL of ethanol and continue stirring for the required time (typically 1-1.5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add 5 mL of ethanol and cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure tetrahydropyrimidine derivative. This method often provides high purity without the need for column chromatography.[8]
Biginelli Reaction Workflow
Caption: General workflow of the Biginelli reaction for the synthesis of this compound scaffolds.
Part 2: Head-to-Head Comparison of Biological Activities
The biological activity of this compound scaffolds is highly dependent on the nature and position of substituents on the pyrimidine ring. This section provides a comparative analysis of different scaffolds based on their anticancer and antimicrobial activities.
Anticancer Activity
Numerous tetrahydropyrimidine derivatives have demonstrated potent anticancer activity. A key example is Monastrol, which inhibits the mitotic kinesin Eg5, leading to cell cycle arrest and apoptosis.[3] The following table compares the cytotoxic activity of several representative scaffolds against different cancer cell lines.
| Compound ID | R¹ (at C4) | R² (at C5) | R³ (at N1/N3) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4b | 4-Chlorophenyl | -COOEt | H, H | HeLa | 52.59 | [3][13] |
| 4k | 4-Nitrophenyl | -COOEt | H, H | HeLa | 43.63 | [3][13] |
| 4f | 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl | -CONH-Phenyl | H, H | Glioblastoma (patient-derived) | Potent activity | [9] |
| 8g | 4-Fluorophenyl | -CN | H, S-CH₂CONH-Phenyl | MCF-7 | Potent activity | [14] |
| 8k | 4-Chlorophenyl | -CN | H, S-CH₂CONH-Phenyl | DU-145 | Potent activity | [14] |
Structure-Activity Relationship Insights:
-
Substitution at C4: The nature of the aryl group at the C4 position significantly influences anticancer activity. Electron-withdrawing groups, such as nitro (4k) and chloro (4b), often enhance cytotoxicity.[3][13] More complex substituents, like the triazole derivative in 4f, can also lead to potent activity, potentially by interacting with specific biological targets.[9]
-
Substitution at C5: The substituent at the C5 position also plays a critical role. While many active compounds possess an ester group (COOEt), others with a carbonitrile (CN) or carboxamide (CONH-R) group have shown significant potency.[9][14]
-
Thione vs. Oxo at C2: The presence of a thione group (C=S) at the C2 position, as seen in the scaffold for compounds 8g and 8k, is a common feature in many biologically active tetrahydropyrimidines and can contribute to their anticancer effects.[14]
Mechanism of Action: PIM-1 Kinase Inhibition Some tetrahydropyrimidine scaffolds exert their anticancer effects by inhibiting protein kinases. For instance, certain 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis.[14]
Caption: Simplified diagram of the PIM-1 kinase signaling pathway and its inhibition by this compound scaffolds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Tetrahydropyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the tetrahydropyrimidine compounds in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Tetrahydropyrimidine derivatives have also been investigated for their antimicrobial properties. The following table provides a comparison of the Minimum Inhibitory Concentration (MIC) values for different scaffolds against various bacterial strains.
| Compound ID | R¹ (at C4) | R² (at C5) | Bacterial Strain | MIC (µg/mL) | Reference |
| 8 | 4-Nitrophenyl | -COOEt | S. aureus | 15 | [1] |
| 10 | 3-Nitrophenyl | -COOEt | S. aureus | 15 | [1] |
| 2 | 4-Chlorophenyl | -COOEt | S. epidermidis | Good activity | [1] |
| 4e | 3-Bromophenyl | -COOBn | S. aureus | High activity | [5] |
| 4e | 3-Bromophenyl | -COOBn | P. aeruginosa | High activity | [5] |
Structure-Activity Relationship Insights:
-
Similar to the anticancer activity, the presence of electron-withdrawing groups on the C4-aryl ring, such as nitro and chloro groups, appears to be favorable for antibacterial activity.[1]
-
The substitution pattern on the phenyl ring at C4 is crucial. For instance, compounds with a nitro group at the meta or para position (compounds 10 and 8, respectively) showed good activity against S. aureus.[1]
-
The ester group at C5 can also be modified. Compound 4e, with a benzyl ester, demonstrated high activity against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria.[5]
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. The Biginelli reaction provides a straightforward and adaptable synthetic route to a vast library of derivatives. This guide has highlighted that the biological activity of these compounds can be finely tuned by modifying the substituents at various positions of the pyrimidine ring.
For anticancer applications, scaffolds bearing electron-withdrawing groups on a C4-aryl substituent and those incorporating a 2-thione moiety show particular promise, with some acting as potent kinase inhibitors. In the realm of antimicrobial agents, similar substitution patterns have proven effective against a range of bacteria.
Future research in this area should continue to explore the vast chemical space around the tetrahydropyrimidine core. A deeper understanding of the mechanisms of action, supported by in silico modeling and comprehensive biological testing, will be crucial for the rational design of next-generation therapeutics. Furthermore, investigations into the pharmacokinetic and toxicological profiles of the most promising candidates will be essential for their translation into clinical applications.
References
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- tetrahydropyrimidines via the biginelli reaction - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Source URL not available]
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One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - RSC Publishing - The Royal Society of Chemistry. [Link]
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Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Publishing. [Link]
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Ultrasound-Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach | Bentham Science Publishers. [Link]
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Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents - Folia Medica. [Link]
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Synthesis of tetrahydropyrimidine derivatives 38 in the presence of Zn(OTf)2 - ResearchGate. [Link]
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Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. [Link]
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Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate | ACS Omega. [Link]
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Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - NIH. [Link]
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Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC - NIH. [Link]
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A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]
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Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). [Link]
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Synthesis, in vitro anticancer activity, and pharmacokinetic profiling of the new tetrahydropyrimidines: Part I | Request PDF - ResearchGate. [Link]
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One-pot synthesis of tetrahydopyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically - RSC Publishing. [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - MDPI. [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of Tetrahydropyrimidin-4(1H)-one Compounds in Cells
Introduction: Beyond Potency—The Imperative of Cellular Target Engagement
In the landscape of modern drug discovery, the identification of a potent small molecule is merely the first step. The critical question that follows is: does this molecule engage its intended target within the complex, dynamic environment of a living cell? Answering this is the cornerstone of establishing a clear mechanism of action (MoA), de-risking clinical candidates, and building a robust structure-activity relationship (SAR).[1] The Tetrahydropyrimidin-4(1H)-one (THP) scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of inhibitors targeting diverse protein classes, most notably kinases like PIM-1.[2] However, the journey from a biochemical hit to a validated cellular probe requires rigorous confirmation of target engagement.
This guide provides a comparative analysis of leading methodologies for validating the cellular target engagement of THP-based compounds. As a Senior Application Scientist, my objective is not to simply list protocols, but to provide the causal logic behind experimental choices, empowering you to select and implement the most appropriate strategy for your specific research context. We will explore techniques grounded in biophysical principles, chemical proteomics, and innovative reporter systems, each offering a unique lens through which to view the crucial interaction between your compound and its target.
Thermal Stabilization Methods: The Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is elegantly simple: the binding of a ligand, such as a THP inhibitor, to its target protein confers thermodynamic stability, increasing the temperature required to denature it.[3] This shift in thermal stability serves as a direct proxy for target engagement in a native cellular environment, without the need for compound labeling or genetic modification of the target protein.
Core Principle & Causality
When cells are heated, proteins begin to unfold and aggregate. In the presence of a binding compound, the target protein is stabilized, remaining soluble at higher temperatures compared to its unbound state.[4] By quantifying the amount of soluble protein remaining across a temperature gradient, one can generate a "melting curve." A shift in this curve upon compound treatment is direct evidence of intracellular binding.[5] This label-free approach is invaluable as it interrogates the target protein in its endogenous state, within its natural cellular compartment and complexed with its native binding partners.
Caption: The general workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA
This protocol is designed for initial validation and is adaptable to most cell lines and targets.
-
Cell Culture & Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Harvest cells and create a single-cell suspension. Aliquot equal cell numbers into multiple PCR tubes.
-
Treat the cell suspensions with your THP compound at the desired concentration (e.g., 10x EC₅₀) or a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Place the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments).
-
Heat for 3 minutes, followed by a 3-minute cooling step at 25°C.[5]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to maintain protein integrity.
-
Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
-
Detection:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and quantitative Western blotting using a specific antibody.
-
Plot the band intensity against temperature to generate melting curves for both vehicle and compound-treated samples.
-
Data Interpretation and Method Comparison
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement. For higher throughput, an isothermal dose-response (ITDR) experiment can be performed, where cells are heated at a single, optimized temperature while varying the compound concentration.[6]
| Feature | Low-Throughput (Western Blot) | High-Throughput (AlphaScreen/MS) |
| Principle | Ligand-induced thermal stabilization | Ligand-induced thermal stabilization |
| Pros | Standard equipment, direct visualization | High throughput, unbiased (MS-CETSA)[7] |
| Cons | Low throughput, semi-quantitative | Requires specific reagents/instrumentation |
| Best For | Initial validation, MoA studies | Compound screening, off-target analysis |
Proximity-Based Assays: NanoBRET™ Target Engagement
Proximity-based assays measure the binding event directly by detecting the proximity between a target protein and a ligand. The NanoBRET™ Target Engagement (TE) assay is a powerful example, leveraging Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding in live cells, in real-time.[8]
Core Principle & Causality
The assay requires two components: the target protein expressed as a fusion with the bright NanoLuc® luciferase, and a fluorescently labeled tracer that binds reversibly to the target's active site.[9] When the tracer binds to the NanoLuc®-fusion protein, the energy from the luciferase substrate reaction is transferred to the fluorescent tracer, generating a BRET signal. A test compound, like a THP derivative, will compete with the tracer for binding to the target. This competition displaces the tracer, decreases the BRET signal, and allows for the quantitative measurement of intracellular compound affinity.[10]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ TE Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest and plate the cells in a white, 96-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of your THP compound.
-
Add the cell-permeable NanoBRET® tracer to the cells at a pre-determined optimal concentration (typically near its EC₅₀ value).[11]
-
Immediately add the THP compound dilutions or vehicle control. Equilibrate for 2 hours at 37°C.
-
-
Signal Detection:
-
Add the NanoGlo® substrate and the extracellular NanoLuc® inhibitor (to ensure the signal is intracellular).[9]
-
Immediately measure luminescence at two wavelengths: the donor emission (460nm) and the acceptor emission (610nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the compound's intracellular affinity.
-
Data Interpretation and Key Advantages
A decrease in the BRET ratio with increasing compound concentration signifies successful target engagement. Unlike methods that provide a simple "yes/no" answer, NanoBRET™ TE is highly quantitative and can be adapted to measure:
-
Intracellular Affinity (IC₅₀/Kᵢ): Quantifies how tightly a compound binds its target inside the cell.[8]
-
Target Occupancy: Determines the fraction of target protein bound by the compound at a given concentration.[9]
-
Residence Time: Measures how long a compound remains bound to its target, a key parameter for predicting in vivo efficacy.[10]
Chemical Proteomics: Activity-Based Protein Profiling (ABPP)
Chemical proteomics provides a powerful, unbiased approach to identify the targets of a small molecule on a proteome-wide scale.[12][13] Activity-Based Protein Profiling (ABPP) is a subset of this field that uses specially designed chemical probes to map the functional state of entire enzyme families.[14] This is particularly relevant if your THP compound is designed to interact with an enzyme's active site.
Core Principle & Causality
ABPP uses "activity-based probes" (ABPs). These probes have three key parts: a reactive group ("warhead") that covalently binds to a conserved residue in an enzyme's active site, a linker, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[15] In a competitive ABPP experiment, you pre-treat a cell lysate or live cells with your THP inhibitor. If the inhibitor binds to the target enzyme's active site, it will block the subsequent binding of the broad-spectrum ABP. The reduction in the ABP signal for a specific protein, identified by mass spectrometry, serves as a direct readout of target engagement.[16]
Caption: A typical workflow for a competitive Activity-Based Protein Profiling (ABPP) experiment.
Experimental Protocol: Competitive ABPP
-
Sample Preparation:
-
Prepare fresh proteomes from cultured cells or tissues.
-
Incubate the proteome with your THP compound or vehicle control for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add a suitable activity-based probe (e.g., a fluorophosphonate-biotin probe for serine hydrolases) and incubate for another 30 minutes.[14]
-
-
Enrichment and Digestion:
-
Enrich the probe-labeled proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the captured peptides for analysis.
-
-
Mass Spectrometry:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in both the compound-treated and vehicle-treated samples. A protein whose peptide signal is significantly reduced in the presence of the THP compound is a candidate target.
-
Comparative Analysis and Strategic Selection
Choosing the right target engagement assay is not about finding the "best" method, but the most appropriate one for your specific question, compound, and resources. The table below provides a high-level comparison to guide your decision-making process.
| Parameter | CETSA | NanoBRET™ TE | ABPP |
| Principle | Thermal Stabilization | Proximity (BRET) | Covalent Active-Site Labeling |
| Label-Free Target | Yes | No (NanoLuc® Fusion) | Yes |
| Genetic Modification | No | Yes | No |
| Measures Affinity | Semi-quantitative (ITDR) | Quantitative (IC₅₀) | Semi-quantitative |
| Measures Residence Time | No | Yes | No |
| Live Cell Readout | Yes | Yes | Yes (with cell-permeable probes) |
| Throughput | Medium to High | High | Low to Medium |
| Off-Target Profiling | Yes (MS-CETSA) | No (Target-specific) | Yes (Proteome-wide) |
| Key Equipment | Thermal Cycler, WB/MS | BRET Plate Reader | Mass Spectrometer |
| Best Suited For | Validating hits on endogenous targets; MoA studies. | Detailed SAR, residence time studies, screening. | Target deconvolution, covalent inhibitors, off-target profiling. |
Decision-Making Framework
To further aid in your selection, consider the following decision tree:
Caption: A decision tree to guide the selection of a cellular target engagement assay.
Conclusion
Validating the cellular target engagement of your this compound compound is a non-negotiable step in rigorous drug discovery. Each method described here—CETSA, NanoBRET™, and ABPP—provides a unique and valuable perspective. CETSA offers a label-free approach to confirm binding to the endogenous target. NanoBRET™ provides unparalleled quantitative data on affinity and binding kinetics in live cells. ABPP delivers a powerful, unbiased view of a compound's interactions across the functional proteome. The strategic application of one or more of these orthogonal methods will provide the definitive evidence needed to validate your compound's mechanism of action, build confidence in its cellular activity, and propel your discovery program forward.
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Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine, 13(7), 1175-1191. 12
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(n.d.). Activity based Protein Profiling (Abpp). Creative Biolabs. 23
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Abdel-Maksoud, M. S., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Advances. 2
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(2024). and recommendation of validation methods for drug-target interaction... ResearchGate. 25
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Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. 7
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(n.d.). Principle of NanoBRET target engagement. ResearchGate. 26
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. 6
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Valerie, N. C. K., et al. (2024). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. Nature Communications. 32
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(2020). Discovery of 3,5-Dimethylpyridin-4(1H)-one Derivatives as Activators of AMP-Activated Protein Kinase (AMPK). PubMed. 34
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(n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. NIH. 35
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Valerie, N. C. K., et al. (2022). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. bioRxiv. 36
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Valerie, N. C. K., et al. (2024). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. PubMed. 37
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(n.d.). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Journal of Reports in Pharmaceutical Sciences. 38
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(n.d.). Discovery of a Tetrahydropyrimidin-2(1H)-one Derivative (TAK-442) as a Potent, Selective, and Orally Active Factor Xa Inhibitor. Journal of Medicinal Chemistry. 39
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Unlocking the Therapeutic Promise of Tetrahydropyrimidin-4(1H)-one: A Comparative Guide for Preclinical Evaluation in Animal Models
For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and exciting. The Tetrahydropyrimidin-4(1H)-one core, a privileged structure in medicinal chemistry, has emerged as a focal point of intensive research, demonstrating significant potential across a spectrum of diseases. This guide provides an in-depth, comparative analysis of the therapeutic utility of this compound derivatives, with a primary focus on their well-established role in oncology and burgeoning applications in neurological disorders. Furthermore, we will explore the hypothetical framework for evaluating their potential in inflammatory conditions, supported by established animal model protocols. Our objective is to equip researchers with the foundational knowledge and detailed methodologies required to rigorously assess and advance this promising class of compounds.
Section 1: The Cornerstone of Anticancer Activity: Targeting the Mitotic Engine
The most extensively validated therapeutic application of this compound derivatives lies in their ability to function as potent anti-mitotic agents. This activity stems from their specific inhibition of the kinesin spindle protein Eg5 (also known as KIF11), a motor protein indispensable for the formation of the bipolar mitotic spindle during cell division.[1][2]
Mechanism of Action: Inducing Mitotic Arrest
Eg5 is a plus-end directed motor protein that pushes apart duplicated centrosomes in prophase, a critical step for establishing a bipolar spindle.[3] this compound derivatives, most notably the pioneering compound Monastrol, act as allosteric inhibitors of Eg5.[4][5] They bind to a pocket on the motor domain distinct from the ATP-binding site, locking Eg5 in a state that cannot hydrolyze ATP or move along microtubules.[6] This inhibition prevents centrosome separation, leading to the formation of characteristic monopolar spindles and subsequent mitotic arrest at the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[7] The specificity of Eg5 inhibitors for mitotic cells offers a theoretical advantage over traditional microtubule-targeting agents like taxanes, which can affect non-dividing cells and lead to neurotoxicity.[8]
Caption: Workflow for a Xenograft Tumor Model Experiment.
Section 2: Expanding Horizons: Neurological Applications
Recent evidence suggests that the therapeutic utility of this compound derivatives and other Eg5 inhibitors extends beyond oncology into the realm of neurological disorders. The non-mitotic functions of Eg5 in neurons are beginning to be unraveled, presenting exciting new avenues for drug development. [1][9]
Emerging Mechanisms in Neuronal Function and Repair
In post-mitotic neurons, Eg5 plays a role in regulating microtubule dynamics and axonal transport. [9]Inhibition of Eg5 has been shown to have surprising and beneficial effects in models of neurological damage and pain.
-
Axonal Regeneration: Pharmacological inhibition of Eg5 with Monastrol has been demonstrated to promote axonal regeneration following spinal cord injury in animal models. [10][11]The proposed mechanism involves altering microtubule stability and dynamics at the growth cone, facilitating its advancement through inhibitory environments.
-
Pathological Pain: Eg5 has been identified as a novel therapeutic target for pathological pain. Inhibition of Eg5 in primary sensory neurons can reverse inflammatory pain behavior by impairing the trafficking of the pain receptor VR1 to the plasma membrane. [2]
Preclinical Evidence in Neurological Models
| Compound | Neurological Model | Animal Model | Key Findings | Reference |
| Monastrol | Spinal Cord Injury | Rat | Enhanced axonal regeneration when combined with chondroitinase ABC. | [10][11] |
| Monastrol | Inflammatory Pain | Mouse | Abrogated PI3K/Akt signaling-mediated VR1 plasma membrane trafficking and reversed pain behavior. | [2] |
| Pyrimidine-4-H1-OHa derivatives | Cerebral Ischemia | Rat | Restored the activity of mitochondrial respiratory chain complexes, suggesting neuroprotective effects. | [8] |
Experimental Protocol: Spinal Cord Injury (SCI) Model
This protocol describes a dorsal hemisection model in rats to assess the potential of a test compound to promote axonal regeneration.
Objective: To evaluate the effect of a this compound derivative on axonal regrowth after SCI.
Materials:
-
Adult female Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Fine surgical instruments
-
Test compound and vehicle
-
Osmotic minipumps for continuous delivery
-
Anterograde tracers (e.g., Biotinylated Dextran Amine - BDA)
-
Perfusion and tissue processing reagents
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat and perform a laminectomy at the T8 vertebral level.
-
Create a dorsal hemisection of the spinal cord using fine scissors.
-
-
Compound Administration:
-
Immediately after injury, implant an osmotic minipump subcutaneously, connected to an intrathecal catheter to deliver the test compound or vehicle directly to the injury site.
-
-
Anterograde Tracing:
-
Four weeks post-injury, inject BDA into the sensorimotor cortex to label corticospinal tract axons.
-
-
Behavioral Analysis:
-
Conduct weekly behavioral assessments (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale) to evaluate functional recovery.
-
-
Histological Analysis:
-
Six weeks post-injury, perfuse the animals and dissect the spinal cords.
-
Process the tissue for immunohistochemistry to visualize BDA-labeled axons and glial scarring (e.g., GFAP staining).
-
Quantify the number of BDA-positive axons regenerating past the lesion site.
-
Caption: Experimental Workflow for a Spinal Cord Injury Model.
Section 3: A Framework for Evaluating Anti-Inflammatory Potential
While direct evidence for the anti-inflammatory effects of this compound derivatives in specific animal models is currently limited, the broader class of pyrimidine derivatives has shown promise in this area. [12][13]This section provides a comparative guide to established animal models that can be used to systematically evaluate the anti-inflammatory potential of these compounds.
Rationale for Investigation
Inflammation is a key pathological component of numerous diseases. The structural features of pyrimidines allow for diverse chemical modifications that can be tailored to interact with various inflammatory targets. Some pyrimidine derivatives have been shown to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. [12]
Comparative Animal Models for Anti-Inflammatory Screening
| Model | Phlogistic Agent | Animal Model | Measured Parameters | Strengths |
| Carrageenan-Induced Paw Edema | Carrageenan | Rat/Mouse | Paw volume/thickness | Well-established, simple, and reproducible model of acute inflammation. [5][14] |
| Croton Oil-Induced Ear Edema | Croton Oil | Mouse | Ear weight/thickness | Useful for topical and systemic anti-inflammatory evaluation. [5] |
| Acetic Acid-Induced Vascular Permeability | Acetic Acid | Mouse | Extravasation of Evans blue dye into the peritoneal cavity | Quantifies the effect on vascular permeability, a key feature of acute inflammation. [5][15] |
| Carrageenan-Induced Pleurisy | Carrageenan | Rat | Volume of pleural exudate, leukocyte migration, cytokine levels | Allows for the analysis of both cellular and biochemical inflammatory mediators. [5][14] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a classic and widely used model for screening potential anti-inflammatory drugs.
Objective: To assess the ability of a test compound to inhibit acute inflammation.
Materials:
-
Wistar rats or Swiss albino mice
-
1% (w/v) carrageenan solution in saline
-
Test compound and vehicle
-
Positive control (e.g., Indomethacin, Diclofenac)
-
Pletismometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into groups (vehicle, test compound at different doses, positive control).
-
-
Compound Administration:
-
Administer the test compound or controls orally or intraperitoneally one hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutics. Its role as an Eg5 inhibitor is firmly established in the context of cancer, with a clear mechanism of action and demonstrated efficacy in preclinical models. The emerging applications in neurological disorders, particularly in promoting axonal regeneration and alleviating pathological pain, open up exciting new avenues for research and development. While the anti-inflammatory potential remains largely unexplored, the established models and the known activities of related pyrimidine structures provide a strong rationale for future investigations.
This guide serves as a comprehensive resource for researchers seeking to validate and compare the therapeutic potential of this compound derivatives. By employing the detailed protocols and understanding the underlying scientific principles, the scientific community can continue to unlock the full therapeutic promise of this remarkable chemical entity.
References
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Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions. (2024). PubMed. [Link]
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Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain. (2022). PubMed Central. [Link]
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The kinesin Eg5 inhibitor K858 exerts antiproliferative and proapoptotic effects and attenuates the invasive potential of head and neck squamous carcinoma cells. (n.d.). National Institutes of Health. [Link]
-
Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia. (2025). ResearchGate. [Link]
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Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions. (n.d.). PubMed Central. [Link]
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Pharmacologically inhibiting kinesin-5 activity with monastrol promotes axonal regeneration following spinal cord injury. (n.d.). PubMed Central. [Link]
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Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5. (2002). PubMed. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]
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Animal Models for Inflammation: A Review. (n.d.). Asian Journal of Pharmaceutical Research. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]
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Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation. (n.d.). PubMed Central. [Link]
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Monastrol derivatives: in silico and in vitro cytotoxicity assessments. (2020). PubMed Central. [Link]
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Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy. (n.d.). PubMed Central. [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
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Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study. (2022). National Institutes of Health. [Link]
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Pharmacologically inhibiting kinesin-5 activity with monastrol promotes axonal regeneration following spinal cord injury. (2015). PubMed. [Link]
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Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment. (n.d.). MDPI. [Link]
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Effect of N-1 arylation of monastrol on kinesin Eg5 inhibition in glioma cell lines. (n.d.). PubMed Central. [Link]
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Synthesis of novel fatty acid 3,4-dihydropyrimidin-2-(1H)-one and antitumoral activity against breast and gastric cancer cells. (n.d.). National Institutes of Health. [Link]
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Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening. (n.d.). National Institutes of Health. [Link]
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Non‐canonical functions of the mitotic kinesin Eg5. (n.d.). PubMed Central. [Link]
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Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. (n.d.). Folia Medica. [Link]
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Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. (2022). Semantic Scholar. [Link]
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Suppressive effects of monastrol i.p. treatment on pain behaviour and.... (n.d.). ResearchGate. [Link]
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A structural model for monastrol inhibition of dimeric kinesin Eg5. (2006). PubMed. [Link]
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Safety Operating Guide
Proper Disposal of Tetrahydropyrimidin-4(1H)-one: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of tetrahydropyrimidin-4(1H)-one in a laboratory setting. As a valued partner in your research, we are committed to providing comprehensive support that extends beyond product provision to ensure a safe and compliant laboratory environment. This document is structured to offer clear, actionable steps and the scientific rationale behind them, empowering you to manage your chemical waste responsibly.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, the hazard assessment and subsequent disposal recommendations are based on an expert evaluation of structurally similar compounds, such as 1,4,5,6-tetrahydropyrimidine and various tetrahydropyrimidinone derivatives. It is imperative to treat this compound as a potentially hazardous substance and to handle it with the utmost care, following the principle of "as low as reasonably achievable" (ALARA) for exposure. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Identification and Risk Assessment
Based on the toxicological data of analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed.[1]
-
Skin and Eye Irritation: May cause skin and eye irritation.
-
Reproductive Toxicity: Some derivatives are suspected of damaging fertility or the unborn child.[1]
Due to these potential hazards, this compound waste must be considered hazardous unless definitively determined otherwise by a formal hazard assessment.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred Risk | Primary Routes of Exposure |
| Acute Oral Toxicity | Harmful if swallowed | Ingestion |
| Skin Corrosion/Irritation | Potential irritant | Skin contact |
| Serious Eye Damage/Irritation | Potential irritant | Eye contact |
| Reproductive Toxicity | Suspected reproductive toxin | Ingestion, Inhalation, Skin contact |
Personal Protective Equipment (PPE)
When handling this compound, either in its pure form or as waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart for the specific solvent being used with the compound.
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent materials such as sand or an inert absorbent. Do not use combustible materials like paper towels to absorb large quantities of flammable solutions.
-
Neutralize (if applicable): For acidic or basic solutions containing the compound, neutralize with an appropriate agent.
-
Collect Waste: Carefully sweep or scoop up the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. For instance, halogenated and non-halogenated solvent waste streams are typically kept separate.
-
Aqueous Waste: Aqueous solutions containing low concentrations of this compound should still be treated as hazardous waste and not disposed of down the drain.
Container Management:
-
All waste containers must be in good condition and compatible with the waste they hold.
-
Containers must be kept closed except when adding waste.
-
Label each container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.
Disposal Procedures
The final disposal of hazardous waste must be conducted through your institution's EHS department or a licensed hazardous waste vendor. Never dispose of this compound down the sink or in the regular trash.
Disposal Decision Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Regulatory Compliance
In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to properly identify, manage, and dispose of hazardous waste.
Conclusion
The responsible management and disposal of chemical waste are paramount to ensuring the safety of laboratory personnel and protecting the environment. By adhering to the procedures outlined in this guide and consulting with your institution's EHS department, you contribute to a culture of safety and regulatory compliance.
References
-
PubChem. (n.d.). 1,4,5,6-Tetrahydropyrimidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Sources
Personal protective equipment for handling Tetrahydropyrimidin-4(1H)-one
A Researcher's Guide to Safe Handling of Tetrahydropyrimidin-4(1H)-one
This document provides essential procedural guidance for the safe handling, use, and disposal of this compound and its derivatives. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the practical realities of a research environment. This guide is structured not as a rigid checklist but as a dynamic risk-management framework. The causality behind each recommendation is explained to empower researchers to make informed safety decisions. The protocols herein are designed as self-validating systems, ensuring a multi-layered defense against potential chemical exposure.
Hazard Assessment: A Proactive Stance on an Uncharacterized Compound
While a definitive Safety Data Sheet (SDS) for the parent compound this compound is not consistently available, a comprehensive hazard assessment of its chemical class—pyrimidinones and related tetrahydropyrimidines—reveals a clear pattern of potential risks. Our protocol is therefore based on a conservative approach, assuming the compound may exhibit the hazards characteristic of its analogues.
The primary hazards associated with this chemical class include:
-
Serious Eye Damage/Irritation : This is the most consistently reported hazard for similar compounds, necessitating robust eye protection[1][2][3][4].
-
Skin Corrosion/Irritation : Many tetrahydropyrimidine derivatives are known to cause skin irritation[3][4]. Some related chemicals can even cause severe skin burns.
-
Oral Toxicity : Several analogues are classified as harmful or toxic if swallowed[1].
-
Respiratory Tract Irritation : Inhalation of dusts or aerosols may lead to respiratory irritation[2][3].
-
Potential Reproductive Toxicity : At least one derivative is suspected of damaging fertility or the unborn child, a significant long-term health risk that mandates stringent containment[1].
Hazard Summary Table
| Hazard Class | Potential GHS Statement | Primary Engineering & PPE Response | Source |
| Acute Toxicity (Oral) | H301/H302: Toxic/Harmful if swallowed | Work in a fume hood; Wear gloves; Do not eat, drink, or smoke in the lab. | [1] |
| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | Wear appropriate chemical-resistant gloves and a lab coat; Ensure safety shower is accessible. | [3][4] |
| Serious Eye Damage | H318/H319: Causes serious eye damage / Causes serious eye irritation | Wear chemical splash goggles at all times; Use a face shield for splash-prone procedures. | [1][2][3][4] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Strict adherence to engineering controls (fume hood) to minimize any exposure. | [1] |
| STOT - Single Exposure | H335: May cause respiratory irritation | Handle solids as fine powders in a fume hood or ventilated balance enclosure. | [2][3] |
Core PPE Requirements: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a matter of simple compliance but of creating a systematic barrier between the researcher and the chemical hazard.
Primary Engineering Control: The Chemical Fume Hood
All work involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. This is your primary and most critical line of defense, protecting you from inhaling potentially harmful dusts or vapors.
Tiered Eye and Face Protection
Given the significant risk of serious eye damage, eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.
-
Standard Handling: Chemical splash goggles are mandatory when actively handling the compound, as they provide a seal around the eyes to protect against splashes and dusts[5].
-
High-Risk Operations: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing (e.g., handling >1L of solution, heating solutions, or performing reactions under pressure)[5].
Hand Protection: Selecting the Right Barrier
Proper glove selection is crucial. Since specific chemical resistance data for this compound is unavailable, a robust general-purpose laboratory glove is the standard.
-
Recommended Glove: Nitrile gloves are the preferred choice for handling most solvents, oils, and limited exposure to acids and bases[6].
-
Protocol: Always inspect gloves for tears or punctures before use. For procedures involving significant quantities or extended handling times, consider double-gloving. Remove the outer glove immediately upon contamination and wash your hands thoroughly after every procedure.
Body Protection
Street clothes do not offer adequate protection.
-
Lab Coat: A flame-resistant lab coat is required at all times in the laboratory and must be fully buttoned with sleeves rolled down[5].
-
Clothing: Full-length pants and closed-toe shoes are mandatory. No exposed skin should be visible on the lower body[5].
-
Apron: For large-scale work, a chemical-resistant apron should be worn over the lab coat.
Operational Plans: Step-by-Step Procedural Guidance
The following workflows integrate the PPE requirements into practical, step-by-step procedures.
Workflow 1: Handling Solid this compound
This protocol outlines the procedure for safely weighing and preparing solutions from the solid compound.
Step-by-Step Methodology:
-
Preparation: Verify fume hood certification is current. Assemble all necessary glassware, spatulas, and weigh boats inside the fume hood.
-
Don PPE: Don a lab coat, chemical splash goggles, and nitrile gloves.
-
Tare Balance: Place a weigh boat on the analytical balance inside the fume hood or a ventilated balance enclosure and tare the weight.
-
Aliquot Compound: Carefully transfer the desired amount of solid this compound to the weigh boat. Avoid generating dust. If dust is observed, pause and allow the fume hood to clear it.
-
Dissolution: Add the solvent to the vessel containing the weighed solid. Do this slowly to avoid splashing.
-
Initial Cleanup: Securely close the stock container. Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent-dampened towel.
-
Doffing: Remove gloves using the proper technique and dispose of them in the designated solid waste container. Wash hands thoroughly.
Caption: Workflow for handling solid compounds.
Workflow 2: Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure.
Step-by-Step Methodology:
-
Alert: Immediately alert all personnel in the vicinity.
-
Assess: Quickly assess the size and nature of the spill. For large spills (>200 mL) or any spill outside a fume hood, evacuate the area and contact institutional Environmental Health & Safety (EHS).
-
Contain: For small spills inside a fume hood, contain the spill by creating a dike around it with an appropriate absorbent material (e.g., chemical spill pillows or vermiculite).
-
Absorb: Gently cover the contained spill with the absorbent material.
-
Collect: Once absorbed, carefully scoop the material into a designated hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., soap and water, followed by 70% ethanol), working from the outside in.
-
Dispose: Seal the waste container, label it appropriately, and place all contaminated materials (including gloves and wipes) inside.
-
Report: Report the incident to your laboratory supervisor.
Caption: Decision workflow for chemical spill response.
Workflow 3: Waste Disposal Plan
Proper segregation of waste is essential for safety and regulatory compliance.
Step-by-Step Methodology:
-
Identify Waste Streams: Determine the appropriate waste stream for each material.
-
Solid Waste: Unused compound, contaminated weigh boats, gloves, and absorbent materials.
-
Liquid Waste: Reaction mixtures, solutions, and solvent rinses.
-
Sharps Waste: Contaminated needles or razor blades.
-
-
Segregate: Never mix different waste streams. Halogenated and non-halogenated solvents should be collected in separate, clearly labeled containers.
-
Container Management: Use only approved, sealed, and secondarily contained hazardous waste containers. Do not overfill containers (leave >10% headspace).
-
Labeling: All waste containers must be clearly labeled with the full chemical names of all contents and their approximate percentages.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by EHS.
Caption: Waste stream segregation and disposal pathway.
Emergency First Aid Procedures
In the event of an exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[1]. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, call a physician[1]. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[7]. |
References
-
PubChem Compound Summary for CID 85676, Tetrahydro-4-hydroxy-6-isopropyl-5,5-dimethyl-1H-pyrimidin-2-one. National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth College. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
PubChem Compound Summary for CID 74615, 2(1H)-Pyrimidinone, tetrahydro-. National Center for Biotechnology Information. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
PubChem Compound Summary for CID 137105, 1,4,5,6-Tetrahydropyrimidine. National Center for Biotechnology Information. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 1,4,5,6-Tetrahydropyrimidine | C4H8N2 | CID 137105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
